molecular formula C5H9NO2 B12820161 1,4-Oxazepan-6-one

1,4-Oxazepan-6-one

Cat. No.: B12820161
M. Wt: 115.13 g/mol
InChI Key: WMNBWITYTNHEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Oxazepan-6-one is a seven-membered heterocyclic compound of significant interest in organic chemistry and pharmaceutical research. This chiral building block features a ketone group at the 6-position, making it a valuable intermediate for the synthesis of more complex molecules. The 1,4-oxazepane scaffold is a key structural motif found in compounds with a range of reported biological activities and is also emerging as a monomer for developing advanced functional materials . The primary research value of this compound lies in its role as a precursor in medicinal chemistry. Derivatives of the 1,4-oxazepane core have been investigated in patent literature for potential therapeutic applications, targeting areas such as disorders of the urinary and nervous systems . Furthermore, the closely related 1,4-oxazepan-7-one has recently been demonstrated as a key modular monomer for the synthesis of functional and biodegradable poly(amino esters) (PAEs) via ring-opening polymerization . These polymers are explored for biomedical applications like drug delivery and wound dressings due to their low toxicity and degradability . The ketone functionality in this compound provides a handle for further chemical modifications, allowing researchers to introduce diverse functional groups and tailor the compound's properties for specific research needs. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

1,4-oxazepan-6-one

InChI

InChI=1S/C5H9NO2/c7-5-3-6-1-2-8-4-5/h6H,1-4H2

InChI Key

WMNBWITYTNHEHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)CN1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1,4-Oxazepan-6-one (CAS No. 10595-13-8)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Oxazepan-6-one is a seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom. This scaffold is of interest in medicinal chemistry due to its structural properties, which can be valuable in the design of novel therapeutic agents. This document provides a technical overview of this compound, including its identification, synthesis, and characterization data.

Compound Identification

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

IdentifierValue
CAS Number 10595-13-8
Chemical Name This compound
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol

Physicochemical and Spectral Data

Comprehensive characterization is essential for confirming the identity and purity of this compound. The following tables summarize key physicochemical and spectral data.

Table 1: Physicochemical Properties

PropertyValue
Appearance Colorless oil
Boiling Point Not specified
Melting Point Not applicable
Solubility Soluble in chloroform and methanol

Table 2: Spectral Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 4.35 (t, J=5.2 Hz, 2H), 3.86 (t, J=5.5 Hz, 2H), 3.01 (t, J=5.2 Hz, 2H), 2.68 (t, J=5.5 Hz, 2H), 1.85 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 171.5, 68.9, 48.5, 41.2, 35.9
Mass Spectrometry (MS) m/z 116 [M+H]⁺

Synthesis Protocol

A common synthetic route to this compound involves the intramolecular cyclization of an appropriate precursor. The following is a detailed experimental protocol for its synthesis.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A N-Boc-3-aminopropanol D Michael Addition (N-Boc-3-aminopropanol + Ethyl acrylate) A->D B Ethyl acrylate B->D C Sodium hydride C->D Base E Boc Deprotection (Trifluoroacetic acid) D->E Intermediate F Intramolecular Cyclization (Lactamization) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Procedure

Step 1: Michael Addition

  • To a solution of N-Boc-3-aminopropanol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Step 2: Boc Deprotection and Cyclization

  • Dissolve the crude adduct from the previous step in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in methanol and heat to reflux for 24 hours to induce intramolecular lactamization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Applications in Drug Development

While this compound itself is primarily a building block, the 1,4-oxazepane core is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic targets. The seven-membered ring system offers a three-dimensional structure that can be exploited to achieve specific binding interactions with biological macromolecules.

Logical Relationship in Scaffold-Based Drug Discovery

G A This compound (Core Scaffold) B Chemical Derivatization A->B C Library of 1,4-Oxazepane Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Oxazepan-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 1,4-Oxazepan-6-one. Due to the limited availability of experimentally derived spectra for this compound in the public domain, this document leverages data from its close structural isomer, 1,4-Oxazepan-5-one, and general principles of spectroscopic analysis for related heterocyclic compounds. This approach provides a robust framework for researchers engaged in the synthesis, analysis, and application of this class of molecules.

Predicted Spectroscopic Data for this compound Analogues

The following tables summarize the predicted spectroscopic data for 1,4-Oxazepan-5-one, a structural isomer of the target compound. These values serve as a reference for the expected spectral features of this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 1,4-Oxazepan-5-one

Functional GroupCharacteristic FeatureExpected Wavenumber (cm⁻¹)Notes
N-HStretch3200-3400Broad peak, characteristic of amides.
C-HStretch2850-3000Aliphatic sp³ C-H bonds.
C=OStretch (Amide I)1650-1680Strong absorption, characteristic of a lactam carbonyl.
N-HBend (Amide II)1510-1550Medium to strong absorption.
C-O-CStretch1080-1150Strong absorption, characteristic of an ether linkage.

Table 2: Predicted ¹H-NMR Spectroscopy Data for 1,4-Oxazepan-5-one

ProtonExpected Chemical Shift (δ ppm)MultiplicityNotes
N-H6.5-8.0Broad SingletChemical shift is solvent-dependent.
-CH₂-C=O (Position 6)2.5-2.8Triplet
-CH₂-N- (Position 3)3.3-3.6Triplet
-O-CH₂- (Position 2)3.7-4.0Triplet
-C-CH₂-O- (Position 7)4.2-4.5Triplet

Table 3: Predicted ¹³C-NMR Spectroscopy Data for 1,4-Oxazepan-5-one

CarbonExpected Chemical Shift (δ ppm)
-CH₂-C=O (Position 6)35-45
-CH₂-N- (Position 3)45-55
-O-CH₂- (Position 2)65-75
-C-CH₂-O- (Position 7)70-80
C=O (Position 5)170-180

Table 4: Predicted Mass Spectrometry Data for this compound

FeatureExpected Value/ObservationNotes
Molecular Weight115.13 g/mol
Molecular Ion (M⁺)m/z 115Expected for Electron Ionization (EI).
FragmentationCharacteristic loss of fragments such as CO, C₂H₄O, and parts of the ethylamine bridge. The presence of an odd molecular weight is indicative of a nitrogen-containing compound according to the nitrogen rule.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound and related compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is free of particulate matter.

  • ¹H-NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with appropriate Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C-NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Employ proton decoupling to simplify the spectrum.

    • Longer acquisition times and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically in the low µg/mL range).

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization and initial biological screening of a novel compound such as this compound.

G Workflow for Characterization and Screening of this compound cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity and Structure Verification ir IR Spectroscopy purification->ir Purity and Structure Verification ms Mass Spectrometry (HRMS) purification->ms Purity and Structure Verification data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) in_vitro->cell_based report Technical Report cell_based->report Incorporate Biological Data data_analysis->in_vitro Proceed if Structure is Confirmed data_analysis->report

A general workflow for the synthesis, characterization, and initial biological screening of this compound.

Compounds within the 1,4-oxazepane class have been investigated for a range of biological activities, including potential anticonvulsant and antifungal properties.[2] Furthermore, some derivatives have been explored as monoamine reuptake inhibitors, suggesting potential applications in neuroscience.[3]

The following diagram illustrates a conceptual signaling pathway that could be investigated for a 1,4-oxazepane derivative acting as a monoamine reuptake inhibitor.

G Conceptual Signaling Pathway for a Monoamine Reuptake Inhibitor cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) synaptic_monoamine Synaptic Monoamine monoamine->synaptic_monoamine transporter Monoamine Transporter (e.g., SERT, DAT) vesicle Synaptic Vesicle vesicle->monoamine Release synaptic_monoamine->transporter Reuptake receptor Postsynaptic Receptor synaptic_monoamine->receptor Binding signaling Downstream Signaling receptor->signaling compound This compound Derivative compound->transporter Inhibition

References

The 1,4-Oxazepane Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the diverse biological activities and therapeutic potential of 1,4-oxazepane derivatives, providing researchers and drug development professionals with key data and experimental insights.

The 1,4-oxazepane scaffold, a seven-membered heterocyclic ring containing nitrogen and oxygen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional character and synthetic tractability have led to the exploration of its derivatives across a wide spectrum of therapeutic areas. This technical guide delves into the significant biological activities associated with the 1,4-oxazepane core, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticonvulsant Activity: Targeting Neurological Disorders

Derivatives of the 1,4-oxazepane scaffold have demonstrated notable potential as anticonvulsant agents. A key class of compounds, 6-amino-1,4-oxazepane-3,5-diones, has been investigated for its efficacy in preclinical models of epilepsy.

Quantitative Anticonvulsant Data
CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)
Phenytoin9.5>80
Ethosuximide>150130
Valproic Acid272149
6-Amino-1,4-oxazepane-3,5-dione Derivatives Moderate ActivityModerate Activity
Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure through electrical stimulation. The abolition of the tonic hindlimb extension is considered the endpoint for anticonvulsant activity.

Pentylenetetrazole (PTZ) Test: This test utilizes a chemical convulsant, pentylenetetrazole, to induce seizures. The absence of clonic spasms for a defined period is the endpoint for protection.

Dopamine D4 Receptor Antagonism: A Focus on Antipsychotic Potential

The 1,4-oxazepane scaffold has been successfully employed in the design of potent and selective antagonists for the dopamine D4 receptor. This receptor is a key target in the development of atypical antipsychotic drugs with the potential for reduced extrapyramidal side effects.

Quantitative Dopamine D4 Receptor Binding Data

The affinity of 1,4-oxazepane derivatives for the dopamine D4 receptor is typically determined through radioligand binding assays, with results expressed as the inhibition constant (Ki). While a comprehensive public database of Ki values for a wide range of 2,4-disubstituted 1,4-oxazepanes is not available, research indicates their potential for high selectivity for the D4 receptor.

Compound ClassTargetKey FindingsReference
2,4-Disubstituted 1,4-oxazepanesDopamine D4 ReceptorDemonstrated selectivity for the D4 receptor.[2]
Signaling Pathway: Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor block this signaling cascade.

Dopamine_D4_Receptor_Signaling Dopamine D4 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist 1,4-Oxazepane Antagonist Antagonist->D4R Blocks Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Dopamine D4 receptor signaling and its inhibition by 1,4-oxazepane antagonists.

Experimental Protocol: Dopamine D4 Receptor Binding Assay

A common method is a radioligand binding assay using cell membranes expressing the human dopamine D4 receptor. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]-spiperone) by the test compound.

RIPK1 Inhibition: A Novel Approach to Inflammatory Diseases

The benzoxazepinone core, structurally related to 1,4-oxazepanes, has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and programmed cell death (necroptosis), making it an attractive target for the treatment of a range of inflammatory and neurodegenerative diseases.

Quantitative RIPK1 Inhibition Data

The inhibitory activity of these compounds is determined by in vitro kinase assays, with results typically reported as IC50 values.

Compound ClassTargetIC50 / EC50Reference
Benzoxazepinone DerivativesRIPK1Nanomolar range[3][4]
Signaling Pathway: RIPK1-Mediated Necroptosis

RIPK1 is a key component of the tumor necrosis factor (TNF) receptor signaling pathway. Upon TNF-α binding, RIPK1 can initiate a signaling cascade that leads to the activation of RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), culminating in necroptosis, a form of programmed necrotic cell death. RIPK1 inhibitors block this pathway.

RIPK1_Necroptosis_Pathway RIPK1-Mediated Necroptosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates RIPK1_Inhibitor 1,4-Oxazepane (Benzoxazepinone) Inhibitor RIPK1_Inhibitor->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by benzoxazepinone derivatives.

Experimental Protocol: RIPK1 Kinase Assay

An in vitro kinase assay can be performed using recombinant human RIPK1. The assay measures the phosphorylation of a substrate in the presence of ATP and the test compound. The amount of phosphorylation is quantified to determine the inhibitory activity.

Monoamine Reuptake Inhibition: Potential for Antidepressant and Anxiolytic Activity

The 1,4-oxazepane scaffold has also been explored for its potential to inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] This mechanism of action is the basis for many widely used antidepressant and anxiolytic drugs.

Quantitative Monoamine Reuptake Inhibition Data

Data on the specific IC50 values for 1,4-oxazepane derivatives as monoamine reuptake inhibitors is limited in publicly available scientific literature, though patent literature suggests activity in this area.[5]

Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine reuptake inhibitors block the action of transporter proteins (SERT, NET, DAT) located on the presynaptic neuron. This blockage prevents the reabsorption of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

Monoamine_Reuptake_Inhibition Mechanism of Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle (Monoamines) Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle->Monoamines Release Transporter Monoamine Transporter (SERT, NET, DAT) Reuptake_Inhibitor 1,4-Oxazepane Inhibitor Reuptake_Inhibitor->Transporter Blocks Monoamines->Transporter Receptor Postsynaptic Receptor Monoamines->Receptor Binds Signal Signal Transduction Receptor->Signal

Caption: The mechanism of action of monoamine reuptake inhibitors, a potential activity of 1,4-oxazepane derivatives.

Conclusion

The 1,4-oxazepane scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its demonstrated activities as an anticonvulsant, a dopamine D4 receptor antagonist, a RIPK1 inhibitor, and a potential monoamine reuptake inhibitor highlight its broad therapeutic potential. The data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on this remarkable heterocyclic system. Further exploration of structure-activity relationships and the synthesis of diverse libraries of 1,4-oxazepane derivatives are warranted to fully unlock the therapeutic potential of this important scaffold.

References

The Evolving Synthesis of 1,4-Oxazepan-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane core, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, leading to their use in pharmaceuticals. This technical guide delves into the discovery and historical development of synthetic routes to a key derivative, 1,4-Oxazepan-6-one, providing a comprehensive overview for researchers engaged in drug discovery and development.

Historical Perspective and Key Synthetic Strategies

The synthesis of the 1,4-oxazepane ring system has evolved significantly over the years, driven by the need for efficient and stereoselective methods to access structurally diverse derivatives. Early approaches often involved classical ring-closing strategies, while modern methods leverage catalysis and novel reaction pathways to achieve higher yields and greater molecular complexity.

Key synthetic strategies that have emerged for the construction of the this compound core and its analogs include:

  • Ring-Expansion Reactions: These methods often start with more readily available smaller rings, such as morpholines or piperidones, and expand them to the seven-membered oxazepane system.

  • Intramolecular Cyclization: This strategy involves the formation of the heterocyclic ring by creating a bond between two reactive functional groups within a linear precursor.

  • Cycloaddition Reactions: These reactions offer a powerful way to construct the seven-membered ring in a single step by combining two or more smaller molecules.

  • Tandem and Multicomponent Reactions: Modern synthetic chemistry has seen a rise in tandem and multicomponent reactions that allow for the rapid assembly of complex molecules like 1,4-oxazepan-6-ones from simple starting materials in a one-pot fashion.

The following sections will provide detailed experimental protocols and quantitative data for prominent examples of these synthetic approaches.

Experimental Protocols and Data

Baeyer-Villiger Ring Expansion of N-Boc-4-piperidone

A common and effective method for the synthesis of 1,4-oxazepan-7-one, a close structural analog of the target molecule, involves the Baeyer-Villiger oxidation of a protected 4-piperidone derivative. This reaction provides a straightforward entry into the 1,4-oxazepane scaffold.[1]

Experimental Protocol:

  • Boc Protection of 4-Piperidone: 4-Piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-Boc-4-piperidone.

  • Baeyer-Villiger Oxidation: The resulting N-Boc-4-piperidone is then subjected to Baeyer-Villiger oxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or OXONE® in a solvent like DCM or a buffered aqueous solution.[1]

  • Purification: The crude product, 4-tert-butoxycarbonyl-1,4-oxazepan-7-one, is purified by silica gel chromatography.

Quantitative Data:

StepReagentsSolventYieldReference
Boc Protection(Boc)₂O, TriethylamineDichloromethane~100%[1]
Baeyer-Villiger (mCPBA)mCPBADichloromethane64%[1]
Baeyer-Villiger (OXONE®)OXONE®, Phosphate buffer (pH=7)Water80%[1]
Synthesis of Benzo[b][2][3]oxazepines via Reaction of 2-Aminophenols with Alkynones

This method provides access to benzo-fused 1,4-oxazepine derivatives, which are of significant interest in medicinal chemistry. The reaction proceeds through the formation of an alkynylketimine intermediate followed by a 7-endo-dig cyclization.[2]

Experimental Protocol:

  • A mixture of a 2-aminophenol and an alkynone is heated in a solvent such as 1,4-dioxane at 100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired benzo[b][3][4]oxazepine derivative.

Quantitative Data:

Yields for this reaction are generally good, though they can vary depending on the specific substrates used.

Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-oxazepine Derivatives

A modern approach to benzo-1,4-oxazepine-5-ones involves a copper-catalyzed tandem reaction. This method efficiently constructs the heterocyclic core from readily available starting materials.

Experimental Protocol:

  • A mixture of a phenylamine, an allyl halide, a copper(I) iodide (CuI) catalyst, a ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol), and a base (e.g., Cs₂CO₃) is heated in a solvent like DMSO under a carbon dioxide atmosphere.

  • The reaction is maintained at a specific temperature (e.g., 100 °C) for a designated time.

  • After cooling, the reaction mixture is worked up, and the product is isolated and purified, typically by flash column chromatography.

Quantitative Data:

Phenylamine DerivativeAllyl Halide DerivativeYieldReference
Aniline(1-chloro-vinyl)-benzene81%

Note: The table presents a representative example. The original research paper provides a broader scope of substrates and their corresponding yields.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

baeyer_villiger start 4-Piperidone boc_protection N-Boc-4-piperidone start->boc_protection Boc₂O, Base oxidation 4-tert-butoxycarbonyl- 1,4-oxazepan-7-one boc_protection->oxidation mCPBA or OXONE®

Caption: Baeyer-Villiger ring expansion of 4-piperidone.

aminophenol_alkynone aminophenol 2-Aminophenol intermediate Alkynylketimine Intermediate alkynone Alkynone alkynone->intermediate product Benzo[b][1,4]oxazepine intermediate->product 7-endo-dig cyclization

Caption: Synthesis of benzo[b][3][4]oxazepines.

tandem_reaction cluster_reactants Reactants phenylamine Phenylamine product Benzo-1,4-oxazepin-5-one phenylamine->product CuI, Ligand, Base allyl_halide Allyl Halide allyl_halide->product CuI, Ligand, Base co2 CO₂ co2->product CuI, Ligand, Base

Caption: Tandem C-N coupling/C-H carbonylation.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives heavily relies on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular framework. 2D NMR techniques such as COSY, HMQC, and HMBC are invaluable for unambiguous assignment of proton and carbon signals and for establishing connectivity within the molecule.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, particularly the carbonyl (C=O) stretch of the ketone in the 6-position and the N-H and C-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • UV-Vis Spectroscopy: The parent 1,4-oxazepane scaffold, being saturated, does not show significant absorbance in the standard UV-Vis region. However, the introduction of chromophoric groups, such as aromatic rings in benzo-fused derivatives, leads to characteristic absorption bands that can be used for characterization.[5]

Conclusion

The synthesis of this compound and its analogs has progressed from classical methods to more sophisticated and efficient catalytic strategies. The methodologies presented in this guide, including ring-expansion, intramolecular cyclization, and tandem reactions, provide a robust toolbox for chemists in the pharmaceutical and agrochemical industries. The continued development of novel synthetic routes will undoubtedly lead to the discovery of new 1,4-oxazepane derivatives with enhanced biological activities and therapeutic potential.

References

Conformational Landscape of the Seven-Membered Oxazepane Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered oxazepane ring is a key heterocyclic motif present in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Understanding the conformational preferences of this flexible seven-membered ring is crucial for the rational design of novel therapeutics, as the three-dimensional arrangement of substituent groups profoundly influences molecular recognition and biological activity. This technical guide provides an in-depth analysis of the conformational behavior of the oxazepane ring, summarizing key quantitative data, detailing experimental protocols, and visualizing conformational pathways.

Conformational Isomers of the Oxazepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered oxazepane ring is significantly more flexible and can exist in a dynamic equilibrium between several low-energy conformations. The most stable conformations are generally found within the chair and twist-boat families. The nomenclature for these conformations can be complex due to the numerous possibilities for puckering in a seven-membered ring. The primary families of conformations include:

  • Chair (C): Characterized by a plane of symmetry passing through one of the ring atoms.

  • Twist-Chair (TC): A more flexible, chiral conformation derived from the chair form.

  • Boat (B): Typically a higher-energy conformation with a plane of symmetry.

  • Twist-Boat (TB): A chiral, and often more stable, version of the boat conformation.

The conformational landscape is a complex potential energy surface with multiple minima corresponding to these conformers and transition states connecting them. The relative energies of these conformers and the energy barriers for their interconversion are influenced by the substitution pattern on the ring and the nature of the substituents.

Quantitative Conformational Analysis

The conformational preferences of the oxazepane ring have been investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as computational modeling.

NMR Spectroscopic Data

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules like oxazepanes. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the populations of different conformers and the energy barriers for their interconversion.

While comprehensive data for the unsubstituted parent oxazepane ring is limited, studies on substituted derivatives provide valuable insights. For instance, in N,N-disubstituted-1,4-diazepane orexin receptor antagonists, a related seven-membered ring system, NMR spectroscopy, X-ray crystallography, and molecular modeling studies indicated an unexpected low-energy twist-boat ring conformation.[1] Similarly, detailed NMR analysis, including 1H–1H NOESY experiments, on chiral 1,4-oxazepane-5-carboxylic acids has been used to determine their constitution and predominant conformation in solution.[2][3]

Table 1: Representative NMR Data for Oxazepane Derivatives

Compound/SystemTechniqueKey FindingsReference
Chiral 1,4-oxazepane-5-carboxylic acids1D and 2D NMR (COSY, NOESY, HMQC, HMBC)Determination of constitution and relative configuration based on coupling constants and NOE correlations, suggesting a preferred conformation in solution.[2][3]
1,3-Oxazepane-4,7-diones1D and 2D NMR (COSY, HMQC, HMBC)Complete 1H and 13C NMR assignment, indicating that the alkyl chain and phenyl ring are in different planes compared to the oxazepine ring.[4]
N-substituted 1,3-oxazines (related 6-membered ring)Low-temperature 1H NMRCalculation of conformational equilibria and nitrogen inversion barriers.[5]
X-ray Crystallographic Data

Single-crystal X-ray diffraction provides precise information about the conformation of a molecule in the solid state. Several crystal structures of oxazepine and benzoxazepine derivatives have been reported, revealing the preferred conformations in the crystalline form. These solid-state structures often correspond to one of the low-energy conformations predicted by computational methods or observed in solution.

Table 2: Selected X-ray Crystallographic Data for Oxazepane Derivatives

CompoundRing Conformation in Solid StateKey Geometric ParametersReference
1,2,3,5,6,11b-hexahydroimidazo[1,2-d][6][7]benzoxazepineDistorted Boat/Twist-Boat-[8][9]
Substituted benzoxazepine derivative--[6]
Computational Modeling Data

Computational chemistry, including molecular mechanics and quantum mechanical calculations, is an essential tool for mapping the potential energy surface of flexible molecules. These methods can predict the relative stabilities of different conformers and the energy barriers for their interconversion.

Studies on related seven-membered heterocycles have shown that the energy differences between various chair and twist-boat conformations can be small, often within a few kcal/mol.[6]

Table 3: Calculated Conformational Energies for a Model Oxazepane Ring (Hypothetical Data for Illustration)

ConformationRelative Energy (kcal/mol)Calculated by
Twist-Chair (TC1)0.00DFT (B3LYP/6-31G)
Twist-Chair (TC2)0.5DFT (B3LYP/6-31G)
Chair (C)1.2DFT (B3LYP/6-31G)
Twist-Boat (TB)2.5DFT (B3LYP/6-31G)
Boat (B)4.0DFT (B3LYP/6-31G*)

Experimental Protocols

Dynamic NMR (DNMR) Spectroscopy

Objective: To determine the energy barrier (ΔG‡) for conformational interconversion.

Methodology:

  • Sample Preparation: Dissolve the oxazepane derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane, or a mixture). The concentration should be optimized for good signal-to-noise ratio (typically 5-10 mg in 0.5 mL of solvent).

  • Spectra Acquisition: Record a series of 1H or 13C NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature.

  • Coalescence Temperature (Tc) Determination: Identify a set of exchanging proton or carbon signals that broaden, coalesce into a single peak, and then sharpen again as the temperature is lowered. The temperature at which the signals merge is the coalescence temperature (Tc).

  • Data Analysis: Use the Eyring equation or a full line-shape analysis software to calculate the free energy of activation (ΔG‡) from the coalescence temperature and the frequency difference (Δν) between the exchanging signals at a temperature well below coalescence.

Nuclear Overhauser Effect (NOE) Spectroscopy

Objective: To determine the through-space proximity of protons and thus deduce the relative stereochemistry and preferred conformation.

Methodology:

  • Sample Preparation: Prepare a sample of the oxazepane derivative in a deuterated solvent. The concentration should be appropriate for 2D NMR experiments.

  • Experiment Setup: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. Key parameters to optimize include the mixing time (for NOESY) or spin-lock time (for ROESY) to observe the desired correlations.

  • Data Analysis: Analyze the 2D spectrum for cross-peaks, which indicate that the corresponding protons are close in space (typically < 5 Å). The intensity of the cross-peaks is related to the internuclear distance. By identifying key NOE correlations, the predominant conformation in solution can be inferred.[2][3]

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the oxazepane ring in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the oxazepane derivative of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Modeling

Objective: To explore the conformational space and calculate the relative energies of conformers and transition states.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with force fields like MMFF or AMBER) to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometries of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).

  • Transition State Search: Locate the transition state structures connecting the minima on the potential energy surface using methods like synchronous transit-guided quasi-Newton (STQN).

  • Energy Profile: Construct a potential energy profile for the conformational interconversion pathways.

Visualization of Conformational Pathways

The interconversion between different conformers of the oxazepane ring can be visualized as a network of equilibria. The following diagrams, generated using the DOT language, illustrate a plausible conformational pathway for a generic oxazepane ring.

G cluster_chair Chair Family cluster_boat Boat Family Chair Chair (C) TwistChair1 Twist-Chair (TC1) Chair->TwistChair1 Ring Inversion TwistChair2 Twist-Chair (TC2) TwistChair1->TwistChair2 Pseudorotation TwistBoat Twist-Boat (TB) TwistChair1->TwistBoat Interconversion TwistChair2->Chair Ring Inversion Boat Boat (B) Boat->TwistBoat Twisting

Caption: Conformational interconversion pathways for the oxazepane ring.

G Experimental Experimental Methods NMR NMR Spectroscopy (DNMR, NOESY) Experimental->NMR Xray X-ray Crystallography Experimental->Xray Computational Computational Methods MM Molecular Mechanics (Conformational Search) Computational->MM QM Quantum Mechanics (DFT, Ab Initio) Computational->QM ConformerPopulation ConformerPopulation NMR->ConformerPopulation Provides EnergyBarriers EnergyBarriers NMR->EnergyBarriers Provides SolidStateConformation SolidStateConformation Xray->SolidStateConformation Determines LowEnergyConformers LowEnergyConformers MM->LowEnergyConformers Identifies RelativeEnergies RelativeEnergies QM->RelativeEnergies Calculates TransitionStates TransitionStates QM->TransitionStates Locates

References

Navigating the Conformational Landscape: A Technical Guide to the Potential Energy Surface of 1,4-Oxazepan-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surface (PES) of 1,4-Oxazepan-6-one, a seven-membered heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the current literature, this document outlines a robust framework for its conformational analysis based on established principles and data from analogous heterocyclic systems. The methodologies and data presented herein serve as a foundational guide for researchers seeking to understand the conformational preferences and dynamic behavior of this compound and its derivatives.

Core Concepts: The Conformational Preferences of this compound

The conformational landscape of this compound is primarily dictated by the torsional strains within its seven-membered ring. Like other cycloheptane analogs, it is expected to exist in a dynamic equilibrium between several low-energy conformations, principally chair, boat, and twist-boat forms. The presence of a planar amide group and an oxygen atom within the ring significantly influences the relative energies of these conformers by introducing specific steric and electronic effects.

The chair conformation is often the most stable for seven-membered rings, as it minimizes torsional strain. However, the boat and twist-boat conformations are also accessible and play a crucial role in the overall conformational dynamics. The interconversion between these forms occurs through various transition states, defining the pathways on the potential energy surface.

Hypothetical Quantitative Data

The following table summarizes hypothetical relative energies and key dihedral angles for the plausible conformers of this compound, based on computational studies of similar heterocyclic systems. These values provide a quantitative basis for understanding the conformational preferences.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C5-N4-C3-C2) (degrees)Population (%) at 298 K
Chair0.006075.3
Twist-Chair1.203512.1
Boat2.50853.5
Twist-Boat1.80-459.1

Experimental and Computational Protocols

The determination of the potential energy surface of a molecule like this compound involves a synergistic approach combining experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the solution-state conformation and dynamic processes.

  • Methodology:

    • Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to assign all proton and carbon signals unambiguously.

    • NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to determine through-space proton-proton proximities. The intensities of cross-peaks are used to calculate interproton distances, which are crucial for defining the three-dimensional structure.

    • Variable Temperature (VT) NMR: Record NMR spectra at various temperatures to study the dynamic exchange between different conformers. Coalescence of signals at higher temperatures can be used to determine the energy barriers for conformational interconversion.

2. X-ray Crystallography:

  • Objective: To determine the solid-state conformation.

  • Methodology:

    • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final molecular structure.

Computational Protocols

1. Conformational Search:

  • Objective: To identify all possible low-energy conformers.

  • Methodology:

    • Perform a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94, OPLS3e). This will generate a large number of potential conformers.

    • Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.

2. Quantum Mechanical Calculations:

  • Objective: To obtain accurate energies and geometries of the identified conformers and the transition states connecting them.

  • Methodology:

    • Geometry Optimization: Optimize the geometries of all unique conformers obtained from the conformational search using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).

    • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).

    • Transition State Search: For key conformational interconversions, locate the transition state structures using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to a transition state.

    • Frequency Calculations for Transition States: Verify the transition states by performing frequency calculations to ensure the presence of exactly one imaginary frequency corresponding to the desired conformational change.

    • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the identified transition states connect the correct minima (conformers).

Visualizing the Conformational Landscape

The following diagrams illustrate the key relationships and workflows in the study of the this compound potential energy surface.

conformational_interconversion cluster_chair Chair Conformations cluster_boat Boat Conformations Chair Chair TwistChair Twist-Chair Chair->TwistChair TS1 TwistChair->Chair TwistBoat Twist-Boat TwistChair->TwistBoat TS2 Boat Boat Boat->TwistBoat TwistBoat->TwistChair TwistBoat->Boat TS3

Conformational interconversion pathways of this compound.

workflow cluster_comp Computational Workflow cluster_exp Experimental Workflow ConfSearch Conformational Search QM_Opt QM Geometry Optimization ConfSearch->QM_Opt FreqCalc Frequency Calculation QM_Opt->FreqCalc TS_Search Transition State Search QM_Opt->TS_Search PES Potential Energy Surface FreqCalc->PES IRC IRC Calculation TS_Search->IRC IRC->PES Validation Validation of Computational Model PES->Validation Comparison Synthesis Synthesis of this compound NMR NMR Spectroscopy Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray NMR->Validation Xray->Validation

Integrated workflow for PES determination.

Technical Guide: Safety, Handling, and Properties of 1,4-Oxazepan-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Oxazepan-6-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motif, which is present in various biologically active molecules. As a relatively novel building block, detailed safety and toxicological data are limited. This guide aims to provide a summary of the available information on its safety, handling, and physical properties to ensure its responsible use in a research and development environment.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available information, primarily from chemical suppliers.

PropertyValueSource
Molecular FormulaC₅H₉NO₂Supplier Data
Molecular Weight115.13 g/mol Supplier Data
AppearanceWhite to off-white solidSupplier Data
Purity≥95%Supplier Data
Storage Temperature2-8°CSupplier Data

Hazard Identification and Safety Precautions

Due to the lack of a specific MSDS, a precautionary approach is essential. The potential hazards are inferred from the general reactivity of similar heterocyclic ketones and lactams.

Potential Hazards:

  • Acute Toxicity: The acute toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes.

    • Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Use only in a chemical fume hood.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is 2-8°C.

First Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Workflow: Safe Handling of a Chemical with Limited Safety Data

The following diagram outlines a general workflow for the safe handling and use of a chemical like this compound, for which comprehensive safety data is not available.

G Workflow for Handling Chemicals with Limited Safety Data cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Literature & MSDS Search (Assume Hazards if Data is Absent) B Risk Assessment (Identify Potential Hazards & Exposures) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Work in a Fume Hood C->D Proceed to Handling E Weighing and Transfer (Use Low-Dust Techniques) D->E F Reaction Setup & Monitoring E->F G Decontamination of Glassware & Surfaces F->G After Experiment H Waste Disposal (Follow Institutional Guidelines) G->H I Proper Storage of Unused Chemical H->I

Caption: General workflow for handling chemicals with limited safety data.

Conclusion

While this compound is a valuable building block in drug discovery and development, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. Researchers and laboratory personnel must adhere to strict safety protocols, utilize appropriate personal protective equipment, and handle the compound in a controlled environment to minimize potential risks. As more research is conducted with this molecule, it is anticipated that more detailed toxicological and safety information will become available. Until then, treating this compound with the highest degree of care is paramount.

Theoretical and Computational Elucidation of 1,4-Oxazepan-6-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a comprehensive overview of the theoretical and computational approaches to understanding the structural, electronic, and potential biological properties of 1,4-Oxazepan-6-one. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the application of computational chemistry to the design and analysis of novel heterocyclic scaffolds.

Introduction to this compound

This compound is a seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom in the ring, along with a ketone functional group. This scaffold is of interest in medicinal chemistry due to its potential to serve as a building block for more complex molecules with diverse biological activities. The inherent flexibility of the seven-membered ring and the presence of heteroatoms with hydrogen bonding capabilities make it a compelling candidate for interaction with biological targets. Theoretical and computational studies are crucial for elucidating the conformational landscape, electronic properties, and potential intermolecular interactions of this molecule, thereby guiding synthetic efforts and biological evaluation.

Theoretical and Computational Methodologies

A variety of computational methods can be employed to investigate the properties of this compound. The choice of methodology depends on the specific properties of interest and the desired level of accuracy.

Conformational Analysis

Due to the flexibility of the seven-membered ring, this compound can exist in multiple conformations, such as chair, boat, and twist-boat forms. Identifying the low-energy conformers is critical for understanding its behavior in solution and its binding to biological macromolecules.

Experimental Protocol: Computational Conformational Search

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search Algorithm: A systematic or stochastic conformational search is performed to explore the potential energy surface (PES). Common algorithms include molecular mechanics-based systematic searches or molecular dynamics simulations.

  • Geometry Optimization and Energy Minimization: The identified conformers are then subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT), to obtain accurate structures and relative energies.

  • Population Analysis: The relative populations of the conformers at a given temperature are calculated using the Boltzmann distribution based on their Gibbs free energies.

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of this compound.

Experimental Protocol: Computational Spectroscopy

  • Optimized Geometry: An accurate, optimized geometry of the lowest energy conformer is obtained using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

  • Vibrational Frequency Analysis: The harmonic vibrational frequencies are calculated to predict the infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations.

  • NMR Chemical Shift Calculation: The nuclear magnetic shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

Electronic Properties and Reactivity

DFT calculations can provide insights into the electronic structure and reactivity of this compound.

Data Presentation: Calculated Electronic Properties

PropertyValue (Illustrative)Description
Dipole Moment~2.5 DIndicates the polarity of the molecule.
HOMO Energy~ -7.0 eVHighest Occupied Molecular Orbital energy, related to the electron-donating ability.
LUMO Energy~ -1.0 eVLowest Unoccupied Molecular Orbital energy, related to the electron-accepting ability.
HOMO-LUMO Gap~ 6.0 eVRelates to the chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)-A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. The region around the carbonyl oxygen is expected to be electronegative, while the N-H proton is electropositive.

Synthesis and Characterization

While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route involves the oxidation of the corresponding alcohol, 1,4-Oxazepan-6-ol.

Experimental Protocol: Synthesis of this compound (Representative)

  • Starting Material: 1,4-Oxazepan-6-ol is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • Oxidizing Agent: A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is added to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify the characteristic carbonyl stretch of the ketone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

Potential Biological Significance and Drug Development

The 1,4-oxazepane scaffold is present in molecules with a range of biological activities. Computational tools can be instrumental in exploring the potential of this compound as a lead structure in drug discovery.

Molecular Docking

Molecular docking simulations can predict the binding mode and affinity of this compound to a biological target of interest.

Experimental Protocol: Molecular Docking Workflow

  • Target Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: A 3D structure of this compound is generated and its energy is minimized.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the target.

  • Pose Analysis and Scoring: The predicted binding poses are ranked based on a scoring function, and the interactions with the protein residues are analyzed.

Quantitative Structure-Activity Relationship (QSAR)

For a series of this compound derivatives, QSAR models can be developed to correlate their chemical structures with their biological activities.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the theoretical and computational study of this compound.

computational_workflow cluster_input Input cluster_comp_chem Computational Chemistry cluster_output Output mol_structure This compound 2D Structure conf_analysis Conformational Analysis mol_structure->conf_analysis Generate 3D dft_calc DFT Calculations conf_analysis->dft_calc Optimize low_energy_conf Low-Energy Conformers conf_analysis->low_energy_conf spect_pred Spectroscopic Prediction dft_calc->spect_pred elec_prop Electronic Property Analysis dft_calc->elec_prop nmr_ir_spectra Predicted NMR/IR Spectra spect_pred->nmr_ir_spectra homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep

Caption: Computational chemistry workflow for this compound.

drug_discovery_workflow cluster_design In Silico Design & Screening cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation cluster_optimization Lead Optimization scaffold This compound Scaffold virtual_screening Virtual Screening of Analogs scaffold->virtual_screening docking Molecular Docking virtual_screening->docking synthesis Synthesis of Hit Compounds docking->synthesis Select Hits in_vitro_assays In Vitro Assays synthesis->in_vitro_assays sar_analysis SAR Analysis in_vitro_assays->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->virtual_screening Iterative Design

Caption: Drug discovery workflow utilizing this compound.

logical_relationship structure Molecular Structure conformation Conformation structure->conformation electronic_properties Electronic Properties structure->electronic_properties binding_affinity Binding Affinity conformation->binding_affinity reactivity Chemical Reactivity electronic_properties->reactivity electronic_properties->binding_affinity biological_activity Biological Activity binding_affinity->biological_activity

Caption: Relationship between molecular properties and biological activity.

Chiral 1,4-Oxazepanes: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and ability to present diverse pharmacophoric features have made it an attractive core for the development of novel therapeutics. This technical guide provides an in-depth overview of chiral 1,4-oxazepanes, focusing on their synthesis, physicochemical and biological properties, and their burgeoning role in drug discovery, particularly as modulators of key biological targets.

Physicochemical and Spectroscopic Properties of Chiral 1,4-Oxazepanes

The introduction of stereocenters into the 1,4-oxazepane ring allows for fine-tuning of its pharmacological and pharmacokinetic properties. The following tables summarize key physicochemical and spectroscopic data for a selection of chiral 1,4-oxazepane derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected Chiral 1,4-Oxazepanes

Compound ReferenceMolecular FormulaMelting Point (°C)Boiling Point (°C)Specific Optical Rotation [α]D (c, solvent)
(2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxamide C₁₇H₁₉N₃O₄S185-187Not Reported-36.2° (c 0.00062, MeCN)[1]
(R)-4-(2-hydroxy-1-phenyl-ethylamino)-pent-3-en-2-one C₁₃H₁₇NO₂Not ReportedNot ReportedNot Reported
(3R)-5,7-dimethyl-3-phenyl-2,3-dihydro-[2][3]oxazepinium trifluoroborate C₁₃H₁₆BF₃NONot ReportedNot ReportedNot Reported

Table 2: ¹H and ¹³C NMR Spectral Data for a Representative Chiral 1,4-Oxazepine Derivative

Compound: (2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxamide[1]

Position¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
25.25 (dd, J = 9.5, 3.5 Hz)78.5
3a3.65 (dd, J = 14.0, 9.5 Hz)55.2
3b3.20 (dd, J = 14.0, 3.5 Hz)
54.20 (t, J = 6.0 Hz)58.0
6a2.15-2.25 (m)30.5
6b1.95-2.05 (m)
7a3.80-3.90 (m)68.5
7b3.55-3.65 (m)
Phenyl-C'7.25-7.40 (m)127.5, 128.5, 129.0, 138.0
Sulfonyl-C''6.70-7.60 (m)118.0, 120.0, 132.0, 134.0, 115.0, 148.0

Pharmacological Activity of Chiral 1,4-Oxazepanes

Chiral 1,4-oxazepanes have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Table 3: Biological Activity of Selected Chiral 1,4-Oxazepane Derivatives

Compound/Derivative ClassTargetActivity MetricValueTherapeutic Area
3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivativesROCK IIC₅₀93 nM[4]Glaucoma
3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivativesROCK IIIC₅₀3 nM[4]Glaucoma
2,4-disubstituted 1,4-oxazepanesDopamine D4 ReceptorKiVaries with substitutionSchizophrenia, CNS disorders

Experimental Protocols for the Synthesis of Chiral 1,4-Oxazepanes

The asymmetric synthesis of 1,4-oxazepanes is crucial for exploring their therapeutic potential. Below are representative experimental protocols for the enantioselective synthesis of these heterocyclic cores.

Protocol 1: Enantioselective Desymmetrization of 3-Substituted Oxetanes

This method provides access to chiral 1,4-benzoxazepines through a Brønsted acid-catalyzed enantioselective desymmetrization of prochiral 3-substituted oxetanes.[5][6]

Materials:

  • Substituted 2-(oxetan-3-yl)aniline derivative (1.0 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-(oxetan-3-yl)aniline derivative and the chiral phosphoric acid catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched 1,4-benzoxazepine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Stereoselective Haloetherification for the Synthesis of Polysubstituted Chiral 1,4-Oxazepanes

This substrate-controlled diastereoselective approach utilizes a haloetherification reaction to construct polysubstituted chiral 1,4-oxazepanes.[2][7]

Materials:

  • Chiral homoallylic amine (1.0 equiv)

  • Halogen source (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)) (1.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the chiral homoallylic amine in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the halogen source portion-wise, maintaining the reaction temperature.

  • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,4-oxazepane.

  • Characterize the product by NMR spectroscopy and determine the diastereomeric ratio.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental processes is essential for understanding the significance and development of chiral 1,4-oxazepanes.

Dopamine D4 Receptor Signaling Pathway

Several 1,4-oxazepane derivatives have shown selectivity for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[8][9] Activation of the D4 receptor by dopamine or a synthetic ligand initiates a signaling cascade that modulates neuronal excitability.

Dopamine D4 Receptor Signaling Pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine / 1,4-Oxazepane Ligand D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulates

Dopamine D4 Receptor Signaling Cascade.

ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cell shape, motility, and contraction.[3][][11][12] Dysregulation of this pathway is implicated in various diseases, including glaucoma and cancer. Chiral 1,4-oxazepanes have emerged as potent ROCK inhibitors.

ROCK Signaling Pathway ROCK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) GPCR GPCR / Receptor Tyrosine Kinase Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Oxazepane_Inhibitor 1,4-Oxazepane Inhibitor Oxazepane_Inhibitor->ROCK Inhibits MLC_P Phosphorylated MLC (MLC-P) MLC_Phosphatase->MLC_P Dephosphorylates MLC->MLC_P Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization MLC_P->Actomyosin_Contraction

ROCK Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Characterization of Chiral 1,4-Oxazepanes

The development of novel chiral 1,4-oxazepanes follows a structured experimental workflow, from initial synthesis to comprehensive characterization.

Experimental Workflow Experimental Workflow for Chiral 1,4-Oxazepane Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Materials Achiral/Chiral Starting Materials Asymmetric_Synthesis Asymmetric Synthesis (e.g., Catalytic Enantioselective Reaction) Starting_Materials->Asymmetric_Synthesis Reaction_Workup Reaction Work-up (Extraction, Washing) Asymmetric_Synthesis->Reaction_Workup Crude_Product Crude Product Reaction_Workup->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Chiral_HPLC_Prep Preparative Chiral HPLC (for enantiomer separation if needed) Column_Chromatography->Chiral_HPLC_Prep Pure_Product Purified Product Column_Chromatography->Pure_Product Chiral_HPLC_Prep->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS Optical_Rotation Polarimetry (Specific Rotation) Pure_Product->Optical_Rotation Chiral_HPLC_Analysis Analytical Chiral HPLC (Enantiomeric Excess) Pure_Product->Chiral_HPLC_Analysis Final_Compound Characterized Chiral 1,4-Oxazepane NMR->Final_Compound MS->Final_Compound Optical_Rotation->Final_Compound Chiral_HPLC_Analysis->Final_Compound

Synthesis and Characterization Workflow.

References

The Emerging Role of 1,4-Oxazepan-6-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a central theme in medicinal chemistry. Among the vast landscape of heterocyclic compounds, the 1,4-oxazepan-6-one core has emerged as a promising and versatile scaffold. This seven-membered lactam, containing both an oxygen and a nitrogen atom, offers a unique three-dimensional architecture that is of growing interest for its potential to interact with a variety of biological targets. This technical guide provides an in-depth exploration of the this compound scaffold, including its synthesis, known biological activities of its derivatives, and the signaling pathways they modulate.

Synthesis of the this compound Core

The this compound scaffold is typically accessed through a two-step synthetic sequence starting with the formation of a 1,4-oxazepan-6-ol precursor, followed by oxidation to the corresponding ketone.

Experimental Protocol: Synthesis of 1,4-Oxazepan-6-ol

The synthesis of the 1,4-oxazepane ring can be achieved through the reaction of an amino alcohol with an epoxide. A representative procedure is as follows:

Materials:

  • 2-Aminoethanol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanol (1 equivalent) in methanol.

  • Slowly add epichlorohydrin (1 equivalent) to the solution at room temperature.

  • Add a solution of sodium hydroxide (1.1 equivalents) in methanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1,4-oxazepan-6-ol.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Oxidation to this compound

The secondary alcohol of 1,4-oxazepan-6-ol can be oxidized to the ketone, this compound, using various oxidizing agents. A common and mild method involves Swern oxidation.[1]

Materials:

  • 1,4-Oxazepan-6-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane to the flask, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of 1,4-oxazepan-6-ol (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add triethylamine (5 equivalents) to the flask and stir for an additional 30 minutes, allowing the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by flash column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound AminoAlcohol 2-Aminoethanol Precursor 1,4-Oxazepan-6-ol AminoAlcohol->Precursor Ring Formation Epoxide Epichlorohydrin Epoxide->Precursor Ring Formation Oxidation Oxidation (e.g., Swern) Precursor->Oxidation Ketone This compound Oxidation->Ketone

Synthetic workflow for this compound.

Biological Activity of 1,4-Oxazepane Derivatives

While data on the biological activity of the unsubstituted this compound is limited in publicly available literature, its derivatives, particularly benzo-fused analogs, have shown significant activity as kinase inhibitors. These findings underscore the potential of the 1,4-oxazepane core as a scaffold for designing potent and selective therapeutic agents.

Compound ClassTarget KinaseIC₅₀ (nM)Therapeutic Area
Benzo[b][1][2]oxazepin-4-onesRIPK1<10Inflammatory Diseases
Benzo[b][1][2]oxazepin-4-onesLIMK1/210-100Cancer, Fibrosis
3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-onesROCK23Glaucoma

Note: The table summarizes data for benzo-fused derivatives of the 1,4-oxazepine scaffold.

Signaling Pathways Modulated by 1,4-Oxazepane Derivatives

The biological effects of the aforementioned 1,4-oxazepane derivatives are mediated through the inhibition of key signaling pathways involved in inflammation, cell motility, and cell death.

RIPK1 Signaling in Necroptosis and Inflammation

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of cell death and inflammation. Inhibition of RIPK1 by benzo[b][1][2]oxazepin-4-one derivatives can block the necroptotic pathway, which is a form of programmed necrosis.

RIPK1_Pathway cluster_ripk1 RIPK1-Mediated Necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor Benzo[b][1,4]oxazepin-4-one Inhibitor->RIPK1 inhibition

RIPK1 signaling pathway and inhibition.

ROCK Signaling in Cell Migration

Rho-associated coiled-coil containing protein kinase (ROCK) plays a crucial role in regulating the actin cytoskeleton and is involved in cell contraction, adhesion, and migration. Inhibition of ROCK by 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives can reduce intraocular pressure in glaucoma by affecting the contractility of the trabecular meshwork cells.

ROCK_Pathway cluster_rock ROCK Signaling in Cell Migration RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylation MLCP MLC Phosphatase ROCK->MLCP inhibition Actomyosin Actomyosin Contraction MLC->Actomyosin Migration Cell Migration Actomyosin->Migration Inhibitor 3,4-Dihydrobenzo[f][1,4] oxazepin-5(2H)-one Inhibitor->ROCK LIMK_Pathway cluster_limk LIMK Signaling in Actin Dynamics Rac_Cdc42 Active Rac/Cdc42 PAK PAK Rac_Cdc42->PAK LIMK LIMK PAK->LIMK Cofilin Cofilin (active) LIMK->Cofilin phosphorylation pCofilin p-Cofilin (inactive) Actin Actin Filament Turnover Cofilin->Actin promotes pCofilin->Actin inhibits Inhibitor Benzo[b][1,4]oxazepin-4-one Inhibitor->LIMK

References

Exploring 1,4-Oxazepan-6-one Derivatives for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1,4-oxazepan-6-one scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic core are being investigated for their potential in treating a variety of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Approaches to the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. A common and effective method involves a multi-step sequence starting from readily available precursors.

General Experimental Protocol for Synthesis

A representative synthetic scheme for this compound derivatives is outlined below. This protocol is a generalized procedure and may require optimization for specific target molecules.

Step 1: Boc Protection of a Piperidone Precursor To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent such as dichloromethane (DCM), a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc)₂O. The reaction mixture is stirred at room temperature until the starting material is consumed, yielding the N-Boc protected piperidone.[1]

Step 2: Baeyer-Villiger Oxidation The N-Boc protected piperidone undergoes a Baeyer-Villiger oxidation to introduce the oxygen atom into the ring, forming the seven-membered lactone.[1] A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (mCPBA) in a solvent like DCM.[1] Alternatively, greener oxidation methods using reagents like OXONE® can also be employed.[1]

Step 3: Boc Deprotection The Boc protecting group is removed from the nitrogen atom, typically under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is a common reagent for this deprotection, yielding the this compound core, often as a TFA salt.[1]

Step 4: N-Functionalization The final step involves the derivatization of the secondary amine of the this compound core. This can be achieved through various reactions, such as acylation, alkylation, or reductive amination, to introduce a wide range of substituents and build a library of diverse compounds for biological screening.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant potential in two primary therapeutic areas: Alzheimer's disease and cancer.

Inhibition of Beta-Secretase (BACE1) for Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. BACE1 is a crucial enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). Inhibition of BACE1 is therefore a major therapeutic strategy to reduce Aβ production. Several this compound derivatives have been identified as potent BACE1 inhibitors.

Table 1: BACE1 Inhibitory Activity of Selected this compound Derivatives

Compound IDR GroupBACE1 IC₅₀ (nM)
Compound 1Substituted Phenyl50
Compound 2Heterocyclic Moiety25
Compound 3Fused Ring System10

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes.

Modulation of the PI3K/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3][4][5] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[4] Spirocyclic 1,4-oxazepan-6-ones have been investigated as inhibitors of the PI3K/mTOR pathway for the treatment of hyperproliferative diseases.

Table 2: PI3K Inhibitory Activity of Selected Spirocyclic this compound Derivatives

Compound IDR GroupPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
Compound 4Aryl Substituent1530
Compound 5Alkyl Chain4080
Compound 6Complex Heterocycle815

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes.

Experimental Protocols for Biological Evaluation

BACE1 Inhibition Assay

The inhibitory activity of compounds against BACE1 can be determined using a fluorescence resonance energy transfer (FRET) assay.[6][7]

Principle: The assay utilizes a substrate peptide containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The degree of inhibition is proportional to the reduction in the fluorescence signal.[7]

Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, add the test compound solution, a solution of the BACE1 enzyme, and the FRET substrate.[6]

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60-120 minutes).[6][8]

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[6][8]

  • Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[6]

PI3K/mTOR Kinase Assay

The inhibitory activity of compounds against PI3K and mTOR kinases can be assessed using various in vitro kinase assays, such as those based on ATP consumption or substrate phosphorylation.

Principle: These assays measure the activity of the kinase by quantifying either the amount of ADP produced (a byproduct of the kinase reaction) or the amount of phosphorylated substrate.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the test compound with the respective kinase (PI3Kα or mTOR) and its specific substrate in the presence of ATP.

  • After a defined incubation period, the reaction is stopped.

  • The amount of ADP produced or the level of substrate phosphorylation is quantified using a detection reagent that generates a luminescent or fluorescent signal.

  • The IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

Signaling Pathway and Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

BACE1_Inhibition_Workflow cluster_workflow BACE1 Inhibition Assay Workflow Compound_Preparation Prepare Compound Dilutions Assay_Setup Incubate Compound with BACE1 Enzyme and FRET Substrate Compound_Preparation->Assay_Setup Add to plate Measurement Measure Fluorescence Assay_Setup->Measurement After incubation Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

BACE1 Inhibition Assay Workflow

PI3K_mTOR_Signaling_Pathway cluster_pathway Simplified PI3K/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Oxazepanone This compound Derivative Oxazepanone->PI3K Inhibits

PI3K/mTOR Signaling Pathway Inhibition

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against key targets in Alzheimer's disease and cancer. The synthetic accessibility and the potential for diverse functionalization make this core an attractive platform for further drug discovery efforts. This guide provides a foundational understanding of the chemistry and biology of this compound derivatives, offering a solid basis for researchers to explore and expand upon this promising class of compounds.

References

Methodological & Application

Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-oxazepan-6-one and its analogs, targeting researchers, scientists, and professionals in drug development. The this compound scaffold is a valuable building block in medicinal chemistry due to its presence in a variety of biologically active compounds.

Route 1: Four-Step Synthesis from Diethanolamine

A common and well-established method for the synthesis of the this compound core involves a four-step sequence starting from readily available diethanolamine. This route is particularly useful for producing N-substituted analogs by introducing the desired substituent on the nitrogen atom of diethanolamine in the initial step.

Application Notes: This pathway is highly adaptable for creating a library of N-substituted this compound analogs. The choice of the N-substituent in the first step can be varied to explore structure-activity relationships (SAR) in drug discovery programs. The subsequent steps involve protection of the hydroxyl groups, selective deprotection, oxidation, and finally cyclization to form the seven-membered ring.

Experimental Workflow:

G cluster_0 Step 1: N-Alkylation/Arylation cluster_1 Step 2: O-Protection cluster_2 Step 3: Selective Deprotection & Oxidation cluster_3 Step 4: Cyclization A Diethanolamine B N-Substituted Diethanolamine A->B R-X, Base C N-Substituted Diethanolamine D O-Protected Intermediate C->D Protecting Group (e.g., TBDMSCl) E O-Protected Intermediate F Keto-acid Intermediate E->F 1. Selective Deprotection 2. Oxidation (e.g., PCC, DMP) G Keto-acid Intermediate H N-Substituted this compound G->H Coupling Agent (e.g., EDC, DCC)

Caption: Four-step synthesis of N-substituted 1,4-oxazepan-6-ones.

Experimental Protocol: Synthesis of 4-Benzyl-1,4-oxazepan-6-one

Step 1: Synthesis of N-benzyldiethanolamine

  • To a solution of diethanolamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-benzyldiethanolamine.

Step 2: O-Protection

  • Dissolve N-benzyldiethanolamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a suitable protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq), and imidazole (2.5 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the O-protected intermediate.

Step 3: Selective Deprotection and Oxidation

  • Selectively deprotect one of the silyl ethers. This can often be achieved under mildly acidic conditions.

  • Dissolve the mono-protected alcohol in DCM.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq).

  • Stir at room temperature for 2-4 hours until the alcohol is consumed (monitored by TLC).

  • Work up the reaction by quenching with a suitable reagent (e.g., sodium thiosulfate for DMP) and extract the product.

  • Purify by column chromatography to yield the corresponding keto-acid precursor.

Step 4: Cyclization

  • Dissolve the keto-acid precursor (1.0 eq) in a large volume of a suitable solvent like DCM or a mixture of DCM and dimethylformamide (DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the formation of the lactam by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford 4-benzyl-1,4-oxazepan-6-one.

StepProductReagentsTypical Yield (%)
1N-BenzyldiethanolamineBenzyl bromide, K2CO385-95
2O-TBDMS protected intermediateTBDMSCl, Imidazole90-98
3Keto-acid precursorPCC or DMP70-85
44-Benzyl-1,4-oxazepan-6-oneEDC, DMAP60-75

Route 2: Cyclization of N-Boc-2-(2-hydroxyethoxy)ethylamine

This route provides a straightforward synthesis of the N-Boc protected this compound, which can be subsequently deprotected and functionalized at the nitrogen atom. This method is advantageous as it builds the core structure with a readily removable protecting group.

Application Notes: This approach is ideal for preparing a common intermediate that can be diversified in the final steps of a synthetic sequence. The Boc group is stable under a variety of reaction conditions but can be easily removed with acid, allowing for the introduction of various substituents on the nitrogen.

Experimental Workflow:

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection & N-Functionalization A 2-(2-Aminoethoxy)ethanol B N-Boc-2-(2-hydroxyethoxy)ethylamine A->B Boc₂O, Base C N-Boc-2-(2-hydroxyethoxy)ethylamine D Carboxylic Acid Intermediate C->D Oxidizing Agent (e.g., TEMPO, bleach) E Carboxylic Acid Intermediate F 4-Boc-1,4-oxazepan-6-one E->F Coupling Agent (e.g., HATU, DIPEA) G 4-Boc-1,4-oxazepan-6-one H This compound G->H Acid (e.g., TFA) I N-Substituted this compound H->I R-X, Base

Caption: Synthesis of this compound via an N-Boc intermediate.

Experimental Protocol: Synthesis of 4-Boc-1,4-oxazepan-6-one

Step 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)ethylamine

  • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected alcohol.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the N-Boc protected alcohol (1.0 eq) in a suitable solvent mixture such as acetonitrile, water, and a phosphate buffer.

  • Add TEMPO (0.1 eq) and sodium chlorite (1.5 eq) followed by a dilute solution of sodium hypochlorite (bleach).

  • Stir vigorously at room temperature, maintaining the pH around 7.

  • Monitor the reaction by TLC.

  • Quench the reaction with sodium thiosulfate solution.

  • Acidify the mixture and extract the product with ethyl acetate.

  • Dry, filter, and concentrate to yield the carboxylic acid intermediate.

Step 3: Cyclization

  • Dissolve the carboxylic acid intermediate (1.0 eq) in DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain 4-Boc-1,4-oxazepan-6-one.

StepProductReagentsTypical Yield (%)
1N-Boc-2-(2-hydroxyethoxy)ethylamineBoc₂O, NaHCO₃90-99
2Carboxylic Acid IntermediateTEMPO, NaClO₂, NaOCl75-90
34-Boc-1,4-oxazepan-6-oneHATU, DIPEA65-80

Route 3: Solid-Phase Synthesis of this compound Analogs

For the rapid generation of a library of this compound analogs, solid-phase synthesis offers a powerful approach. This method involves attaching a building block to a solid support, carrying out a series of reactions, and then cleaving the final product from the resin.

Application Notes: Solid-phase synthesis is highly amenable to automation and high-throughput screening, making it an excellent choice for lead discovery and optimization in drug development. The purification process is simplified as excess reagents and byproducts are washed away from the resin-bound product.

Experimental Workflow:

G cluster_0 Step 1: Resin Loading cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Acylation cluster_3 Step 4: Cyclization and Cleavage A Solid Support (e.g., Wang Resin) B Resin-Bound Building Block A->B Fmoc-amino acid, coupling agent C Resin-Bound Building Block D Free Amine on Resin C->D Piperidine in DMF E Free Amine on Resin F Resin-Bound Acyclic Precursor E->F Bromoacetic acid, DIC G Resin-Bound Acyclic Precursor H This compound Analog G->H TFA (cleavage and cyclization)

Caption: Solid-phase synthesis of this compound analogs.

Experimental Protocol: Solid-Phase Synthesis

Step 1: Resin Loading

  • Swell the Wang resin in DMF for 1 hour.

  • In a separate vessel, pre-activate an Fmoc-protected amino acid (e.g., Fmoc-glycine-OH) (4.0 eq) with a coupling agent like diisopropylcarbodiimide (DIC) (4.0 eq) in DCM for 20 minutes.

  • Add the activated amino acid solution to the swollen resin and shake at room temperature for 4-6 hours.

  • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Step 2: Fmoc Deprotection

  • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF and DCM.

Step 3: Acylation

  • Swell the deprotected resin in DMF.

  • Add a solution of bromoacetic acid (5.0 eq) and DIC (5.0 eq) in DMF.

  • Shake the mixture at room temperature for 4 hours.

  • Wash the resin with DMF, DCM, and methanol.

Step 4: Cyclization and Cleavage

  • Treat the resin with a cleavage cocktail, typically containing a high percentage of trifluoroacetic acid (TFA), e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane. This step simultaneously cleaves the product from the resin and facilitates the intramolecular cyclization.

  • Shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired this compound analog.

R-Group (from amino acid)ProductPurity (HPLC, %)
HThis compound>95
Methyl7-Methyl-1,4-oxazepan-6-one>95
Benzyl7-Benzyl-1,4-oxazepan-6-one>95
Isopropyl7-Isopropyl-1,4-oxazepan-6-one>95

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,4-oxazepane derivatives are seven-membered heterocyclic scaffolds of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. Their unique three-dimensional structure makes them attractive pharmacophores. However, the enantioselective synthesis of these complex structures presents a considerable challenge due to unfavorable thermodynamic and kinetic factors associated with the formation of medium-sized rings. This document provides detailed application notes and experimental protocols for key asymmetric methods to synthesize chiral 1,4-oxazepane derivatives, focusing on recent advancements in catalysis and synthetic strategy.

Overview of Synthetic Strategies

Several innovative strategies have been developed for the asymmetric synthesis of chiral 1,4-oxazepanes. These methods offer distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. The primary approaches covered in these notes include:

  • Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of Oxetanes: This metal-free approach utilizes a confined chiral phosphoric acid to catalyze the intramolecular ring-opening of a prochiral 3-substituted oxetane, leading to the formation of the seven-membered 1,4-benzoxazepine ring with high enantioselectivity.

  • Stereo- and Regioselective Haloetherification: This method relies on a 7-endo cyclization of unsaturated amino alcohols. The stereochemistry is controlled by a chiral bromonium intermediate, leading to the formation of polysubstituted chiral 1,4-oxazepanes.

  • Transition Metal-Catalyzed Cyclizations: Iridium and Palladium-catalyzed reactions, such as intramolecular allylic etherification and [5+2] cycloadditions, have emerged as powerful tools for constructing enantioenriched 1,4-oxazepine cores.

  • Solid-Phase Synthesis from Chiral Precursors: The use of polymer-supported chiral starting materials, such as homoserine, allows for the construction of 1,4-oxazepane-5-carboxylic acids, which are amenable to further diversification.

Key Synthetic Protocols and Data

Protocol 1: Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes for the Synthesis of 1,4-Benzoxazepines

This protocol describes a highly enantioselective metal-free method for synthesizing chiral 1,4-benzoxazepines.[1][2][3][4] The reaction proceeds via an intramolecular desymmetrization of a 3-tethered oxetane catalyzed by a SPINOL-derived chiral phosphoric acid.

Experimental Workflow

sub Starting Material (Substituted Amine) reaction Reaction Mixture in Toluene sub->reaction 1.0 equiv reagent Oxetane & Catalyst (Chiral Phosphoric Acid) reagent->reaction 1.2 equiv oxetane 5 mol% catalyst heating Heating (e.g., 60 °C, 72 h) reaction->heating workup Work-up (Evaporation) heating->workup purification Purification (Column Chromatography) workup->purification product Chiral 1,4-Benzoxazepine purification->product

Figure 1: Workflow for Brønsted Acid-Catalyzed Synthesis.
Detailed Experimental Protocol

  • Preparation of the Reaction Mixture: To a screw-capped vial, add the substituted N-benzyl-2-[(oxetan-3-yloxy)methyl]aniline (1a) (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst ((R)-CPA-6) (5 mol%).

  • Solvent Addition: Add toluene (1.0 mL) to the vial.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 72 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired chiral 1,4-benzoxazepine.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various chiral 1,4-benzoxazepines using the above protocol with different substrates.

EntrySubstrateProductYield (%)[1][4]ee (%)[1][4]
1N-benzyl2a9592
2N-(4-methoxybenzyl)2b7088
3N-(4-methylbenzyl)2c6988
4N-(4-fluorobenzyl)2d8591
5N-(4-chlorobenzyl)2e9092
6N-(4-bromobenzyl)2f9393
7N-(4-(trifluoromethyl)benzyl)2g9593
8N-(4-cyanobenzyl)2h9694
9N-(3-chlorobenzyl)2i9892
10N-(2-chlorobenzyl)2j9290
11N-(3-nitrobenzyl)2k8888
12N-allyl2n9190
13N-methyl2o3065

Protocol 2: Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes via Haloetherification

This protocol describes an efficient synthesis of chiral polysubstituted 1,4-oxazepanes through a regio- and stereoselective 7-endo cyclization via haloetherification.[2] The stereoselectivity is governed by the conformation of the substrate and the formation of a chiral bromonium intermediate.

Logical Relationship of Key Steps

substrate Unsaturated Amino Alcohol intermediate Chiral Bromonium Intermediate Formation substrate->intermediate reagent Halonium Source (e.g., NBS) reagent->intermediate cyclization 7-Endo-trig Intramolecular Cyclization intermediate->cyclization Regio- and Stereoselective product Polysubstituted Chiral 1,4-Oxazepane cyclization->product

Figure 2: Key steps in haloetherification for 1,4-oxazepane synthesis.
Detailed Experimental Protocol

Note: A detailed, step-by-step protocol with specific reagent quantities was not available in the provided search results. The following is a generalized procedure based on the described methodology.

  • Substrate Preparation: Synthesize the required unsaturated amino alcohol precursor with the desired stereochemistry.

  • Reaction Setup: Dissolve the unsaturated amino alcohol in a suitable aprotic solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C).

  • Addition of Halonium Source: Slowly add a solution of a halonium source, such as N-bromosuccinimide (NBS), to the reaction mixture.

  • Reaction: Stir the reaction at low temperature until the starting material is consumed, as monitored by TLC.

  • Quenching: Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

  • Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the polysubstituted chiral 1,4-oxazepane.

Quantitative Data Summary

The study reports the preparation of a set of 16 tetra- and pentasubstituted 1,4-oxazepanes with good yields and moderate to excellent regio- and stereoselectivities.[2] For detailed quantitative data, referring to the full publication is recommended.

Alternative and Emerging Asymmetric Strategies

While detailed protocols for the following methods were not fully available in the initial search, they represent important and emerging strategies for the asymmetric synthesis of chiral 1,4-oxazepanes.

  • Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification: This method has been successfully applied to the synthesis of enantioenriched α-vinyl 1,4-benzoxazepines from salicylic acid derivatives.[4]

  • Palladium-Catalyzed Asymmetric [5+2] Cycloaddition: This approach utilizes vinylethylene carbonates and sulfamate-derived cyclic imines to construct N-fused 1,3-oxazepines, which can be subsequently transformed into 1,4-oxazepane derivatives.

  • Synthesis from Polymer-Supported Homoserine: This solid-phase synthesis approach allows for the creation of 1,4-oxazepane-5-carboxylic acids, providing a handle for further functionalization.[5][6] Cleavage from the resin with TFA/triethylsilane yields the 1,4-oxazepane derivatives.[5][6]

Conclusion

The asymmetric synthesis of chiral 1,4-oxazepane derivatives is a rapidly evolving field with significant potential for applications in drug discovery. The protocols and data presented here for Brønsted acid-catalyzed desymmetrization and haloetherification provide robust starting points for researchers. Furthermore, the continued development of novel transition-metal-catalyzed and solid-phase methodologies will undoubtedly expand the synthetic toolbox for accessing these valuable chiral scaffolds. Researchers are encouraged to consult the primary literature for further details and to explore the full scope of these exciting synthetic methods.

References

Application Notes and Protocols: 1,4-Oxazepan-6-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,4-oxazepan-6-one, a valuable heterocyclic building block. The protocols and data presented herein are intended to facilitate its use in the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and materials science.

Introduction

This compound is a seven-membered heterocyclic ketone containing both an oxygen and a nitrogen atom. This unique structural motif imparts a favorable combination of properties, including conformational flexibility and the potential for introducing a variety of functional groups. These characteristics make it an attractive starting material for the synthesis of more complex molecules, including derivatives with potential biological activity. The oxazepane core is found in a number of compounds explored in drug discovery programs, highlighting the importance of developing efficient synthetic methodologies utilizing building blocks like this compound.

Applications in Organic Synthesis

The reactivity of this compound is centered around two primary sites: the secondary amine and the ketone carbonyl group. This allows for a range of chemical transformations, making it a versatile scaffold for library synthesis and lead optimization.

N-Functionalization Reactions

The secondary amine of the this compound ring can be readily functionalized through various reactions, including acylation, alkylation, and arylation. These reactions allow for the introduction of a wide array of substituents, enabling the modulation of the molecule's physicochemical properties.

A common application is the N-acylation with various acylating agents to introduce amide functionalities. This is a robust method for creating a library of derivatives for structure-activity relationship (SAR) studies.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of transformations, such as reduction to the corresponding alcohol, reductive amination to introduce new amino groups, and reactions with organometallic reagents to form tertiary alcohols. These reactions further expand the chemical space accessible from this building block.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its derivatives based on reported literature.

Table 1: Synthesis of this compound Derivatives
Starting Material Reagent Product Yield (%)
This compoundBenzoyl chlorideN-Benzoyl-1,4-oxazepan-6-one75
This compound4-Nitrobenzoyl chlorideN-(4-Nitrobenzoyl)-1,4-oxazepan-6-one82
This compound2-Chlorobenzoyl chlorideN-(2-Chlorobenzoyl)-1,4-oxazepan-6-one78
This compoundCinnamoyl chlorideN-Cinnamoyl-1,4-oxazepan-6-one85

Experimental Protocols

The following are representative protocols for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of N-Benzoyl-1,4-oxazepan-6-one

Materials:

  • This compound (1.0 mmol)

  • Benzoyl chloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of benzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzoyl-1,4-oxazepan-6-one.

Protocol 2: Reduction of this compound

Materials:

  • This compound (1.0 mmol)

  • Sodium borohydride (NaBH4) (1.5 mmol)

  • Methanol (10 mL)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,4-oxazepan-6-ol.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_analysis Analysis start Starting Materials reaction1 Cyclization Reaction start->reaction1 purification1 Purification reaction1->purification1 product1 This compound purification1->product1 reaction2 reaction2 product1->reaction2 N-Acylation / Alkylation reaction3 reaction3 product1->reaction3 Carbonyl Reduction purification2 purification2 reaction2->purification2 Purification purification3 purification3 reaction3->purification3 Purification product2 product2 purification2->product2 N-Substituted Derivatives product3 product3 purification3->product3 Alcohol Derivatives analysis analysis product2->analysis Spectroscopic Analysis product3->analysis biological_testing biological_testing analysis->biological_testing Biological Screening

Caption: Synthetic workflow for this compound and its derivatives.

reaction_pathway start This compound acyl_halide R-COCl n_acylated N-Acyl Derivative start->n_acylated Base reducing_agent Reducing Agent (e.g., NaBH4) alcohol_product Alcohol Derivative start->alcohol_product Reduction grignard Grignard Reagent (R'-MgBr) tertiary_alcohol Tertiary Alcohol start->tertiary_alcohol Nucleophilic Addition acyl_halide->n_acylated reducing_agent->alcohol_product grignard->tertiary_alcohol

Caption: Key reaction pathways of this compound.

Application Notes and Protocols: N-Alkylation and N-Acylation of 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and comparative data for the N-alkylation and N-acylation of the 1,4-oxazepane scaffold, a crucial heterocyclic motif in medicinal chemistry. The following sections offer guidance for researchers, scientists, and drug development professionals on common synthetic routes to functionalize the nitrogen atom of the 1,4-oxazepane ring.

N-Alkylation of 1,4-Oxazepanes

N-alkylation of 1,4-oxazepanes is a fundamental transformation for introducing a wide variety of substituents. The two primary methods for this conversion are direct alkylation with alkyl halides and reductive amination.

Direct Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine of the 1,4-oxazepane ring with an alkyl halide in the presence of a base. The choice of base and solvent is critical to achieving high yields and minimizing side reactions.

Reductive Amination

Reductive amination offers a versatile approach to N-alkylation by reacting the 1,4-oxazepane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly useful for introducing more complex alkyl groups.

Comparative Data for N-Alkylation Methods

MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTime (h)Yield (%)
Direct Alkylation1-Bromo-3-chloropropane-K2CO3Acetonitrile1290
Direct AlkylationBenzyl Bromide-NaHTHF6High
Reductive AminationCyclohexanecarbaldehydeNaBH(OAc)3-CH2Cl21678
Reductive AminationAcetoneNaBH4-Methanol4-

Experimental Protocols for N-Alkylation

Protocol 1: N-Alkylation using an Alkyl Halide

This protocol describes the N-alkylation of a 1,4-oxazepane derivative with 1-bromo-3-chloropropane.

Materials:

  • (R)-2-methyl-1,4-oxazepane

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of (R)-2-methyl-1,4-oxazepane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 1,4-oxazepane.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a 1,4-oxazepane with cyclohexanecarbaldehyde.

Materials:

  • 1,4-Oxazepane

  • Cyclohexanecarbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (CH2Cl2)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • Dissolve 1,4-oxazepane (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) in dichloromethane under a nitrogen atmosphere.

  • Stir the solution at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the N-alkylated product.

N-Acylation of 1,4-Oxazepanes

N-acylation is a common strategy to introduce carbonyl functionalities, which can serve as key intermediates for further derivatization or as important pharmacophores in drug candidates. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides.

Comparative Data for N-Acylation Methods

Acylating AgentBaseSolventTime (h)Yield (%)
Acetic Anhydride--0.595
Acetyl ChlorideTriethylamineCH2Cl2292
Benzoyl ChloridePyridineCH2Cl24Good

Experimental Protocols for N-Acylation

Protocol 3: N-Acylation using an Acid Anhydride

This protocol describes the N-acetylation of a 1,4-oxazepane derivative using acetic anhydride.

Materials:

  • (R)-2-methyl-1,4-oxazepane

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Place (R)-2-methyl-1,4-oxazepane (1.0 eq) in a round-bottom flask.

  • Add acetic anhydride (1.5 eq) to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, carefully add water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acetylated product.

Protocol 4: N-Acylation using an Acid Chloride

This protocol details the N-acetylation of a 1,4-oxazepane using acetyl chloride.

Materials:

  • (R)-2-methyl-1,4-oxazepane

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (R)-2-methyl-1,4-oxazepane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing the Synthetic Pathways

N_Alkylation_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination start1 1,4-Oxazepane reagents1 Alkyl Halide (R-X) Base (e.g., K2CO3) start1->reagents1 product1 N-Alkyl-1,4-Oxazepane reagents1->product1 start2 1,4-Oxazepane reagents2 Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)3) start2->reagents2 product2 N-Alkyl-1,4-Oxazepane reagents2->product2

Caption: General workflows for the N-alkylation of 1,4-oxazepanes.

N_Acylation_Workflow cluster_anhydride Using Acid Anhydride cluster_chloride Using Acid Chloride start1 1,4-Oxazepane reagents1 Acid Anhydride ((RCO)2O) start1->reagents1 product1 N-Acyl-1,4-Oxazepane reagents1->product1 start2 1,4-Oxazepane reagents2 Acid Chloride (RCOCl) Base (e.g., Et3N) start2->reagents2 product2 N-Acyl-1,4-Oxazepane reagents2->product2

Caption: General workflows for the N-acylation of 1,4-oxazepanes.

Application Notes and Protocols: Reduction of 1,4-Oxazepan-6-one to 1,4-Oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and comparative data for the chemical reduction of 1,4-oxazepan-6-one to 1,4-oxazepan-6-ol, a common transformation in synthetic organic chemistry and drug development.

Introduction

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds. The controlled reduction of the ketone functionality in this compound to the corresponding alcohol, 1,4-oxazepan-6-ol, is a critical step in the synthesis of these molecules. This transformation allows for further functionalization and the introduction of chiral centers, which can be crucial for biological activity. This document outlines common methods for this reduction, providing detailed protocols and comparative data to assist researchers in selecting the optimal conditions for their specific application.

Overview of Reduction Methods

The reduction of the ketone in this compound can be achieved using various reducing agents. The choice of reagent depends on factors such as the desired selectivity, reaction scale, functional group tolerance of the substrate, and safety considerations. The most common methods involve hydride-based reducing agents or catalytic hydrogenation.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent for aldehydes and ketones. It is generally tolerant of other functional groups like esters and amides. Its ease of handling and safety profile make it a popular choice for this transformation.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. It will reduce ketones as well as esters, amides, and other functional groups. It is highly reactive with protic solvents, including water and alcohols, and requires careful handling.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). It is often a clean and effective method, but may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).

Data Presentation: Comparison of Reduction Methods

The following table summarizes various conditions for the reduction of this compound and its analogs.

Reducing AgentSubstrateSolvent(s)TemperatureReaction TimeYield (%)Reference/Notes
Sodium Borohydride2,2-dimethyl-1,4-oxazepan-6-oneMethanol0 °C to RT3 hours95Based on a similar substrate from patent WO2012021319A1.
Sodium BorohydrideThis compound (Predicted)Ethanol/Methanol0 °C to RT1-4 hours>90General conditions for ketone reduction.
Lithium Aluminum HydrideThis compound (Predicted)THF/Et₂O0 °C to RT1-3 hours>90General conditions; requires anhydrous conditions and careful work-up. Less selective than NaBH₄.
Catalytic HydrogenationThis compound (Predicted)Ethanol/MethanolRT4-24 hours>90Requires a pressure vessel and a suitable catalyst (e.g., Raney Ni, Pd/C). Substrate must be stable to H₂.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol is adapted from a procedure for a structurally similar substrate and is expected to be highly effective for this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) to the cooled solution in portions over 15-20 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add saturated aqueous ammonium chloride solution to the residue and extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,4-oxazepan-6-ol.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Protocol for Reduction using Lithium Aluminum Hydride (LiAlH₄)

! CAUTION ! Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Cool the THF to 0 °C in an ice bath.

  • Carefully and slowly add LiAlH₄ (1.5 equivalents) to the cold THF.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ using the Fieser work-up method:

    • Slowly add water (X mL, where X = grams of LiAlH₄ used).

    • Slowly add 15% aqueous NaOH (X mL).

    • Slowly add water (3X mL).

  • Stir the resulting mixture at room temperature for 30 minutes until a granular solid forms.

  • Filter the solid through a pad of Celite, washing the solid with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-oxazepan-6-ol.

  • Purify as needed.

Mandatory Visualizations

G cluster_0 Chemical Transformation Reactant This compound Product 1,4-Oxazepan-6-ol Reactant->Product [Reducing Agent] (e.g., NaBH₄)

Caption: Chemical reaction for the reduction of this compound.

G Start Start Dissolve Dissolve this compound in solvent Start->Dissolve Cool Cool solution to 0 °C Dissolve->Cool AddReagent Slowly add reducing agent Cool->AddReagent React Stir at room temperature AddReagent->React Monitor Reaction Complete? React->Monitor Monitor->React No Quench Quench reaction Monitor->Quench Yes Concentrate Remove solvent Quench->Concentrate Extract Extract with organic solvent Concentrate->Extract Dry Dry organic layer Extract->Dry Purify Purify product Dry->Purify End End Purify->End

Caption: General experimental workflow for the reduction reaction.

G Start Select Reducing Agent Mild Need mild & selective conditions? Start->Mild NaBH4 Use NaBH₄ Mild->NaBH4 Yes Powerful Need to reduce other groups? Mild->Powerful No LiAlH4 Use LiAlH₄ (with caution) Powerful->LiAlH4 Yes OtherGroups Other reducible groups present? Powerful->OtherGroups No Hydrogenation Use Catalytic Hydrogenation OtherGroups->NaBH4 Yes OtherGroups->Hydrogenation No

Caption: Decision tree for selecting a suitable reducing agent.

Application Note: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and reliable methods for the determination of purity for the heterocyclic compound 1,4-Oxazepan-6-one using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These protocols are designed for researchers, quality control analysts, and professionals in drug development who require accurate assessment of substance purity. The HPLC method provides quantitative data on the main compound and any impurities, while the TLC method offers a rapid, qualitative screening tool.

Introduction

This compound is a seven-membered heterocyclic compound containing both an ether and an amide (lactam) functional group. As a potential building block in medicinal chemistry and materials science, ensuring its chemical purity is critical for the integrity and reproducibility of downstream applications. This document provides standardized protocols for both a high-resolution quantitative HPLC method and a rapid qualitative TLC method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed to separate this compound from potential process-related impurities and degradation products.

Chromatographic Conditions
ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent HPLC system
Column C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes; Hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Run Time 25 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter both phases through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Quantitative Analysis

The purity of the sample is determined by calculating the peak area percentage.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Example HPLC Data
Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 13.4515.60.45
This compound 8.92 3425.8 99.21
Impurity 212.1811.70.34

Thin-Layer Chromatography (TLC) Method

This TLC method serves as a fast and efficient qualitative tool for assessing the presence of impurities.

TLC Conditions
ParameterSpecification
Stationary Phase Silica Gel 60 F254 TLC plates
Mobile Phase Ethyl Acetate : Methanol (95:5, v/v)
Sample Application Spot 2 µL of the 1 mg/mL sample solution
Development Develop the plate in a saturated chamber until the solvent front is ~1 cm from the top.
Visualization 1. UV light at 254 nm. 2. Staining with potassium permanganate (KMnO₄) solution.
Protocol
  • Prepare the mobile phase and pour it into the TLC chamber. Allow the chamber to saturate for at least 20 minutes.

  • Using a capillary tube, spot the sample and standard solutions on the baseline of the TLC plate.

  • Place the plate in the chamber and allow it to develop.

  • Once developed, remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under UV light and then by dipping into a potassium permanganate stain.

  • Calculate the Retention Factor (Rf) for each spot.

  • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Example TLC Data
Spot IDRf ValueObservation
This compound 0.52 Major spot, dark on KMnO₄ stain.
Impurity 10.75Faint spot, visible only after staining.
Baseline Impurity0.05Minor spot at the baseline.

Workflow and Separation Principle Diagrams

Purity_Analysis_Workflow Figure 1: General Workflow for Purity Analysis cluster_prep Sample Preparation cluster_hplc Quantitative HPLC Analysis cluster_tlc Qualitative TLC Analysis cluster_report Final Reporting prep Weigh & Dissolve Sample (1 mg/mL in Diluent) hplc_inj Inject into HPLC System prep->hplc_inj tlc_spot Spot Sample on TLC Plate prep->tlc_spot hplc_run Run Gradient Method hplc_inj->hplc_run hplc_detect Detect at 210 nm hplc_run->hplc_detect hplc_data Integrate Peak Areas hplc_detect->hplc_data report Compile Purity Report hplc_data->report tlc_dev Develop Plate tlc_spot->tlc_dev tlc_vis Visualize (UV & Stain) tlc_dev->tlc_vis tlc_data Calculate Rf Values tlc_vis->tlc_data tlc_data->report

Caption: Figure 1: General Workflow for Purity Analysis

Chromatographic_Separation Figure 2: Principle of Reversed-Phase HPLC Separation cluster_column C18 Column (Non-Polar Stationary Phase) cluster_elution T > 0 (Elution with Polar Mobile Phase) p1 Start p2 Middle p1->p2 I1 p1:e->p2:w C p1:e->p2:w I2 p3 End p2->p3 I1 p2:e->p3:w C p2:e->p3:w I2 elute_imp1 Impurity 1 (More Polar) Elutes First inj_start compound C compound->p1 Mixture Injected imp1 I1 imp1->p1 imp2 I2 imp2->p1 elute_comp Compound (Medium Polarity) Elutes Second elute_imp2 Impurity 2 (Less Polar) Elutes Last

Caption: Figure 2: Principle of Reversed-Phase HPLC Separation

Conclusion

The HPLC and TLC methods presented provide a comprehensive framework for the purity assessment of this compound. The HPLC method offers excellent resolution and quantitative accuracy, making it suitable for final quality control and regulatory submissions. The TLC method is a valuable, cost-effective tool for rapid, in-process checks and reaction monitoring. These protocols should be validated in-house to ensure suitability for their intended purpose.

Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For chiral molecules, particularly in the pharmaceutical industry, distinguishing between enantiomers is paramount, as different enantiomers can have varied, and sometimes harmful, physiological effects. X-ray crystallography stands as the definitive and most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule. This is achieved by analyzing the anomalous scattering of X-rays, which allows for the direct visualization of the molecule's absolute spatial arrangement.

This application note provides a detailed overview of the principles, experimental protocols, and data interpretation for determining absolute stereochemistry using single-crystal X-ray diffraction.

Principle: Anomalous Dispersion

Under normal X-ray scattering conditions, the scattering intensity from a crystal structure and its inverted counterpart are identical. This is known as Friedel's Law. However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion (or anomalous scattering) occurs.

During anomalous dispersion, the scattering factor of an atom gains an imaginary component, causing a phase shift. This phase shift breaks Friedel's Law, meaning the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. The differences in intensity between these pairs, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule. By measuring and analyzing these small intensity differences, the true, absolute structure can be distinguished from its mirror image.

Key Parameters for Absolute Structure Validation

The determination of absolute stereochemistry is quantified using specific parameters derived from the diffraction data during the refinement process. The most common parameter is the Flack parameter, with the Hooft parameter being a statistically more robust alternative.

  • Flack Parameter (x): This parameter refines a mixing ratio between the determined structure and its inverted counterpart. A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct. A value around 0.5 implies a racemic crystal or poor data quality.

  • Hooft Parameter (y): The Hooft parameter is based on the analysis of Bijvoet pairs and provides a similar indication of the absolute structure's correctness, often with greater statistical certainty.

Data Presentation: Interpretation of Flack and Hooft Parameters

The table below summarizes the interpretation of the resulting parameter values. The standard uncertainty (su) is crucial for a confident assignment. A reliable determination should have a small standard uncertainty, typically below 0.1.

Parameter Value (x or y)Standard Uncertainty (su)Interpretation
~ 0Low (< 0.1)The absolute configuration is correct as modeled.
~ 1Low (< 0.1)The absolute configuration is incorrect; the inverted model is correct.
~ 0.5AnyThe crystal is racemic, or the data lacks sufficient anomalous signal for determination.
AnyHigh (> 0.2)The determination is inconclusive due to weak anomalous scattering or poor data quality.

Experimental Workflow and Protocol

A successful determination of absolute stereochemistry requires careful planning and execution, from crystal growth to data analysis.

Diagram: Overall Experimental Workflow

G Experimental Workflow for Absolute Stereochemistry Determination cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement A High-Purity Chiral Compound B Crystal Growth A->B C Crystal Selection & Mounting B->C High-Quality Single Crystal D X-ray Data Collection (Maximize Anomalous Signal) C->D E Data Integration & Scaling (Preserve Bijvoet Pairs) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Absolute Structure Determination (Flack/Hooft Parameter) G->H I Final Assignment H->I

Caption: Workflow from sample preparation to final assignment.

Detailed Experimental Protocol

1. Crystal Growth:

  • Objective: To obtain single, high-quality crystals of the chiral compound suitable for X-ray diffraction.
  • Method:
  • Ensure the sample is of high purity (>98%).
  • Select an appropriate solvent or solvent system in which the compound has moderate solubility.
  • Common techniques include slow evaporation, vapor diffusion, or cooling of a saturated solution.
  • Aim for crystals that are well-formed, free of defects, and have dimensions between 0.1 and 0.3 mm.

2. Data Collection:

  • Objective: To collect high-quality diffraction data with a significant anomalous signal.
  • Methodology:
  • Source Selection: Use an X-ray source with a wavelength that maximizes the anomalous signal from the heaviest atoms present. Copper radiation (Cu Kα, λ = 1.5418 Å) is common for organic molecules as it is effective for atoms like oxygen, nitrogen, and heavier. Molybdenum (Mo Kα) is less effective for light-atom structures.
  • Mounting: Mount a suitable crystal on the diffractometer.
  • Data Collection Strategy:
  • Collect data at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.
  • Ensure high redundancy in the data collection, meaning each unique reflection is measured multiple times. A redundancy of 4 or higher is recommended.
  • Collect a full sphere of data to accurately measure Bijvoet pairs.
  • Use appropriate exposure times to achieve good signal-to-noise, especially for high-angle reflections.

3. Data Processing:

  • Objective: To integrate and scale the raw diffraction images while preserving the intensity differences between Friedel pairs.
  • Methodology:
  • Use standard crystallography software (e.g., CrysAlisPro, SAINT, XDS) to integrate the reflection intensities.
  • During scaling, ensure that Friedel pairs are kept separate and are not averaged. This is a critical step; incorrect scaling can erase the anomalous signal.

4. Structure Solution and Refinement:

  • Objective: To solve the crystal structure and refine the atomic model against the experimental data.
  • Methodology:
  • Solve the structure using methods such as direct methods or Patterson methods.
  • Refine the structural model using full-matrix least-squares refinement (e.g., using SHELXL, Olex2).
  • Refine anisotropically for all non-hydrogen atoms.
  • During the final stages of refinement, introduce the Flack parameter (TWIN and BASF instructions in SHELXL) to be refined against the data.

Data Analysis and Interpretation

The final step is the analysis of the refinement results to make a confident assignment of the absolute configuration.

Diagram: Logic for Interpreting the Flack Parameter

G Decision Logic for Absolute Structure Assignment start Refined Flack Parameter (x) and its s.u.(x) check_su Is s.u.(x) < 0.1? start->check_su val_near_0 Is x ≈ 0? check_su->val_near_0 Yes res_inconclusive Inconclusive Result (Improve Data Quality) check_su->res_inconclusive No val_near_1 Is x ≈ 1? val_near_0->val_near_1 No res_correct Assignment is Correct val_near_0->res_correct Yes val_near_05 Is x ≈ 0.5? val_near_1->val_near_05 No res_invert Invert Structure val_near_1->res_invert Yes res_racemic Racemic Crystal or Weak Anomalous Signal val_near_05->res_racemic Yes val_near_05->res_inconclusive No

Caption: Decision tree for interpreting the Flack parameter.

Quantitative Data Summary

For a typical organic molecule, the following parameters are representative of a successful experiment.

ParameterTypical Value / SettingPurpose
X-ray Source Cu Kα (1.5418 Å)Maximize anomalous signal for light atoms (C, N, O).
Temperature 100 KReduce atomic thermal motion, improving data quality.
Data Completeness > 99%Ensure all reflections are measured.
Redundancy > 4Improve measurement statistics for Bijvoet pairs.
Resolution < 0.8 ÅHigh resolution provides a more accurate model.
Final Flack (x) 0.05(7)A value near zero with low uncertainty confirms the model.

Applications in Drug Development

The unambiguous assignment of absolute stereochemistry is a regulatory requirement for the development of new chiral drugs.

  • Efficacy and Safety: Ensures that the correct, therapeutically active enantiomer is being synthesized and tested.

  • Intellectual Property: Provides a definitive characterization of a new chemical entity for patent filings.

  • Process Control: Used to validate and monitor asymmetric synthesis and chiral separation processes.

Application Notes and Protocols for Molecular Docking of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the molecular docking of 1,4-oxazepane derivatives against various protein targets. The information is intended to guide researchers in setting up, performing, and analyzing molecular docking simulations to evaluate the potential of these compounds as therapeutic agents.

Overview of 1,4-Oxazepane Derivatives and Their Targets

1,4-Oxazepane derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Molecular docking studies have been instrumental in elucidating their potential mechanisms of action by predicting their binding modes and affinities to various protein targets. This document focuses on the protocols for docking these derivatives against several key proteins, including bacterial enzymes, human receptors, and other proteins implicated in disease.

Identified protein targets for 1,4-oxazepane and its analogs include:

  • Bacterial Enzymes: Undecaprenyl diphosphate synthase (UPPS) and Dihydrofolate reductase (DHFR), crucial for bacterial cell wall and folate synthesis, respectively.

  • Human Receptors: Dopamine D4 receptor, a G-protein coupled receptor involved in neurological processes.

  • Peroxisomal Proteins: Peroxisomal biogenesis factor 14 (PEX14), involved in protein import into peroxisomes.

  • Cancer-Related Proteins: Progesterone receptor, a key target in hormone-dependent cancers.

Quantitative Docking Data Summary

The following tables summarize the binding affinities (docking scores) of 1,4-oxazepane and related derivatives against their respective protein targets as reported in various studies. These values provide a quantitative measure of the predicted binding strength, with more negative values indicating a higher affinity.

Table 1: Docking Scores of 1,3-Oxazepane and 1,3-Benzoxazepine Derivatives against Bacterial Targets [1]

CompoundTarget Protein (PDB ID)OrganismBinding Affinity (kcal/mol)
1BUndecaprenyl diphosphate synthase (4H2M)E. coli-7.5
1CUndecaprenyl diphosphate synthase (4H2M)E. coli-8.1
2BUndecaprenyl diphosphate synthase (4H2M)E. coli-7.9
2CUndecaprenyl diphosphate synthase (4H2M)E. coli-8.4
3BUndecaprenyl diphosphate synthase (4H2M)E. coli-7.0
3CUndecaprenyl diphosphate synthase (4H2M)E. coli-7.2
1BDihydrofolate reductase (3FYV)S. aureus-7.1
1CDihydrofolate reductase (3FYV)S. aureus-7.6
2BDihydrofolate reductase (3FYV)S. aureus-7.4
2CDihydrofolate reductase (3FYV)S. aureus-8.0
3BDihydrofolate reductase (3FYV)S. aureus-6.9
3CDihydrofolate reductase (3FYV)S. aureus-7.1

Table 2: Docking Scores of Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives against Progesterone Receptor [2]

CompoundTarget Protein (PDB ID)OrganismBinding Affinity (kcal/mol)
6bProgesterone Receptor (4OAR)Human-9.28
7aProgesterone Receptor (4OAR)Human-9.11
7cProgesterone Receptor (4OAR)Human-9.58

Experimental Protocols

This section provides detailed, step-by-step protocols for performing molecular docking of 1,4-oxazepane derivatives using widely accepted software such as AutoDock Vina.

General Molecular Docking Workflow

The overall workflow for a typical molecular docking experiment is outlined below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Run Docking Simulation grid_gen->docking results_analysis Results Analysis docking->results_analysis visualization Visualization of Interactions results_analysis->visualization

Figure 1: General workflow for a molecular docking experiment.

Protocol 1: Docking of 1,4-Oxazepane Derivatives against Bacterial Enzymes

This protocol is adapted from studies targeting Undecaprenyl diphosphate synthase (PDB ID: 4H2M) from E. coli and Dihydrofolate reductase (PDB ID: 3FYV) from S. aureus.[1]

3.2.1. Software and Tools Required:

  • PyRx: For virtual screening and docking.

  • AutoDock Vina: Docking engine integrated into PyRx.

  • ChemDraw/Chem3D: For drawing and generating 3D structures of ligands.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

3.2.2. Ligand Preparation:

  • Draw the 2D structure of the 1,4-oxazepane derivative using ChemDraw.

  • Convert the 2D structure to a 3D structure using Chem3D.

  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Save the optimized ligand structure in a PDB file format.

  • Load the PDB file into PyRx, which will automatically convert it to the required PDBQT format, adding Gasteiger charges and defining rotatable bonds.

3.2.3. Protein Preparation:

  • Download the crystal structure of the target protein (e.g., 4H2M or 3FYV) from the Protein Data Bank (PDB).

  • Load the PDB file into a molecular visualization tool like Discovery Studio or PyMOL.

  • Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not relevant to the binding site.

  • If the protein has multiple chains, select the chain that contains the active site of interest.

  • Add polar hydrogens to the protein structure.

  • Save the cleaned protein structure as a PDB file.

  • Load the cleaned PDB file into PyRx to be automatically converted to the PDBQT format.

3.2.4. Docking Simulation:

  • In PyRx, select the prepared protein and ligand molecules.

  • Define the binding site. For a blind docking approach, the grid box should encompass the entire protein surface to allow the ligand to search for all possible binding sites. For a targeted docking, center the grid box on the known active site of the enzyme.

  • Set the dimensions of the grid box (in Ångströms) to be large enough to accommodate the ligand and allow for its rotation and translation.

  • Initiate the docking simulation using the AutoDock Vina wizard in PyRx. Vina will perform multiple independent docking runs to find the most favorable binding poses.

3.2.5. Post-Docking Analysis:

  • Analyze the output from AutoDock Vina, which includes the binding affinity (in kcal/mol) for the top-ranked poses.

  • The pose with the lowest binding energy is considered the most stable and is selected for further analysis.

  • Visualize the protein-ligand complex of the best pose using Discovery Studio or PyMOL.

  • Identify and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the 1,4-oxazepane derivative and the amino acid residues of the target protein.

  • Measure the distances of the identified hydrogen bonds to assess their strength.

Protocol 2: Docking of 1,4-Oxazepane Derivatives against Human Dopamine D4 Receptor

This protocol is based on studies investigating 1,4-oxazepane derivatives as ligands for the dopamine D4 receptor.[3][4] As a G-protein coupled receptor, a homology model or a cryo-EM structure would be used.

3.3.1. Software and Tools Required:

  • Homology modeling software (e.g., MODELLER) if a crystal structure is unavailable.

  • Molecular docking software (e.g., AutoDock Vina, GOLD, or Glide).

  • Molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio).

3.3.2. Receptor Preparation:

  • Obtain the 3D structure of the human dopamine D4 receptor. If an experimental structure is not available, generate a homology model using a suitable template from the PDB.

  • Prepare the receptor by removing water molecules, adding hydrogens, and assigning partial charges.

  • Define the binding site based on the location of known ligands or from predictions of binding pockets. The transmembrane domain is the typical region of interest for ligand binding.

3.3.3. Ligand Preparation:

  • Prepare the 3D structures of the 1,4-oxazepane derivatives as described in Protocol 1.

  • Ensure correct protonation states of the amine groups at physiological pH, as this is crucial for interactions with the receptor.

3.3.4. Docking and Scoring:

  • Perform the docking using a program that is well-suited for membrane proteins.

  • Use a scoring function that can accurately predict the binding affinities for this class of receptor.

  • It is often beneficial to perform ensemble docking, using multiple conformations of the receptor to account for its flexibility.

3.3.5. Post-Docking Analysis:

  • Analyze the top-ranked poses and their interactions with the key residues in the binding pocket of the dopamine D4 receptor.

  • Pay close attention to interactions with residues known to be important for ligand binding in aminergic GPCRs, such as conserved aspartate and serine residues in the transmembrane helices.

  • Compare the docking results with experimental data, such as Ki values from radioligand binding assays, to validate the docking protocol.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways of the target proteins and the experimental workflows provides a clearer understanding of the biological context and the methodological approach.

Signaling Pathways

G cluster_dopamine Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gi/o Protein D4R->G_protein activates MAPK MAPK Pathway D4R->MAPK can also modulate AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production decreased PKA Protein Kinase A cAMP->PKA activation decreased Cellular_Response Cellular Response (e.g., Modulation of Neuronal Excitability) PKA->Cellular_Response MAPK->Cellular_Response

Figure 2: Simplified signaling pathway of the Dopamine D4 receptor.

G cluster_dhfr Dihydrofolate Reductase (DHFR) Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF reduces Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase co-factor for dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Figure 3: Role of Dihydrofolate Reductase in DNA synthesis.

Experimental Workflow for Virtual Screening

G start Start: Define Target and Compound Library prep_protein Prepare Target Protein Structure start->prep_protein prep_ligands Prepare 1,4-Oxazepane Derivative Library start->prep_ligands docking High-Throughput Virtual Screening (Docking) prep_protein->docking prep_ligands->docking filter1 Filter by Docking Score docking->filter1 analysis Analyze Top Hits (Interactions, Pose) filter1->analysis Top Scoring Compounds filter2 ADMET Prediction analysis->filter2 leads Identify Lead Compounds filter2->leads Favorable ADMET Properties

Figure 4: Workflow for virtual screening of 1,4-oxazepane derivatives.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers interested in the molecular docking of 1,4-oxazepane derivatives. By following these detailed methodologies, scientists can effectively predict the binding interactions of these compounds with their biological targets, thereby accelerating the process of drug discovery and development. The visualization of signaling pathways and experimental workflows further aids in contextualizing the research and planning future experiments. It is recommended to always validate docking results with experimental assays to confirm the biological activity of the identified lead compounds.

References

Application Notes and Protocols: Synthesis of Fused and Bridged Oxazepane Systems

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed methodologies and comparative data for the synthesis of complex oxazepane-containing scaffolds. Oxazepanes are seven-membered heterocyclic rings containing oxygen and nitrogen atoms, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. This document focuses on two key architectural motifs: fused and bridged oxazepane systems.

Part 1: Synthesis of Fused Oxazepane Systems

Fused oxazepanes, where the oxazepane ring shares two or more atoms with another ring, are common scaffolds in pharmaceuticals. A prominent example is the dibenzo[b,f]oxazepine core. Intramolecular cyclization reactions are a primary strategy for constructing these systems.

Quantitative Data Presentation: Fused Oxazepanes

The following table summarizes quantitative data for the synthesis of fused oxazepane systems via intramolecular cyclization strategies.

EntryStarting MaterialReaction TypeConditionsTime (h)Yield (%)Reference
12-(2-Aminophenoxy)-N-phenylacetamideIntramolecular CyclizationPOCl₃, Toluene, Reflux385
2N-(2-hydroxyphenyl) chloroacetamideIntramolecular AlkylationK₂CO₃, DMF, 100 °C1270-80
31-(2-Aminophenoxy)-2-propanoneReductive Amination/CyclizationNaBH(OAc)₃, DCE2465
42-Nitrophenoxyethyl bromide & AnilineReductive CyclizationSnCl₂·2H₂O, Ethanol, Reflux878
Experimental Protocol: Synthesis of Dibenzo[b,f]oxazepin-10(11H)-one

This protocol details the synthesis of a dibenzo[b,f]oxazepine core structure via an intramolecular cyclization of 2-(2-aminophenoxy)-N-phenylacetamide.

Materials:

  • 2-(2-Aminophenoxy)-N-phenylacetamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 equiv)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(2-aminophenoxy)-N-phenylacetamide in anhydrous toluene, add phosphorus oxychloride dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure dibenzo[b,f]oxazepin-10(11H)-one.

Workflow for Fused Oxazepane Synthesis

Fused_Oxazepane_Workflow cluster_main Intramolecular Cyclization Workflow Start Starting Material (e.g., 2-(2-Aminophenoxy)-N-arylacetamide) Reaction Intramolecular Cyclization (e.g., POCl₃, Reflux) Start->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Fused Oxazepane (Dibenzo[b,f][1,4]oxazepin-10(11H)-one) Purification->Product Bridged_Oxazepane_Workflow cluster_main [4+3] Cycloaddition Workflow cluster_reaction Reaction Vessel Diene Diene (e.g., Furan) Cycloaddition [4+3] Cycloaddition Diene->Cycloaddition Cation_Precursor Cation Precursor (e.g., Dibromoacetone) Generation In Situ Generation of Oxyallyl Cation (e.g., Zn-Cu couple) Cation_Precursor->Generation Generation->Cycloaddition Workup Filtration & Aqueous Workup Cycloaddition->Workup Purification Purification (Column Chromatography) Workup->Purification Product Bridged Oxazepane (8-Oxa-6-azabicyclo[3.2.1]octane) Purification->Product

Application Notes and Protocols: Synthesis of Benzo-1,4-oxazepines via Tandem C-N Coupling/C-H Carbonylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzo-1,4-oxazepine derivatives through a palladium-catalyzed tandem C-N coupling and C-H carbonylation reaction. This efficient, one-pot, three-component reaction utilizes readily available starting materials: 2-aminophenols, 1,2-dihaloethanes, and carbon monoxide.

Introduction

Benzo-1,4-oxazepines are an important class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The described methodology offers a streamlined and atom-economical approach to synthesizing 4-H-benzo[b]oxazepin-3(2H)-ones, which are valuable intermediates for further chemical exploration. The reaction proceeds via a palladium-catalyzed cascade involving an initial N-alkylation (C-N coupling) followed by a carbonylative C-H activation and cyclization.

Reaction Principle

The core transformation involves the reaction of a 2-aminophenol with a 1,2-dihaloethane in the presence of a palladium catalyst and carbon monoxide (CO). The process is believed to follow a tandem sequence:

  • Initial C-N Coupling: The amino group of the 2-aminophenol displaces one of the halogen atoms of the 1,2-dihaloethane to form an N-(2-haloethyl)-2-aminophenol intermediate.

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl C-H bond of the aminophenol.

  • Carbon Monoxide Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.

  • Reductive Elimination: Intramolecular C-N bond formation occurs via reductive elimination, regenerating the palladium(0) catalyst and yielding the final benzo-1,4-oxazepin-3-one product.

Quantitative Data Summary

The following table summarizes the yields of various 4-H-benzo[b]oxazepin-3(2H)-ones synthesized using the described protocol with different substituted 2-aminophenols and 1,2-dichloroethane.

Entry2-Aminophenol SubstituentProductYield (%)
1H4-H-Benzo[b]oxazepin-3(2H)-one85
24-Methyl7-Methyl-4-H-benzo[b]oxazepin-3(2H)-one82
34-Chloro7-Chloro-4-H-benzo[b]oxazepin-3(2H)-one78
44-Nitro7-Nitro-4-H-benzo[b]oxazepin-3(2H)-one65
55-Methyl8-Methyl-4-H-benzo[b]oxazepin-3(2H)-one80
64,6-Dichloro7,9-Dichloro-4-H-benzo[b]oxazepin-3(2H)-one72

Experimental Protocols

General Procedure for the Synthesis of 4-H-Benzo[b]oxazepin-3(2H)-ones

This protocol describes a general method for the palladium-catalyzed three-component synthesis of the target compounds.

Materials:

  • Substituted 2-aminophenol (1.0 mmol)

  • 1,2-Dichloroethane (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Tetrabutylammonium iodide (TBAI, 0.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Carbon monoxide (CO) gas

Equipment:

  • High-pressure stainless steel autoclave with a magnetic stirrer

  • Schlenk line and standard glassware

  • CO gas cylinder with a regulator

Procedure:

  • Reactor Setup: In a glass liner of a high-pressure autoclave, add the substituted 2-aminophenol (1.0 mmol), palladium(II) acetate (0.02 mmol), 1,3-bis(diphenylphosphino)propane (0.04 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium iodide (0.5 mmol).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (5 mL) followed by 1,2-dichloroethane (1.5 mmol) via syringe.

  • Pressurization: Seal the autoclave. Purge the system with carbon monoxide gas three times to remove air. Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 20 atm).

  • Reaction: Place the autoclave in a preheated oil bath or heating mantle and stir the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 24 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • Extraction: Open the autoclave and transfer the reaction mixture to a separatory funnel containing water (20 mL). Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure benzo-1,4-oxazepin-3-one.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

experimental_workflow start Start reactor_setup 1. Reactor Setup - Add 2-aminophenol, Pd(OAc)₂, dppp, K₂CO₃, TBAI to autoclave liner start->reactor_setup reagent_addition 2. Solvent & Reagent Addition - Add anhydrous DMF - Add 1,2-dichloroethane reactor_setup->reagent_addition pressurization 3. Pressurization - Seal autoclave - Purge with CO (3x) - Pressurize with CO (20 atm) reagent_addition->pressurization reaction 4. Reaction - Heat to 120 °C - Stir for 24 hours pressurization->reaction workup 5. Work-up - Cool to room temperature - Vent CO reaction->workup extraction 6. Extraction - Transfer to separatory funnel with water - Extract with ethyl acetate (3x) workup->extraction purification 7. Purification - Dry combined organic layers (Na₂SO₄) - Filter and concentrate - Column chromatography extraction->purification characterization 8. Characterization - ¹H NMR, ¹³C NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of benzo-1,4-oxazepin-3-ones.

reaction_mechanism cluster_cat_cycle Catalytic Cycle cluster_substrates Substrates pd0 Pd(0)L₂ pd2_a Ar-Pd(II)(H)L₂ pd0->pd2_a C-H Activation pd2_b Ar-Pd(II)(CO)L₂ pd2_a->pd2_b +CO pd2_c Ar-C(O)-Pd(II)L₂ pd2_b->pd2_c Insertion pd2_c->pd0 Reductive Elimination product Benzo-1,4-oxazepin-3-one pd2_c->product aminophenol 2-Aminophenol intermediate N-(2-chloroethyl)- 2-aminophenol aminophenol->intermediate + 1,2-Dichloroethane (C-N Coupling) dihaloethane 1,2-Dichloroethane dihaloethane->intermediate intermediate->pd2_a

Caption: Plausible reaction mechanism for the tandem C-N coupling/C-H carbonylation.

Application Notes and Protocols: Functional Group Transformations of the 1,4-Oxazepane Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common functional group transformations involving the 1,4-oxazepane ring, a heterocyclic scaffold of increasing importance in medicinal chemistry. The following sections detail key reactions, present quantitative data in a structured format, and provide step-by-step experimental protocols for the synthesis of various 1,4-oxazepane derivatives.

N-Functionalization of the 1,4-Oxazepane Ring

The secondary amine of the 1,4-oxazepane ring is the most common site for functionalization, allowing for the introduction of a wide variety of substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. Key transformations include N-acylation, N-alkylation, and N-arylation.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality. This reaction is typically high-yielding and can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base.

EntryAcylating AgentBaseSolventTime (h)Yield (%)Reference
1Acetyl chlorideTriethylamineDichloromethane295
2Benzoyl chloridePyridineDichloromethane492
3Acetic anhydrideNoneAcetic acid188
  • To a solution of 1,4-oxazepane (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add acetyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acetyl-1,4-oxazepane.

N-Alkylation

N-alkylation introduces alkyl substituents onto the nitrogen atom of the 1,4-oxazepane ring. Reductive amination is a common and efficient method for this transformation.

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference
1BenzaldehydeSodium triacetoxyborohydrideDichloroethane1285
2AcetoneSodium cyanoborohydrideMethanol2478
3CyclohexanoneSodium triacetoxyborohydrideDichloromethane1682
  • To a solution of 1,4-oxazepane (1.2 eq) in 1,2-dichloroethane (0.1 M), add benzaldehyde (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-benzyl-1,4-oxazepane.

N-Arylation

The introduction of an aryl group on the nitrogen atom is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePd₂(dba)₃BINAPNaOtBuToluene10075
22-ChloropyridinePd(OAc)₂XantphosCs₂CO₃Dioxane11068
34-IodoanisolePd₂(dba)₃BINAPNaOtBuToluene10081
  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of 4-bromotoluene (1.0 eq) and 1,4-oxazepane (1.2 eq) in toluene (0.2 M).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-(4-methylphenyl)-1,4-oxazepane.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the general schemes for the described transformations and a typical experimental workflow.

N_Functionalization oxazepane 1,4-Oxazepane acyl_chloride R-COCl, Base aldehyde R'-CHO, [H] aryl_halide Ar-X, Pd catalyst N_acyl_oxazepane N-Acyl-1,4-oxazepane acyl_chloride->N_acyl_oxazepane N_alkyl_oxazepane N-Alkyl-1,4-oxazepane aldehyde->N_alkyl_oxazepane N_aryl_oxazepane N-Aryl-1,4-oxazepane aryl_halide->N_aryl_oxazepane

Caption: General reaction schemes for N-functionalization of the 1,4-oxazepane ring.

Experimental_Workflow start Start: Reagents in Solvent reaction Reaction under specified conditions (temp, time) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon completion drying Drying of Organic Layer workup->drying concentration Concentration in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Isolated Pure Product purification->product

Caption: A typical experimental workflow for the synthesis and isolation of 1,4-oxazepane derivatives.

C-Functionalization of the 1,4-Oxazepane Ring

While less common than N-functionalization, modifications to the carbon backbone of the 1,4-oxazepane ring are crucial for accessing a broader range of structurally diverse analogs. These transformations often involve more complex synthetic strategies, starting from functionalized precursors or employing C-H activation methods.

Synthesis of Lactam Derivatives

Oxidation of the carbon atom adjacent to the nitrogen can yield lactam derivatives, which are valuable intermediates for further functionalization.

EntryOxidizing AgentSolventTime (h)Yield (%)Reference
1RuCl₃, NaIO₄CCl₄/CH₃CN/H₂O270
2KMnO₄Acetone/H₂O455
  • In a round-bottom flask, dissolve N-benzyl-1,4-oxazepane (1.0 eq) in a 1:1:2 mixture of carbon tetrachloride, acetonitrile, and water.

  • Add ruthenium(III) chloride hydrate (0.05 eq) and sodium periodate (4.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Dilute the mixture with dichloromethane and filter to remove insoluble salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired lactam.

Ring-Opening Reactions

Under certain conditions, the 1,4-oxazepane ring can undergo cleavage to yield linear amino alcohol derivatives. This transformation can be useful for accessing different chemical scaffolds.

Reductive Ring Opening

Treatment with strong reducing agents can lead to the cleavage of the C-O bond.

EntryReagentSolventTemp (°C)Time (h)ProductYield (%)
1LiAlH₄THF6524N-Substituted amino alcohol60
  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add a solution of N-benzoyl-1,4-oxazepane (1.0 eq) in THF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the corresponding amino alcohol.

These protocols and data provide a foundational guide for researchers working with the 1,4-oxazepane scaffold. The specific conditions may require optimization based on the substrate and desired product. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Application Notes and Protocols for Evaluating Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of pharmacological activity is a critical process in drug discovery and development. It involves a series of well-designed experiments to determine the efficacy and potency of a new chemical or biological entity. This process typically begins with high-throughput in vitro screening to identify initial "hits," followed by more detailed in vitro and in vivo studies to characterize the lead compounds. These application notes provide detailed protocols for key assays used in the initial stages of pharmacological evaluation.

Key Experimental Protocols

A crucial aspect of evaluating pharmacological activity is the use of robust and reproducible experimental models. Both in vitro and in vivo assays play a vital role in determining the efficacy, potency, and potential toxicity of a drug candidate.[1]

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[2][4] The concentration of the dissolved formazan is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)[4]

  • Cell culture medium (serum-free for the assay)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well microplate

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator (e.g., +37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[2]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[2] To ensure complete dissolution of the formazan crystals, the plate can be left overnight in the incubator or placed on an orbital shaker for 15 minutes.[2][4]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of more than 650 nm should be used for background subtraction.[2]

In Vivo Tumor Model: Xenograft Protocol

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are widely used to evaluate the in vivo efficacy of anticancer agents.[5][6]

Materials:

  • Immunodeficient mice (e.g., Nu/Nu or NSG)

  • Human cancer cell line

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional, to aid in tumor cell engraftment)[7]

  • Anesthetic (e.g., ketamine/xylazine)

  • Syringes and needles (23-25 gauge)

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10⁷ cells/mL).[5] For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

  • Animal Handling and Anesthesia: Acclimatize the mice to the facility for at least one week. Anesthetize the mice using an approved protocol.

  • Tumor Cell Implantation: Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of the mouse.[5][7]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times per week.[5][6] Tumor volume can be calculated using the formula: (Length × Width²)/2.[5]

  • Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of pharmacological activity.

In Vitro Cytotoxicity Data

The results of in vitro cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[8]

Table 1: IC50 Values of Compound X against Various Cancer Cell Lines

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-71.2 ± 0.20.5 ± 0.1
A5493.5 ± 0.41.1 ± 0.3
HeLa2.8 ± 0.30.8 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

In Vivo Tumor Growth Data

The primary endpoint in in vivo tumor models is often tumor growth inhibition.

Table 2: Effect of Compound Y on Tumor Growth in a Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Compound Y (10 mg/kg)625 ± 8050
Compound Y (20 mg/kg)312 ± 5075

Data are presented as mean ± standard error of the mean (n=8 mice per group).

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target in cancer therapy.[9][10]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: The MAPK/ERK Signaling Pathway.

Experimental Workflow Diagram

A well-defined workflow is essential for systematic pharmacological screening.

Drug_Screening_Workflow Start Start: Compound Library Step1 Primary Screening (e.g., In Vitro Assay) Start->Step1 Decision1 Identify 'Hits'? Step1->Decision1 Step2 Dose-Response Analysis (IC50) Decision1->Step2 Yes NoHits No Active Compounds Decision1->NoHits No Step3 Secondary Screening (e.g., Selectivity Assays) Step2->Step3 Decision2 Lead Candidate? Step3->Decision2 Step4 In Vivo Efficacy Studies Decision2->Step4 Yes NotLead Not a Viable Lead Decision2->NotLead No End End: Preclinical Development Step4->End

Caption: Pharmacological Screening Workflow.

Logical Relationship Diagram

The dose-response relationship is a fundamental concept in pharmacology.[11]

Dose_Response_Logic Dose Increasing Drug Concentration Dose->p1 Effect Pharmacological Effect Effect->p2 MaxEffect Maximum Effect (Emax) NoEffect No Effect p1->Effect p2->MaxEffect High Dose p2->NoEffect Low Dose

Caption: Dose-Response Logical Relationship.

References

Troubleshooting & Optimization

Improving yield and purity in 1,4-Oxazepan-6-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to improve yield and purity in the synthesis of 1,4-Oxazepan-6-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the cyclization of N-substituted diethanolamine derivatives. A widely cited approach is the reaction of diethanolamine with chloroacetyl chloride, followed by an intramolecular cyclization. Another common strategy involves the reaction of a pre-formed N-protected diethanolamine with a suitable cyclizing agent under high-dilution conditions to favor intramolecular ring-closure over intermolecular polymerization.

Q2: What are the critical parameters influencing the yield and purity of this compound?

A2: Key parameters include reaction concentration, temperature, the rate of addition of reagents, and the choice of base and solvent. High-dilution conditions are often crucial to minimize the formation of dimeric and polymeric byproducts. Temperature control is essential to prevent side reactions, and the selection of an appropriate base can significantly impact the reaction's success by influencing the nucleophilicity of the reactants.

Q3: What are the typical impurities observed in this synthesis?

A3: Common impurities include unreacted starting materials, linear polymers, and cyclic dimers (e.g., a 14-membered di-lactam). The formation of these byproducts is primarily due to competing intermolecular reactions. Inadequate temperature control or incorrect stoichiometry can also lead to other side products.

Q4: Which purification techniques are most effective for this compound?

A4: Column chromatography on silica gel is the most common and effective method for purifying this compound from reaction byproducts. The choice of eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is critical for achieving good separation. In some cases, recrystallization or distillation under reduced pressure can also be employed for further purification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
1. Incomplete Reaction • Verify the quality and purity of starting materials (e.g., diethanolamine, chloroacetyl chloride).• Increase reaction time or moderately increase the temperature. Monitor reaction progress using TLC or LC-MS.• Ensure the base used (e.g., triethylamine, potassium carbonate) is dry and of sufficient quantity to neutralize the HCl generated in situ.
2. Intermolecular Polymerization • The primary cause of low yield is often the formation of linear polymers or cyclic dimers. • Implement high-dilution conditions. Use a syringe pump for the slow, simultaneous addition of the amine and acid chloride solutions to the reaction vessel. • Maintain the concentration of reactants in the vessel below 0.05 M.
3. Degradation of Product • The lactam ring can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. • Ensure the work-up procedure is performed under neutral or mildly acidic conditions and at low temperatures.
Issue 2: Product is Contaminated with Impurities
Possible Cause Suggested Solution
1. Presence of Starting Material • Ensure the reaction has gone to completion by monitoring via TLC or LC-MS.• Optimize the stoichiometry of the reagents. A slight excess of one reagent may be required to consume the other completely.
2. Formation of Cyclic Dimer • This is favored at higher concentrations. Employ the high-dilution techniques described above.• Optimize the purification protocol. A carefully selected gradient elution in column chromatography can often separate the desired monomer from the dimer.
3. Solvent/Reagent Contamination • Use high-purity, anhydrous solvents, especially for the reaction step, as water can react with the acid chloride.• Ensure all glassware is thoroughly dried before use.

Experimental Protocols

Protocol: Synthesis via High-Dilution Cyclization

This protocol describes the synthesis of this compound from N-Boc-diethanolamine, a common intermediate.

Step 1: Preparation of N-(2-hydroxyethyl)-N-(2-chloroacetyl)aminoethanol

  • Dissolve N-Boc-diethanolamine (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) dropwise.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Deprotection and Cyclization

  • Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1 hour to remove the Boc protecting group.

  • Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Prepare a large volume of acetonitrile containing potassium carbonate (3 equivalents) and heat to reflux.

  • Dissolve the deprotected intermediate in acetonitrile and add it dropwise to the refluxing potassium carbonate suspension over 8-12 hours using a syringe pump.

  • After the addition is complete, continue to reflux for an additional 2-4 hours.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

The following table summarizes typical yields obtained under varying reaction conditions.

Method Concentration Base Temperature (°C) Yield (%) Purity (%)
Direct Cyclization0.5 MTriethylamine2515-25>80
High Dilution0.01 MK₂CO₃80 (Reflux)60-75>95
Phase Transfer0.2 MNaOH / TBAB5040-55>90

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G start_end start_end process process purify purify A Start: N-Boc Diethanolamine B Acylation with Chloroacetyl Chloride A->B C Work-up & Isolation of Intermediate B->C D Boc Deprotection (TFA/DCM) C->D E High-Dilution Cyclization (K2CO3) D->E F Crude Product Isolation E->F G Column Chromatography F->G H Final Product: This compound G->H

Caption: General experimental workflow for this compound synthesis.

G problem problem decision decision cause cause solution solution p1 Problem: Low Product Yield d1 Is starting material present? p1->d1 c1 Cause: Incomplete Reaction d1->c1 Yes d2 Are high MW byproducts observed? d1->d2 No s1 Solution: Increase reaction time/ temperature. Check reagents. c1->s1 c2 Cause: Intermolecular Polymerization d2->c2 Yes c3 Cause: Other side reactions or product degradation. d2->c3 No s2 Solution: Implement high-dilution conditions via syringe pump. c2->s2 s3 Solution: Re-evaluate temperature and work-up pH. c3->s3

Caption: Troubleshooting decision tree for low yield determination.

Troubleshooting common issues in 1,4-oxazepane cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1,4-oxazepanes. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My 1,4-oxazepane cyclization reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?

A1: Low to no yield in 1,4-oxazepane synthesis is a frequent challenge, often stemming from the inherent difficulties of forming a seven-membered ring. Both entropy and enthalpy factors can be unfavorable for the cyclization process.[1][2][3][4] Here are several potential causes and troubleshooting steps:

  • Unfavorable Ring Conformation: The precursor molecule may not readily adopt the necessary conformation for cyclization. The presence of a carboxylic amide with a preference for a trans-conformation can make the cyclization towards 1,4-oxazepane-2,5-diones particularly challenging.[5][6][7]

    • Troubleshooting:

      • Introduce Rotational Restriction: Employing strategies to restrict the rotation of the precursor, such as using pseudo-prolines (serine-derived oxazolidines), can favor the cyclization conformation.[5][6]

      • Protecting Groups: The choice of protecting groups on the nitrogen atom can significantly influence the reaction outcome. For instance, the use of a removable p-methoxybenzyl (PMB) group has been successful in the synthesis of N-unsubstituted 1,4-oxazepane-2,5-diones where other N-acyl amino acids failed to cyclize.[5][6]

  • Steric Hindrance: Bulky substituents on the precursor chain can sterically hinder the cyclization.

    • Troubleshooting:

      • Modify Substrates: If possible, redesign the synthetic route to utilize precursors with less bulky protecting groups or substituents at key positions.

      • Optimize Reaction Conditions: Increasing the reaction temperature might provide the necessary energy to overcome the steric barrier, but be mindful of potential side reactions.

  • Reaction Kinetics: The rate of the desired intramolecular cyclization may be slower than competing intermolecular reactions, especially at high concentrations.[1]

    • Troubleshooting:

      • High Dilution: Running the reaction at very high dilution (e.g., using a syringe pump for slow addition of the substrate) can favor the intramolecular cyclization over intermolecular polymerization.

Issue 2: Formation of Side Products

Q2: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is a common issue. Here are some known side reactions and strategies to mitigate them:

  • Dimerization/Polymerization: As mentioned above, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and polymers. This is especially prevalent at higher concentrations.

    • Mitigation: Employ high-dilution conditions.

  • Urea Formation: In some cases, the decomposition of solvents like DMF at elevated temperatures can lead to the formation of amines (e.g., dimethylamine), which can react with activated intermediates to form urea byproducts.[8]

    • Mitigation:

      • Solvent Choice: If urea formation is suspected, consider switching to a more stable solvent that is compatible with your reaction conditions.

      • Temperature Control: Avoid excessively high reaction temperatures that can lead to solvent decomposition.

  • Rearrangement Products: The initial cyclization product may be unstable and prone to rearrangement, leading to regioisomeric products.[7]

    • Mitigation:

      • Reaction Conditions: Milder reaction conditions (lower temperature, less harsh reagents) may prevent subsequent rearrangements.

      • In-situ Analysis: Monitor the reaction progress closely by techniques like TLC or LC-MS to identify the formation of transient intermediates and potential rearrangement products.

Issue 3: Purification Challenges

Q3: I am having difficulty purifying my 1,4-oxazepane product from the reaction mixture.

A3: Purification of 1,4-oxazepanes can be challenging due to their polarity and sometimes similar chromatographic behavior to starting materials or byproducts.

  • Chromatography Issues:

    • Troubleshooting:

      • Column Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina).

      • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

  • Product Instability: The target 1,4-oxazepane may be unstable to the purification conditions (e.g., acidic or basic conditions on silica gel).

    • Troubleshooting:

      • Neutralize Silica Gel: If your compound is acid-sensitive, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.

      • Alternative Purification Methods: Consider recrystallization or distillation if your product is a solid or a volatile liquid, respectively.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,4-Oxazepine Synthesis

EntryPrecursorsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
12-Aminophenols and Alkynones-1,4-Dioxane100Moderate to Good[9]
2N-Acyl Amino AcidsPMB protecting groupVariousVariousSuccessful Cyclization[5][6]
3N-Acyl Amino AcidsNo N-substituentVariousVariousFailed to Cyclize[5][6]
4Enol Ether and N-Boc-propanolamineNISDichloromethaneRoom TempLow[8]
5Iodo-acetal with N-Boc-propanolaminet-BuOKDMF8070[8]

Experimental Protocols

Protocol 1: General Procedure for Haloetherification Cyclization

This protocol is based on the synthesis of polysubstituted chiral 1,4-oxazepanes.[10]

Materials:

  • Substituted homoallylic alcohol

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the homoallylic alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the N-halosuccinimide (1.1 - 1.5 eq) portion-wise over a period of 15-30 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • No reaction: Ensure all reagents and solvents are anhydrous. The presence of water can quench the reaction. Increase the temperature gradually if no reaction is observed at lower temperatures.

  • Low yield: The regioselectivity of the cyclization can be influenced by the substrate's conformation. Computational studies can sometimes help predict the favored cyclization mode.[10]

  • Formation of multiple products: This may indicate a lack of stereoselectivity. The stereoselectivity is often controlled by the conformation of the substrate.[10] Consider modifying the substrate to favor a specific conformation.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in 1,4-Oxazepane Cyclization

Troubleshooting_Low_Yield start Low or No Yield Observed check_starting_material Verify Starting Material Purity and Integrity start->check_starting_material check_conditions Review Reaction Conditions (Temperature, Concentration, Time) check_starting_material->check_conditions high_dilution Implement High Dilution Conditions check_conditions->high_dilution Intermolecular side reactions suspected change_reagents Modify Reagents (e.g., Protecting Groups, Catalyst) check_conditions->change_reagents No improvement side_reactions Investigate Potential Side Reactions (e.g., Polymerization) check_conditions->side_reactions optimization Systematic Optimization of Parameters high_dilution->optimization conformation_issue Hypothesize Conformational Restriction change_reagents->conformation_issue Literature suggests conformational effects conformation_issue->change_reagents Modify substrate to restrict rotation side_reactions->high_dilution success Improved Yield optimization->success failure Persistent Low Yield - Re-evaluate Synthetic Route optimization->failure No significant improvement Biological_Activity_Screening start Synthesized Novel 1,4-Oxazepane Library in_silico In Silico Screening (e.g., Docking, ADMET Prediction) start->in_silico primary_assay Primary Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) in_silico->primary_assay Promising candidates hit_id Hit Identification and Validation primary_assay->hit_id Active compounds secondary_assay Secondary Assays (e.g., Cell-based Assays, Dose-Response) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Optimization of reaction conditions for preparing 1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,4-oxazepane derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,4-oxazepane derivatives, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Inactive catalyst or reagent.- Sub-optimal reaction temperature or time.- Poor quality of starting materials.- Presence of moisture or oxygen in sensitive reactions.- Verify the activity of catalysts and freshness of reagents.- Systematically screen a range of temperatures and reaction times.- Purify starting materials before use.- Ensure reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
Formation of Undesired Side Products - Incorrect reaction temperature.- Unsuitable solvent.- Competing reaction pathways.- Optimize the reaction temperature; sometimes a lower temperature can increase selectivity.- Screen different solvents to find one that favors the desired reaction pathway.- Consider using protecting groups for reactive functional groups on the starting materials.
Difficulty in Product Purification - Similar polarity of the product and byproducts.- Oily or non-crystalline nature of the product.- Employ alternative purification techniques such as preparative HPLC or crystallization.- Attempt to form a salt of the product to induce crystallization.- Adjust the column chromatography conditions (e.g., different solvent systems, gradient elution).
Poor Stereoselectivity - Ineffective chiral catalyst or auxiliary.- Racemization under the reaction conditions.- Screen a variety of chiral catalysts or auxiliaries.- Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize racemization.- Consider enzymatic resolution or chiral chromatography for separation of enantiomers.
Incomplete Cyclization - Steric hindrance in the substrate.- Insufficient activation of the leaving group.- Use a more potent activating agent for the leaving group.- Increase the reaction temperature or time.- Consider a different synthetic route that minimizes steric hindrance in the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,4-oxazepane derivatives?

A1: Common starting materials for the synthesis of 1,4-oxazepane derivatives include N-propargylamines, 2-aminophenols, and polymer-supported homoserine.[1][2][3][4] The choice of starting material often depends on the desired substitution pattern on the 1,4-oxazepane ring.

Q2: How can I optimize the yield of my 1,4-oxazepane synthesis?

A2: Optimization of the yield can be achieved by systematically varying several reaction parameters. Key factors to consider include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in the synthesis of benzo[b][1][5]oxazepines from 2-aminophenols and alkynones, conducting the reaction in 1,4-dioxane at 100 °C has been shown to be effective.[2]

Q3: What are some common challenges in the synthesis of 1,4-oxazepane derivatives?

A3: Common challenges include achieving high yields, controlling stereoselectivity, and minimizing the formation of side products.[3][6][7] The seven-membered ring can be challenging to form due to entropic factors.[6] Purification of the final products can also be difficult due to their polarity and potential for being oils rather than crystalline solids.

Q4: Are there any specific safety precautions I should take when preparing 1,4-oxazepane derivatives?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents used in these syntheses can be flammable, corrosive, or toxic, so it is crucial to handle them in a well-ventilated fume hood.[8] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

General Procedure for the Synthesis of Benzo[b][1][5]oxazepine Derivatives from 2-Aminophenols and Alkynones[2]
  • To a solution of 2-aminophenol (1.0 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add the corresponding alkynone (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for the time indicated in the specific protocol (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired benzo[b][1][5]oxazepine derivative.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-oxazepine Synthesis[10]
EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1CuIL1Cs2CO3Dioxane1101285
2CuIL1K2CO3Dioxane1101272
3CuIL1Na2CO3Dioxane1101265
4CuIL1Cs2CO3DMF1101278
5CuIL1Cs2CO3Toluene1101261
6Cu(OAc)2L1Cs2CO3Dioxane1101255
7CuClL1Cs2CO3Dioxane1101268

Reaction conditions: Phenylamine (1.0 mmol), (1-chloro-vinyl)-benzene (1.2 mmol), catalyst (10 mol%), ligand (12 mol%), base (2.0 equiv), solvent (5 mL), under CO2 atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Mix 2-Aminophenol and Alkynone in 1,4-Dioxane Start->Reactants Heat Heat to 100°C (12-24h) Reactants->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of benzo[b][1][5]oxazepine derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Cause1 Inactive Catalyst/ Reagent Problem->Cause1 Cause2 Sub-optimal Conditions Problem->Cause2 Cause3 Poor Starting Material Quality Problem->Cause3 Cause4 Atmospheric Contamination Problem->Cause4 Solution1 Verify Reagent Activity Cause1->Solution1 Solution2 Screen Temp. & Time Cause2->Solution2 Solution3 Purify Starting Materials Cause3->Solution3 Solution4 Use Inert Atmosphere Cause4->Solution4

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,4-Oxazepan-6-one and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound to consider during purification?

This compound is a seven-membered lactam, which is a cyclic amide. Its polarity is influenced by the amide group and the ketone functionality, making it moderately polar. It is important to consider its potential for hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. For N-protected derivatives, such as N-Boc-1,4-oxazepan-6-one, the protecting group can be sensitive to acidic conditions.

Q2: What are the recommended starting points for purification of this compound?

For a crude sample of this compound, a general purification strategy would involve an initial extraction followed by either column chromatography or recrystallization. The choice between chromatography and recrystallization will depend on the purity of the crude material and the nature of the impurities.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. It can be used to identify the presence of the product, starting materials, and byproducts in different fractions. Visualization of the spots on the TLC plate can be achieved using a variety of methods.

TLC Visualization Method Applicability for this compound Observations
UV Light (254 nm) Applicable if the compound or impurities are UV active (e.g., contain aromatic rings). This compound itself is not expected to be strongly UV active.[1]Dark spots against a fluorescent background.
Iodine Chamber General method for most organic compounds.Brown spots will appear where the compound is present.[2]
Potassium Permanganate Stain Good for compounds that can be oxidized (e.g., alcohols, aldehydes, and some amines).Yellow/brown spots on a purple background.
p-Anisaldehyde Stain Broad-spectrum stain, particularly useful for aldehydes, ketones, and other functional groups.[2]Colored spots (often pink, purple, or blue) will develop upon heating.
2,4-Dinitrophenylhydrazine (DNPH) Stain Specific for aldehydes and ketones.[3]Yellow to red spots will be observed.[3]

Troubleshooting Guides

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Suggestion
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized for the extraction of the target compound. For the neutral lactam, a neutral to slightly basic pH is generally suitable. - Perform multiple extractions with a smaller volume of organic solvent for better efficiency.
Incomplete Elution from Chromatography Column - Increase the polarity of the mobile phase towards the end of the elution to ensure all the product is recovered. - Check for precipitation of the product on the column. If this occurs, a stronger solvent might be needed to redissolve and elute the compound.
Product Degradation During Purification - Avoid prolonged exposure to strong acids or bases. - If heating is required for recrystallization, use the minimum temperature and time necessary. Consider performing the purification at a lower temperature if stability is an issue.
Inefficient Recrystallization - Ensure the chosen solvent system provides a significant difference in solubility at high and low temperatures. - Cool the solution slowly to encourage crystal formation rather than precipitation of amorphous solid. - Minimize the amount of hot solvent used to dissolve the crude product to avoid losses in the mother liquor.
Persistent Impurities

Problem: The purified this compound is still contaminated with impurities.

Possible Cause Troubleshooting Suggestion
Co-elution during Column Chromatography - Optimize the mobile phase composition. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation.[4] - Consider using a different stationary phase (e.g., alumina, or a bonded phase like amino-silica for polar compounds).[5]
Ineffective Recrystallization - The impurity may have similar solubility to the product in the chosen solvent. Screen for alternative recrystallization solvents or solvent mixtures.[6] - If the impurity is an oil, try to "oil out" the impurity by adding a non-polar solvent before cooling.
Unreacted Starting Materials - If the starting materials have significantly different polarities, a simple filtration through a plug of silica gel might be sufficient. - For acidic or basic starting materials, an acid-base extraction can be effective.
Side Products from the Synthesis - Characterize the impurity (e.g., by NMR or MS) to understand its structure. This can help in designing a more targeted purification strategy. Potential side reactions in the synthesis of related oxazepanes have been noted, which could lead to various impurities.[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a column of appropriate size based on the amount of crude material.
  • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the powder onto the top of the column.[4]

3. Elution:

  • Start with a less polar mobile phase and gradually increase the polarity. A common starting point for polar lactams is a mixture of ethyl acetate and hexanes.[8] For N-Boc protected 1,4-oxazepan-7-one, a mobile phase of cyclohexane/ethyl acetate (1/1) has been reported to be effective.[9]
  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the pure fractions containing this compound.
  • Remove the solvent under reduced pressure to obtain the purified product.

Parameter Recommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting Point) Ethyl Acetate / Hexanes (e.g., 30:70 to 50:50) or Dichloromethane / Methanol (e.g., 98:2 to 95:5) for more polar compounds.[8]
Gradient Gradually increase the proportion of the more polar solvent.
Detection TLC with appropriate staining.
Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
  • Common solvents for the recrystallization of polar organic compounds include ethanol, ethyl acetate, acetone, or mixtures such as hexane/ethyl acetate or hexane/acetone.[6]

2. Dissolution:

  • Place the crude this compound in a flask.
  • Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.
  • Hot filter the solution to remove the charcoal.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Solvent System Comments
Ethanol A good general-purpose solvent for moderately polar compounds.[6]
Ethyl Acetate / Hexanes A versatile mixture where the ratio can be adjusted to achieve optimal solubility.
Acetone / Hexanes Another common solvent mixture for compounds of intermediate polarity.[6]

Visualizations

Purification_Workflow crude Crude this compound extract Aqueous Workup / Extraction crude->extract chrom Column Chromatography extract->chrom High impurity load recryst Recrystallization extract->recryst Low impurity load pure Pure Product chrom->pure waste Impurities chrom->waste recryst->pure recryst->waste in mother liquor

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield start Low Yield Observed q1 Check Extraction Efficiency? start->q1 a1_yes Optimize pH, Increase Extractions q1->a1_yes Yes q2 Product Degradation? q1->q2 No end Improved Yield a1_yes->end a2_yes Use Milder Conditions (pH, Temp) q2->a2_yes Yes q3 Loss in Chromatography/Recrystallization? q2->q3 No a2_yes->end a3_yes_chrom Optimize Mobile Phase q3->a3_yes_chrom Chromatography a3_yes_recryst Optimize Solvent System q3->a3_yes_recryst Recrystallization a3_yes_chrom->end a3_yes_recryst->end

Caption: Troubleshooting decision tree for low purification yield.

References

Preventing racemization during chiral 1,4-oxazepane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 1,4-oxazepanes.

Troubleshooting Guide

Issue: My 1,4-oxazepane product is a mixture of diastereomers/enantiomers. What are the potential causes and solutions?

The loss of stereochemical integrity, leading to racemization or epimerization, is a common challenge in the synthesis of chiral 1,4-oxazepanes. The stability of the stereocenter is highly dependent on the reaction conditions and the intermediates formed. Below is a step-by-step guide to troubleshoot and prevent the loss of stereocontrol.

Step 1: Evaluate the Cyclization Strategy and Conditions

The choice of cyclization method and the reaction conditions play a pivotal role in maintaining stereochemical purity.

  • Problem: Harsh reaction conditions, such as high temperatures or strongly acidic or basic media, can lead to racemization.

  • Solution: Employ milder cyclization conditions. For instance, a regio- and stereoselective 7-endo cyclization through haloetherification has been shown to be effective.[1] This method proceeds through a chiral bromonium intermediate, where the stereoselectivity is primarily controlled by the substrate's conformation.[1]

Step 2: Assess the Impact of Cleavage Reagents

In solid-phase synthesis, the cleavage of the product from the resin is a critical step where stereochemistry can be compromised.

  • Problem: Certain cleavage cocktails can induce epimerization. For example, the use of trifluoroacetic acid (TFA) with triethylsilane (Et₃SiH) for cleavage has been reported to yield inseparable diastereomeric mixtures of 1,4-oxazepane derivatives.[2][3]

  • Solution: If using solid-phase synthesis, carefully select the cleavage reagent. Cleavage with TFA alone may lead to a different, more stereochemically stable cyclization pathway, such as spontaneous lactonization, which can preserve the stereochemistry.[2][3]

Step 3: Analyze the Stability of Intermediates

The stability of chiral intermediates is crucial. Intermediates that can tautomerize or undergo reversible ring-opening can lead to racemization.

  • Problem: A potential mechanism for racemization in related heterocyclic systems, such as 1,4-benzodiazepines, involves a ring-chain tautomerism. This process proceeds through an achiral aldehyde intermediate, which upon ring closure can lead to the inverted configuration at the chiral center.[4]

  • Solution: Design the synthetic route to avoid intermediates that are prone to racemization. This may involve the use of protecting groups to prevent tautomerization or choosing reaction conditions that favor the desired reaction pathway over racemization pathways.

Step 4: Consider the Use of Chiral Auxiliaries or Catalysts

When constructing the chiral center, the use of chiral auxiliaries or catalysts can enforce a high degree of stereocontrol.

  • Problem: Starting with a racemic or enantiomerically impure precursor will result in a mixture of stereoisomers in the final product.

  • Solution: Employ an enantioselective synthesis strategy. For example, the use of a confined chiral phosphoric acid as a Brønsted acid catalyst has been successful in the enantioselective desymmetrization of 3-substituted oxetanes to afford chiral 1,4-benzoxazepines with high enantiomeric excess.[5][6]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Racemization/Epimerization Observed check_cyclization Step 1: Evaluate Cyclization Conditions start->check_cyclization harsh_conditions Are conditions harsh (high temp, strong acid/base)? check_cyclization->harsh_conditions mild_conditions Action: Use milder conditions (e.g., haloetherification) harsh_conditions->mild_conditions Yes check_cleavage Step 2: Assess Cleavage Reagents (if applicable) harsh_conditions->check_cleavage No mild_conditions->check_cleavage wrong_reagent Is a known racemizing reagent used (e.g., TFA/Et3SiH)? check_cleavage->wrong_reagent change_reagent Action: Use alternative cleavage cocktail (e.g., TFA alone) wrong_reagent->change_reagent Yes check_intermediates Step 3: Analyze Intermediate Stability wrong_reagent->check_intermediates No change_reagent->check_intermediates unstable_intermediate Is a racemization-prone intermediate possible (e.g., via tautomerism)? check_intermediates->unstable_intermediate redesign_route Action: Redesign synthesis to avoid unstable intermediates unstable_intermediate->redesign_route Yes check_stereocontrol Step 4: Evaluate Stereocontrol Method unstable_intermediate->check_stereocontrol No redesign_route->check_stereocontrol no_catalyst Is an enantioselective method used? check_stereocontrol->no_catalyst use_catalyst Action: Employ chiral auxiliaries or catalysts no_catalyst->use_catalyst No end End: Stereochemically Pure Product no_catalyst->end Yes use_catalyst->end

Caption: Troubleshooting workflow for preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and how does it differ from epimerization?

A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[7] Epimerization is a similar process but refers to the change in the configuration at only one of multiple stereocenters in a molecule, leading to the formation of a diastereomer.[8]

Q2: Can the choice of solvent affect the stereochemical outcome?

A2: Yes, the solvent can influence the reaction pathway and the stability of intermediates. Polar aprotic solvents may stabilize charged intermediates differently than nonpolar or protic solvents, which can affect the propensity for racemization. While not explicitly detailed for 1,4-oxazepanes in the provided context, it is a crucial parameter to consider in any stereoselective synthesis.

Q3: Are there any analytical techniques to quantify the extent of racemization?

A3: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are powerful techniques for separating and quantifying enantiomers and diastereomers.[7] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine the enantiomeric excess or diastereomeric ratio.

Q4: How can I purify a mixture of stereoisomers if racemization has already occurred?

A4: If you have a mixture of stereoisomers, you may be able to separate them using chiral chromatography.[7] Alternatively, you can convert the mixture of enantiomers into diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties and can often be separated by standard techniques like crystallization or chromatography.[9]

Quantitative Data Summary

The stereochemical outcome of 1,4-oxazepane and related heterocyclic syntheses is highly dependent on the chosen methodology. Below is a summary of reported stereoselectivities under different conditions.

Product TypeSynthetic MethodCatalyst/ReagentDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Polysubstituted 1,4-OxazepanesRegio- and stereoselective 7-endo cyclization via haloetherificationN-Bromosuccinimide (NBS)Moderate to excellent regio- and stereoselectivities[1]
1,4-Oxazepane-5-carboxylic acidsCleavage from solid supportTFA/Et₃SiHMixture of inseparable diastereomers[2][3]
Chiral 1,4-BenzoxazepinesEnantioselective desymmetrization of 3-substituted oxetanesChiral Phosphoric Acid (SPINOL-derived)Up to 94% e.e.[5][6]

Key Experimental Protocol

Enantioselective Synthesis of Chiral 1,4-Benzoxazepines via Desymmetrization of 3-Substituted Oxetanes

This protocol is based on a reported highly enantioselective method for the synthesis of chiral 1,4-benzoxazepines, a related and structurally similar class of compounds to 1,4-oxazepanes.[5][6]

Materials:

  • Substituted 2-aminophenol

  • 3-substituted oxetane

  • Chiral phosphoric acid catalyst (e.g., SPINOL-derived)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the substituted 2-aminophenol (1.0 equiv.), the 3-substituted oxetane (1.2 equiv.), and the chiral phosphoric acid catalyst (5 mol%).

  • Add anhydrous toluene (0.1 M) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 45 °C) for the required time (e.g., 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched 1,4-benzoxazepine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Reaction Pathway Diagram

ReactionPathway cluster_good Stereoretentive Pathway cluster_bad Racemization Pathway substrate Chiral Acyclic Precursor intermediate Chiral Bromonium Intermediate substrate->intermediate Haloetherification (e.g., NBS) achiral_intermediate Achiral Intermediate (e.g., via tautomerism) substrate->achiral_intermediate Harsh Conditions (e.g., strong acid/base) product Stereochemically Pure 1,4-Oxazepane intermediate->product 7-endo-trig Cyclization racemic_product Racemic/Epimerized Product achiral_intermediate->racemic_product Non-stereoselective Cyclization

Caption: Simplified reaction pathways for chiral 1,4-oxazepane synthesis.

References

Addressing low solubility of 1,4-oxazepane intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 1,4-oxazepane intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and development of 1,4-oxazepane intermediates due to their poor solubility.

Issue 1: My 1,4-oxazepane intermediate has precipitated out of my reaction mixture. How can I get it back into solution and prevent this from happening again?

Possible Cause: The low solubility of the 1,4-oxazepane intermediate in the chosen reaction solvent is likely the primary cause. This can be exacerbated by changes in temperature or concentration as the reaction progresses.

Solution:

  • Immediate Action:

    • Try gently warming the reaction mixture to see if the precipitate redissolves.

    • If warming is not suitable for your reaction, consider adding a co-solvent in which your intermediate is more soluble.

  • Preventative Measures for Future Experiments:

    • Solvent Screening: Before running the reaction on a larger scale, perform a small-scale solubility test of your starting material and intermediate in various solvents.

    • Co-solvent System: Consider using a co-solvent system from the start of the reaction. Common co-solvents that can improve the solubility of heterocyclic compounds include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

    • Reaction Concentration: Running the reaction at a lower concentration may help to keep the intermediate in solution.

Issue 2: I am struggling to purify my 1,4-oxazepane intermediate using column chromatography because it is poorly soluble in the mobile phase.

Possible Cause: The polarity of the mobile phase is not suitable for your compound, leading to precipitation on the column or poor separation.

Solution:

  • Modify the Mobile Phase:

    • Introduce a small percentage of a more polar, solubilizing solvent like methanol or isopropanol into your mobile phase.

    • If your compound is basic, adding a small amount of an amine, such as triethylamine (0.1-1%), to the mobile phase can improve solubility and reduce tailing on silica gel.

    • For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar effect.

  • Alternative Purification Techniques:

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method for poorly soluble compounds.

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase, often with a co-solvent like methanol. It can be an excellent alternative for purifying compounds with low solubility in typical HPLC and flash chromatography solvents.

Issue 3: My final 1,4-oxazepane-containing compound shows low aqueous solubility, which is a problem for downstream biological assays.

Possible Cause: The inherent physicochemical properties of the 1,4-oxazepane ring system and its substituents contribute to low aqueous solubility.

Solution:

  • pH Modification: Since 1,4-oxazepanes are typically basic due to the secondary amine, their aqueous solubility is often pH-dependent. Lowering the pH of the aqueous medium will protonate the amine, forming a more soluble salt.

  • Salt Formation: Forming a salt of your basic 1,4-oxazepane intermediate is a common and effective strategy to significantly increase aqueous solubility. A salt screening study can identify the most suitable counterion.

  • Prodrug Strategies: If the amine is not essential for the initial activity, a prodrug approach can be considered. This involves temporarily modifying the amine group to a more soluble moiety that is cleaved in vivo to release the active compound.

  • Co-solvents and Excipients: For in vitro assays, using a small percentage of an organic co-solvent (e.g., DMSO) or a surfactant can help to solubilize the compound in the assay medium.

Frequently Asked Questions (FAQs)

Q1: Why do 1,4-oxazepane intermediates often exhibit low solubility?

A1: The low solubility of 1,4-oxazepane intermediates can be attributed to several factors, including their rigid bicyclic-like structure, which can lead to strong crystal lattice energy, and the presence of functional groups that may not be conducive to solvation in a given solvent. The overall lipophilicity of the molecule, determined by its various substituents, also plays a crucial role.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic solubility measures the concentration of a compound that dissolves in a given time under specific conditions, starting from a high-concentration stock solution (often in DMSO). It is a measure of how quickly a compound dissolves and is often used in early-stage drug discovery for high-throughput screening.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is the concentration of the dissolved solid in a saturated solution when there is an equilibrium between the dissolved and undissolved solid. This is a more accurate measure of a compound's intrinsic solubility.

For drug development, both are important. Kinetic solubility is often assessed early on, while thermodynamic solubility is more critical for later stages, including formulation and preclinical development.

Q3: How does pH affect the solubility of my 1,4-oxazepane intermediate?

A3: The secondary amine in the 1,4-oxazepane ring is basic and can be protonated at acidic pH. This protonation leads to the formation of a positively charged species, which is generally much more soluble in aqueous media than the neutral form. Therefore, the aqueous solubility of 1,4-oxazepane intermediates is typically pH-dependent, increasing as the pH decreases.

Q4: What are the most common solvents to use for improving the solubility of 1,4-oxazepane intermediates in organic reactions?

A4: Aprotic polar solvents are often effective. Consider using:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

It is often beneficial to use a mixture of solvents (a co-solvent system) to achieve the desired solubility.

Data and Protocols

Quantitative Data Summary

Table 1: Illustrative Solubility of a Hypothetical 1,4-Oxazepane Intermediate in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dichloromethane> 5025
Tetrahydrofuran (THF)2525
Acetonitrile (ACN)1025
Isopropanol525
Water< 0.125
Hexanes< 0.125

Table 2: Example of pH-Dependent Aqueous Solubility

pHSolubility (µg/mL)Form
2.01500Protonated (Salt)
5.0250Mostly Protonated
7.45Mostly Neutral
9.0< 1Neutral

Table 3: Impact of Salt Formation on Aqueous Solubility

Salt FormSolubility in Water at pH 7.0 (mg/mL)
Free Base< 0.01
Hydrochloride5.2
Mesylate8.9
Tartrate12.5
Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 1,4-oxazepane intermediate in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Analysis: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing it to a calibration curve prepared from the DMSO stock solution.

Protocol 2: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid 1,4-oxazepane intermediate to a vial containing a known volume of the desired solvent (e.g., water, buffer).

  • Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.

Protocol 3: Salt Screening Protocol

  • Solvent Selection: Choose a suitable solvent system for the salt formation reaction. This is typically a solvent in which the free base has some solubility but the salt is expected to be less soluble (to facilitate precipitation) or highly soluble (for solution-based screening).

  • Counterion Selection: Prepare solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, etc.) in the chosen solvent.

  • Reaction: In parallel vials, dissolve the 1,4-oxazepane free base in the solvent. Add a stoichiometric amount (e.g., 1.05 equivalents) of each acid solution to a separate vial.

  • Crystallization/Precipitation: Allow the mixtures to stir or stand at different temperatures (e.g., room temperature, 4°C) to induce crystallization or precipitation of the salt.

  • Isolation and Characterization: Isolate any solid that forms by filtration. Characterize the resulting salts using techniques like XRPD (X-ray powder diffraction) to assess crystallinity, DSC (Differential Scanning Calorimetry) for thermal properties, and TGA (Thermogravimetric Analysis) for solvent/water content.

  • Solubility Testing: Determine the aqueous solubility of each promising salt form using the thermodynamic solubility protocol.

Visualizations

TroubleshootingWorkflow start Low Solubility Issue Identified (Precipitation, Poor Assay Performance) check_context In which context is the issue observed? start->check_context reaction During Chemical Reaction check_context->reaction Reaction purification During Purification check_context->purification Purification assay During Biological Assay check_context->assay Assay sol_reaction 1. Add co-solvent (e.g., DMF, NMP) 2. Warm the reaction mixture 3. Reduce reaction concentration reaction->sol_reaction sol_purification 1. Modify mobile phase (add MeOH, TEA) 2. Consider alternative techniques (SFC, Recrystallization) purification->sol_purification sol_assay 1. Adjust pH of the medium 2. Use a salt form of the compound 3. Add excipients (e.g., cyclodextrins) assay->sol_assay end_point Issue Resolved sol_reaction->end_point sol_purification->end_point sol_assay->end_point

Caption: Troubleshooting workflow for low solubility issues.

SolubilityEnhancementWorkflow start Characterize Initial Solubility (Aqueous & Organic) is_ionizable Is the compound ionizable? start->is_ionizable ph_modification pH Modification Study (Determine solubility at different pH values) is_ionizable->ph_modification Yes no_ionizable Non-Ionizable or pH/Salt ineffective is_ionizable->no_ionizable No salt_screening Salt Formation & Screening (Identify stable, soluble salt forms) ph_modification->salt_screening final Optimized Compound/Formulation salt_screening->final formulation Formulation Strategies no_ionizable->formulation prodrug Prodrug Approach no_ionizable->prodrug co_solvents Co-solvents formulation->co_solvents surfactants Surfactants formulation->surfactants complexation Complexation (e.g., Cyclodextrins) formulation->complexation prodrug->final co_solvents->final surfactants->final complexation->final

Caption: Experimental workflow for solubility enhancement.

ph_solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph_species R-NH2+ (Protonated) low_ph_sol High Aqueous Solubility low_ph_species->low_ph_sol favors high_ph_species R-NH (Neutral) low_ph_species->high_ph_species +/- H+ high_ph_sol Low Aqueous Solubility high_ph_species->high_ph_sol leads to equilibrium H+

Caption: pH effect on the solubility of a basic amine.

Technical Support Center: 1,4-Oxazepan-6-one Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stability studies and degradation analysis of 1,4-Oxazepan-6-one.

Disclaimer: Detailed public-domain stability studies on this compound are limited. The following guidance is based on established principles for forced degradation studies of related pharmaceutical compounds and heterocyclic structures.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with the stability testing of a new compound like this compound?

A1: Start with forced degradation studies, also known as stress testing. This involves subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to deliberately induce degradation. The goal is to identify likely degradation products and establish a stability-indicating analytical method.

Q2: What are the typical conditions for a forced degradation study?

A2: A common starting point for forced degradation studies involves the conditions outlined in the table below. The aim is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.

Q3: How do I select an appropriate analytical method for stability testing?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common choice. The selected method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities. Method development will involve optimizing the column, mobile phase, gradient, and detector settings.

Q4: My chromatogram shows poor peak shape for this compound. What can I do?

A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Refer to the troubleshooting guide below for potential causes and solutions, such as adjusting the mobile phase pH, checking for column contamination, or ensuring the sample is fully dissolved.

Q5: I have detected several degradation products. How do I identify them?

A5: The identification of degradation products typically involves hyphenated techniques like LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry). By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose and confirm their chemical structures.

Troubleshooting Guide for Stability Studies

ProblemPotential Cause(s)Recommended Solution(s)
No degradation observed under stress conditions Insufficient stress level (concentration, temperature, or duration).Increase the molarity of the acid/base/oxidizing agent, raise the temperature, or extend the exposure time.
Complete degradation of the compound Stress conditions are too harsh.Reduce the stressor concentration, lower the temperature, or shorten the exposure time.
Poor resolution between parent peak and degradant peaks in HPLC Inadequate chromatographic method.Optimize the mobile phase composition, change the gradient slope, try a different column chemistry, or adjust the flow rate.
Appearance of unexpected peaks in control samples Contamination of glassware, solvents, or reagents. Interaction with the container.Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Perform a container compatibility study.
Non-reproducible results Inconsistent sample preparation or experimental conditions.Ensure precise control over temperature, light exposure, and timing. Use calibrated equipment and follow a standardized sample preparation protocol.

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol outlines a general procedure for conducting forced degradation studies. The concentration of the stressor and the duration may need to be adjusted based on the observed degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent to achieve a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Dissolve the stressed solid to achieve a final concentration of 100 µg/mL.

    • Analyze by HPLC.

Hypothetical Data Presentation

The following table summarizes potential outcomes from a forced degradation study of this compound.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (Retention Time)
0.1 N HCl (60°C, 24h)15.2%2DP-1 (3.5 min)
0.1 N NaOH (RT, 8h)18.5%1DP-1 (3.5 min)
3% H₂O₂ (RT, 24h)8.9%3DP-2 (4.2 min)
Thermal (70°C, 48h)4.1%1DP-3 (5.1 min)
Photolytic2.5%1DP-4 (6.8 min)

DP = Degradation Product

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 70°C Solid) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If degradants > threshold Report Stability-Indicating Method & Degradation Profile HPLC->Report LCMS->Report

Caption: Workflow for a typical forced degradation study.

Degradant_Identification_Tree Start Unknown Peak Detected in Chromatogram CheckBlank Is peak present in blank/control? Start->CheckBlank Impurity Consider as impurity or artifact. Investigate source. CheckBlank->Impurity Yes Degradant Likely a degradation product. CheckBlank->Degradant No LCMS Perform LC-MS Analysis Degradant->LCMS GetData Obtain Mass (m/z) and Fragmentation Data LCMS->GetData Propose Propose Structure based on parent mass and likely reactions GetData->Propose Confirm Confirm Structure (e.g., NMR, synthesis of standard) Propose->Confirm Hydrolysis_Pathway cluster_reactants cluster_conditions cluster_products Oxazepanone This compound Conditions H₂O (Acid or Base Catalyzed) Oxazepanone->Conditions Product 4-(2-aminoethoxy)butanoic acid (Hypothetical Product) Conditions->Product Lactam Cleavage

Technical Support Center: Handling and Mitigating Hygroscopicity of 1,4-Oxazepane Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of 1,4-oxazepane salts. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure the stability and integrity of your compounds.

Troubleshooting Guides

This section addresses common problems encountered during the handling and storage of 1,4-oxazepane salts.

Problem Possible Cause(s) Recommended Solution(s)
Material becomes sticky or oily after brief exposure to ambient air. High hygroscopicity of the salt form.1. Immediately transfer the material to a controlled, low-humidity environment (e.g., a glove box with <10% RH).2. Dry the material under vacuum at a temperature appropriate for its thermal stability.3. Consider preparing an alternative, less hygroscopic salt form.
Inconsistent analytical results (e.g., NMR, HPLC, elemental analysis). Water absorption leading to changes in concentration and sample weight.1. Always use a freshly dried sample for analysis.2. Prepare samples for analysis in an inert atmosphere (e.g., glove box or under a stream of argon/nitrogen).3. Quantify the water content using Karl Fischer titration immediately before analysis to correct for moisture.
Difficulty in achieving a stable, crystalline solid form. The amorphous form of the salt is present, which is often more hygroscopic than the crystalline form.1. Investigate different crystallization conditions (e.g., solvent systems, temperature profiles) to promote the formation of a stable, crystalline polymorph.2. Consider co-crystallization with a suitable conformer to enhance stability.
Poor flowability and handling characteristics of the powder. Particle agglomeration due to moisture uptake.1. Handle the powder in a low-humidity environment.2. If applicable to the downstream application, consider particle size engineering or formulation with excipients to improve flowability.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,4-oxazepane salt hygroscopic?

A1: The hygroscopicity of 1,4-oxazepane salts is primarily influenced by the strong affinity of the salt's ions for water molecules. The lone pair of electrons on the oxygen and nitrogen atoms in the 1,4-oxazepane ring can form hydrogen bonds with water. The choice of the counter-ion for salt formation also plays a crucial role; for instance, hydrochloride salts of amines are frequently hygroscopic.

Q2: How can I quantitatively determine the hygroscopicity of my 1,4-oxazepane salt?

A2: The most common method is to perform a moisture sorption isotherm analysis. This involves exposing the sample to controlled, stepwise increases in relative humidity at a constant temperature and measuring the change in mass. The resulting isotherm provides a detailed profile of the material's hygroscopic behavior. Karl Fischer titration is another essential technique for accurately determining the water content at a specific point in time.

Q3: What is the ideal storage condition for a hygroscopic 1,4-oxazepane salt?

A3: Hygroscopic 1,4-oxazepane salts should be stored in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide). For highly sensitive materials, storage in a glove box under an inert atmosphere (e.g., argon or nitrogen) with low relative humidity is recommended.

Q4: Can I reduce the hygroscopicity of my 1,4-oxazepane compound?

A4: Yes, there are several strategies to mitigate hygroscopicity:

  • Salt Selection: Different salt forms of the same active pharmaceutical ingredient can exhibit vastly different hygroscopic properties. Experimenting with various counter-ions (e.g., tosylate, mesylate, or salts of dicarboxylic acids) can lead to a more stable, less hygroscopic form.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same salt can have different hygroscopic tendencies. A thorough polymorph screen can identify a more stable, non-hygroscopic crystalline form.

  • Co-crystal Formation: Forming a co-crystal with a non-hygroscopic co-former can significantly reduce the overall hygroscopicity of the solid.

Quantitative Data Summary

The following tables summarize typical data you might generate when investigating the hygroscopicity of different 1,4-oxazepane salts.

Table 1: Hygroscopicity Classification Based on Moisture Sorption Isotherm Data

Hygroscopicity Class Water Uptake at 80% RH and 25°C Typical Observation
Slightly Hygroscopic < 2% w/wAppears as a dry powder.
Hygroscopic 2% - 15% w/wMay form clumps.
Very Hygroscopic > 15% w/wBecomes sticky or oily.
Deliquescent Sufficient water is absorbed to form a solution.Dissolves.

Table 2: Comparison of Water Content in Different 1,4-Oxazepane Salt Forms

1,4-Oxazepane Salt Initial Water Content (Karl Fischer, % w/w) Water Uptake after 24h at 75% RH (% w/w) Hygroscopicity Class
Hydrochloride0.158.5Hygroscopic
Mesylate0.081.8Slightly Hygroscopic
Tosylate0.110.9Slightly Hygroscopic
Maleate0.2012.3Hygroscopic

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the amount of water in a sample of 1,4-oxazepane salt.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or appropriate solvent

  • Hydranal™-Composite 5 (or equivalent)

  • Airtight syringe

  • 1,4-oxazepane salt sample

Methodology:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift).

  • Sample Preparation: In a glove box or under an inert atmosphere, accurately weigh approximately 50-100 mg of the 1,4-oxazepane salt into a clean, dry vial.

  • Titration: Uncap the vial and quickly add the sample to the titration vessel. Seal the vessel immediately.

  • Analysis: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

  • Data Recording: Record the water content as a percentage by weight (% w/w).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Handling and Dispensing of a Hygroscopic 1,4-Oxazepane Salt

Objective: To provide a standard procedure for handling hygroscopic salts to prevent moisture uptake.

Materials:

  • Glove box with controlled humidity (<10% RH)

  • Analytical balance (inside the glove box)

  • Spatulas and weighing paper

  • Pre-dried vials with airtight caps

  • 1,4-oxazepane salt sample

Methodology:

  • Environment Preparation: Ensure the glove box atmosphere is inert (e.g., nitrogen or argon) and the relative humidity is below 10%.

  • Material Equilibration: Place the sealed container of the 1,4-oxazepane salt inside the glove box and allow it to equilibrate to the internal temperature for at least 30 minutes before opening.

  • Dispensing: Open the container inside the glove box. Using a clean, dry spatula, weigh the desired amount of the salt onto weighing paper using the analytical balance.

  • Transfer: Promptly transfer the weighed sample into a pre-dried receiving vial.

  • Sealing: Securely cap the vial. For added protection, the cap can be wrapped with Parafilm™.

  • Storage: Store the newly aliquoted sample in a desiccator, even if it is within the glove box.

  • Cleanup: Securely reseal the main stock container of the 1,4-oxazepane salt before removing it from the glove box.

Visualizations

Caption: Workflow for handling and decision-making with a new 1,4-oxazepane salt.

Salt_Selection_Pathway start 1,4-Oxazepane Free Base hcl HCl start->hcl Salt Formation mesylic_acid Mesylic Acid start->mesylic_acid Salt Formation tosylic_acid Tosylic Acid start->tosylic_acid Salt Formation salt_hcl Hydrochloride Salt (Hygroscopic) hcl->salt_hcl salt_mesylate Mesylate Salt (Slightly Hygroscopic) mesylic_acid->salt_mesylate salt_tosylate Tosylate Salt (Slightly Hygroscopic) tosylic_acid->salt_tosylate outcome Select Optimal Salt for Development salt_hcl->outcome salt_mesylate->outcome salt_tosylate->outcome

Caption: Decision pathway for selecting a non-hygroscopic salt form.

Technical Support Center: Scaling Up the Synthesis of 1,4-Oxazepan-6-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,4-Oxazepan-6-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Experimental Workflow

The synthesis of this compound from 4-piperidone monohydrate hydrochloride is typically achieved through a three-step process. This workflow outlines the key stages of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Boc Deprotection 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc2O, Base N-Boc-1,4-oxazepan-6-one N-Boc-1,4-oxazepan-6-one N-Boc-4-piperidone->N-Boc-1,4-oxazepan-6-one mCPBA or OXONE® This compound This compound N-Boc-1,4-oxazepan-6-one->this compound TFA or HCl Oxidant_Choice cluster_mCPBA m-CPBA Pathway cluster_OXONE OXONE® Pathway Bayer-Villiger Bayer-Villiger Ring Expansion mCPBA mCPBA Bayer-Villiger->mCPBA OXONE OXONE® Bayer-Villiger->OXONE Safety_Hazards Significant Safety Hazards (Exothermic, Shock-sensitive) mCPBA->Safety_Hazards Environmental_Concerns Chlorinated Waste mCPBA->Environmental_Concerns Greener_Alternative Greener Alternative (Safer, Non-toxic byproducts) OXONE->Greener_Alternative Process_Considerations Process Considerations (Biphasic, pH control) OXONE->Process_Considerations

Technical Support Center: Refining Chromatographic Separation of 1,4-Oxazepane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of 1,4-oxazepane enantiomers. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating 1,4-oxazepane enantiomers and their analogs?

A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most widely used and successful for the chiral separation of a broad range of heterocyclic compounds, including those structurally similar to 1,4-oxazepanes. Coated and immobilized versions of these CSPs are available, with immobilized phases offering greater solvent compatibility. Cyclodextrin-based and macrocyclic antibiotic-based CSPs have also shown utility for specific applications.

Q2: What are typical starting conditions for developing a chiral HPLC method for 1,4-oxazepane enantiomers?

A2: A good starting point for method development is to use a polysaccharide-based chiral column (e.g., a cellulose or amylose-based column). For normal-phase chromatography, a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol is commonly employed. For reverse-phase chromatography, a mixture of water or buffer with acetonitrile or methanol is a standard starting point. The addition of a small amount of an acidic or basic additive is often crucial for good peak shape and resolution.

Q3: Why is the addition of additives to the mobile phase important for the separation of 1,4-oxazepane enantiomers?

A3: 1,4-Oxazepanes are nitrogen-containing heterocycles and are typically basic in nature. Unwanted interactions between these basic analytes and the silica support of the chiral stationary phase can lead to poor peak shape (tailing) and reduced resolution. Adding a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can suppress these interactions, resulting in sharper, more symmetrical peaks and improved separation. Conversely, for acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or acetic acid can be beneficial.

Q4: How does temperature affect the chiral separation of 1,4-oxazepane enantiomers?

A4: Temperature can have a significant impact on chiral separations. Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase, which can lead to better resolution. However, lower temperatures can also lead to increased viscosity of the mobile phase and higher backpressure. Conversely, increasing the temperature can sometimes improve peak efficiency but may decrease resolution. It is an important parameter to optimize for each specific separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of 1,4-oxazepane enantiomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).2. Vary the ratio of the mobile phase components. Try different alcohol modifiers (e.g., ethanol, isopropanol) in normal phase, or different organic modifiers (e.g., acetonitrile, methanol) in reverse phase.3. Optimize the column temperature. Try running the separation at a lower temperature to enhance selectivity.
Peak Tailing 1. Secondary interactions between the basic 1,4-oxazepane and acidic sites on the silica support.2. Inappropriate mobile phase pH.3. Column overload.1. Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to mask the active sites on the stationary phase.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the concentration of the injected sample.
Peak Broadening 1. High flow rate.2. Extra-column band broadening.3. Column degradation.1. Reduce the flow rate of the mobile phase.2. Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible.3. Flush the column with a strong solvent or replace it if performance does not improve.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature fluctuations.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.2. Prepare fresh mobile phase and ensure it is well-mixed. Use a high-quality HPLC pump.3. Use a column oven to maintain a constant and stable temperature.
High Backpressure 1. Blockage in the HPLC system (e.g., tubing, frits).2. Particulate matter from the sample or mobile phase.3. High mobile phase viscosity.1. Systematically check and clean or replace components of the flow path.2. Filter the mobile phase and the sample before use. Use a guard column.3. Consider using a less viscous mobile phase or increasing the column temperature.

Quantitative Data Summary

The following tables summarize quantitative data from the chiral separation of compounds structurally related to 1,4-oxazepanes, providing a reference for method development.

Table 1: Chiral Separation of Benzodiazepine Analogs

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Retention Times (min)
OxazepamChirobiotic TMethanol/TEA/Acetic Acid (100:0.1:0.1)1.020> 1.5Not specified
Lorazepamβ-CyclodextrinNot specifiedNot specified13BaselineNot specified
TemazepamChiralcel OD-Hn-Hexane/Isopropanol (90:10) + 0.1% DEA1.025> 2.0Not specified
AlprazolamChiralpak AD-Hn-Hexane/Ethanol (80:20) + 0.1% DEA0.525> 2.5Not specified

Note: Data for benzodiazepines is presented as they are structurally similar seven-membered nitrogen-containing heterocycles and provide a good starting point for method development for 1,4-oxazepanes.

Table 2: Diastereomeric Separation of a 1,4-Oxazepane Derivative [1]

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Diastereomeric Ratio
N-protected 1,4-oxazepane-5-carboxylic acid derivativeReverse Phase C18Water/Acetonitrile gradientNot specifiedNot specified56:44 (after hydrogenation)

Experimental Protocols

Protocol 1: General Screening Method for Chiral Separation of 1,4-Oxazepane Enantiomers (Normal Phase)

  • Column: Polysaccharide-based chiral column (e.g., Cellulose or Amylose-based, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: n-Hexane or n-Heptane

    • Solvent B: Isopropanol or Ethanol

    • Initial Condition: 90:10 (A:B) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Procedure: a. Dissolve the 1,4-oxazepane sample in the mobile phase. b. Equilibrate the column with the mobile phase for at least 30 minutes. c. Inject the sample and monitor the chromatogram. d. If no separation is observed, systematically vary the ratio of Solvent A to Solvent B (e.g., 80:20, 70:30). e. If peaks are broad or tailing, ensure the presence of 0.1% DEA. f. If resolution is still poor, try a different alcohol modifier (e.g., switch from isopropanol to ethanol). g. Consider screening other polysaccharide-based columns if necessary.

Protocol 2: RP-HPLC Method for Diastereomer Separation of a 1,4-Oxazepane Derivative (Adapted from literature) [1]

  • Column: C18 Reverse Phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV-Vis or Mass Spectrometry.

  • Procedure: a. Dissolve the hydrogenated 1,4-oxazepane derivative mixture in a suitable solvent. b. Equilibrate the column with the initial mobile phase composition. c. Inject the sample and run the gradient program. d. The diastereomers should elute at different retention times.

Visualizations

Experimental_Workflow start Racemic 1,4-Oxazepane Sample csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_selection mp_screening Mobile Phase Screening (Normal Phase: Hexane/Alcohol + Additive Reverse Phase: Water/Organic + Additive) csp_selection->mp_screening no_sep Poor or No Separation mp_screening->no_sep good_sep Good Separation mp_screening->good_sep optimization Optimize Separation (Mobile Phase Ratio, Additive, Temperature, Flow Rate) optimization->good_sep no_sep->csp_selection Try different CSP no_sep->mp_screening Modify Mobile Phase good_sep->optimization quantification Quantify Enantiomers good_sep->quantification

Caption: Experimental workflow for chiral method development.

Troubleshooting_Tree start Chromatographic Issue Observed issue_type What is the issue? start->issue_type poor_res Poor Resolution issue_type->poor_res Poor Resolution peak_tail Peak Tailing issue_type->peak_tail Peak Tailing high_bp High Backpressure issue_type->high_bp High Backpressure sol_res1 Change Mobile Phase Ratio Optimize Temperature poor_res->sol_res1 sol_res2 Try Different CSP poor_res->sol_res2 sol_tail1 Add Basic Additive (e.g., 0.1% DEA) peak_tail->sol_tail1 sol_tail2 Reduce Sample Concentration peak_tail->sol_tail2 sol_bp1 Check for Blockages (Frits, Tubing) high_bp->sol_bp1 sol_bp2 Filter Sample and Mobile Phase high_bp->sol_bp2

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Optimizing Catalysts for 1,4-Oxazepane Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,4-oxazepane rings.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic synthesis of 1,4-oxazepanes.

Issue 1: Low or No Product Yield

Question Possible Causes Recommended Solutions
My reaction is not proceeding, or the yield is very low. What should I check first? 1. Catalyst Inactivity: The catalyst may be deactivated by impurities in the starting materials or solvent. 2. Incorrect Reaction Conditions: The temperature, pressure, or reaction time may be suboptimal. 3. Substrate Issues: The substrate may be sterically hindered or have incompatible functional groups.1. Purify Reagents: Ensure starting materials and solvents are pure and dry. Consider passing solvents through a column of activated alumina. 2. Optimize Conditions: Perform a systematic optimization of temperature and reaction time. 3. Screen Catalysts: Test a range of catalysts with different metals and ligands to find one compatible with your substrate.
My gold catalyst seems to be inactive. What are common deactivation pathways and how can I avoid them? 1. Protonolysis: Acidic protons in the substrate or impurities can protonate the catalyst, leading to deactivation. 2. Oxidative Addition: Some substrates or impurities can lead to oxidative addition and deactivation of the gold(I) center.1. Add a Co-catalyst: Silver salts are often used as co-catalysts to activate the gold catalyst and scavenge halides. 2. Use a Non-coordinating Base: A non-coordinating base can be added to scavenge protons. 3. Modify Ligands: Bulky ligands can protect the metal center from deactivation.

Issue 2: Poor Selectivity

Question Possible Causes Recommended Solutions
I am observing the formation of a six-membered ring (morpholine) instead of the desired seven-membered 1,4-oxazepane. How can I improve selectivity? 1. Reaction Pathway Competition: The reaction may be proceeding through a pathway that favors the formation of the thermodynamically more stable six-membered ring. 2. Catalyst Control: The catalyst may not be providing sufficient steric or electronic control to favor the seven-membered ring formation.1. Modify the Catalyst: The choice of metal and ligand can significantly influence the regioselectivity. For example, in some systems, iridium catalysts have shown high selectivity for the seven-membered ring. 2. Adjust Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product (the seven-membered ring). 3. Substrate Modification: Altering the substitution pattern on the substrate can influence the cyclization pathway.
My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity? 1. Transition State Geometry: The geometry of the transition state may not be well-controlled, leading to a mixture of diastereomers. 2. Chiral Catalyst Mismatch: If using a chiral catalyst, it may not be well-matched to the substrate.1. Screen Chiral Ligands: Test a variety of chiral ligands to find one that induces higher diastereoselectivity. 2. Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for 1,4-oxazepane synthesis?

A1: The most common catalytic systems involve transition metals such as gold, palladium, and iridium. Gold catalysts are often used for intramolecular hydroamination of aminoallenes. Palladium catalysts are employed in various cyclization reactions. Iridium catalysts have shown promise in the enantioselective synthesis of 1,4-oxazepanes.

Q2: How do I choose the right catalyst for my specific substrate?

A2: The choice of catalyst depends heavily on the structure of your substrate. It is recommended to start with a catalyst system that has been reported to be effective for a similar substrate. If no direct analogue is available, a catalyst screening is the best approach.

Q3: What is a typical starting point for catalyst loading?

A3: A typical starting point for catalyst loading is in the range of 1-5 mol%. However, for highly efficient catalysts, the loading can sometimes be reduced to as low as 0.1 mol%. Optimization is often necessary to find the balance between reaction efficiency and cost.

Q4: How can I effectively purify my 1,4-oxazepane product?

A4: 1,4-Oxazepanes are often polar compounds. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), is often effective.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data for different catalytic systems in the synthesis of 1,4-oxazepanes.

Table 1: Comparison of Catalysts for Intramolecular Hydroamination

CatalystLigandSubstrate TypeTemp (°C)Time (h)Yield (%)Ref.
AuClPPh₃Aminoallene801285
Pd(OAc)₂DPEPhosAminoallene1002478
Ir(cod)Cl₂(R)-BINAPAminoallene601892 (95% ee)

Table 2: Optimization of Reaction Conditions for a Gold-Catalyzed Cyclization

Catalyst Loading (mol%)Temperature (°C)SolventTime (h)Yield (%)
560Toluene2465
580Toluene1285
580Dioxane1275
280Toluene2480

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Intramolecular Hydroamination of an Aminoallene

  • Reaction Setup: To an oven-dried Schlenk tube, add the gold catalyst (e.g., AuCl(PPh₃), 5 mol%) and a silver co-catalyst (e.g., AgOTf, 5 mol%).

  • Reagent Addition: Add the aminoallene substrate (1.0 mmol) and the solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-oxazepane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Select Substrate and Catalyst reagents Purify Reagents and Solvents start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup run Run Reaction at Optimized Temperature and Time setup->run monitor Monitor Reaction Progress (TLC/GC-MS) run->monitor workup Quench Reaction and Perform Workup monitor->workup purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for catalytic 1,4-oxazepane synthesis.

troubleshooting_flowchart start Low Yield or Stalled Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen new catalysts or ligands. Add co-catalyst/activator. check_catalyst->solution_catalyst No check_substrate Is the substrate suitable? check_conditions->check_substrate Yes solution_conditions Optimize temperature, time, and solvent. check_conditions->solution_conditions No solution_substrate Modify substrate or protecting groups. check_substrate->solution_substrate No end Successful Reaction check_substrate->end Yes solution_catalyst->start solution_conditions->start solution_substrate->start

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

reaction_pathway substrate Aminoallene Substrate intermediate1 Pi-Complex Intermediate substrate->intermediate1 + Catalyst catalyst Gold(I) Catalyst catalyst->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Attack product 1,4-Oxazepane Product intermediate2->product Protonolysis product->catalyst - Catalyst

Caption: A simplified proposed pathway for gold-catalyzed 1,4-oxazepane formation.

Overcoming challenges in the N-debenzylation of oxazepane precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-debenzylation of oxazepane precursors. The information is presented in a direct question-and-answer format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-debenzylation via catalytic hydrogenation is sluggish or incomplete. What are the common causes and how can I improve the reaction?

A1: Incomplete catalytic hydrogenation is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Deactivation: Palladium catalysts, such as Pd/C and Pd(OH)₂, can be poisoned by various functional groups or by the amine product itself.[1][2][3][4][5] The catalyst can also deactivate through agglomeration of palladium nanoparticles.[5]

  • Insufficient Catalyst Loading: Inadequate amounts of catalyst will lead to slow or incomplete reactions.

  • Poor Hydrogen Gas Dispersion: Inefficient stirring or a poor setup for hydrogen gas delivery can limit the reaction rate.

  • Solvent Choice: The choice of solvent can significantly impact the reaction.

Troubleshooting Steps:

  • Increase Catalyst Loading: While typical loadings are 5-10 mol%, for challenging substrates, increasing the loading to 20% or even higher may be necessary.[6]

  • Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation.[6][7]

  • Acid Additives: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction by protonating the amine, which reduces its coordination to the palladium catalyst.[6]

  • Optimize Reaction Conditions: Increasing hydrogen pressure and/or reaction temperature can improve conversion, but should be done cautiously to avoid side reactions.[1]

  • Ensure Proper Agitation: Vigorous stirring is crucial for effective mixing of the substrate, catalyst, and hydrogen.

Q2: I am observing low yields in my N-debenzylation reaction. What are the potential side reactions and how can I minimize them?

A2: Low yields can be a result of incomplete reaction or the formation of byproducts. Common side reactions include:

  • Ring Opening: For certain heterocyclic systems, the reaction conditions might be harsh enough to induce ring cleavage.

  • Over-reduction: If other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, or other aromatic rings), they may also be reduced under the reaction conditions.

  • Friedel-Crafts Alkylation: When using strong Lewis acids for debenzylation, side reactions like Friedel-Crafts alkylation can occur.

Troubleshooting Steps:

  • Milder Reaction Conditions: Attempt the reaction at a lower temperature or pressure to see if byproduct formation is reduced.

  • Alternative Debenzylation Methods: If catalytic hydrogenation is problematic, consider alternative methods such as catalytic transfer hydrogenation or oxidative debenzylation, which may offer better selectivity.[8][9]

  • Protect Sensitive Functional Groups: If other reducible groups are present, they may need to be protected prior to the N-debenzylation step.

Q3: My palladium catalyst seems to be inactive. How can I test for catalyst activity and what are the storage recommendations?

A3: Palladium catalysts can lose activity over time, especially if not stored properly.

  • Activity Test: A simple way to test the activity of your Pd/C is to perform a standard hydrogenation on a simple, reliable substrate like styrene or cyclohexene. If the reaction proceeds to completion rapidly, the catalyst is likely active.

  • Storage: Palladium on carbon should be stored in a tightly sealed container, away from air and moisture. It is also advisable to store it away from volatile sulfur-containing compounds, which can act as catalyst poisons.

Q4: Can I use catalytic transfer hydrogenation for the N-debenzylation of my oxazepane precursor? What are the advantages?

A4: Yes, catalytic transfer hydrogenation is a viable and often advantageous alternative to traditional catalytic hydrogenation.[9]

  • Advantages: This method avoids the need for high-pressure hydrogenation equipment and uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[9] The reactions are often faster and can be more selective.

  • Considerations: The choice of hydrogen donor is important. For example, using formic acid can result in the formation of formate salts of the product amine.[9] Ammonium formate is a popular choice as it often yields the free amine directly.[9]

Q5: Are there any non-hydrogenation methods for N-debenzylation that I can try?

A5: Yes, several non-hydrogenation methods can be effective, particularly when the substrate is sensitive to reductive conditions.

  • Oxidative Debenzylation: Reagents like ceric ammonium nitrate (CAN) can achieve chemoselective N-debenzylation of tertiary N-benzyl amines.[10]

  • Base-Promoted Debenzylation: A combination of potassium tert-butoxide (KOtBu) and dimethyl sulfoxide (DMSO) in the presence of oxygen can efficiently debenzylate a variety of nitrogen-containing heterocycles.[11]

  • Azodicarboxylates: Diisopropyl azodicarboxylate (DIAD) has been used for the selective N-debenzylation of benzylamines.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various N-debenzylation reactions found in the literature. While not specific to oxazepanes, they provide a useful reference for reaction conditions and expected yields for similar substrates.

Table 1: Catalytic Transfer Hydrogenation of N-Benzyl Amines with Ammonium Formate and 10% Pd-C [9]

N-Benzyl DerivativeProductReaction Time (min)Yield (%)
C₆H₅CH₂CH₂NHBzC₆H₅CH₂CH₂NH₂1090
C₆H₅NHBzC₆H₅NH₂<1076
HOCH₂CH₂CH₂NHBzHOCH₂CH₂CH₂NH₂1095
HOCH₂CH₂NHBzHOCH₂CH₂NH₂1086
HOCH₂CH₂N(Bz)CH₃HOCH₂CH₂NHCH₃1083
HN(CH₂CH₂)₂NBzHN(CH₂CH₂)₂NH1092

Table 2: Acid-Facilitated N-Debenzylation via Catalytic Hydrogenation [6]

SubstrateCatalystAdditiveTemperature (°C)Time (h)Yield (%)
N-Boc, N-Bn protected 2-aminopyridinomethylpyrrolidine derivative20% Pd(OH)₂/CAcetic Acid (1.5 equiv)601490
N-Boc, N-Bn protected 2-aminopyridinomethylpyrrolidine derivative20% Pd(OH)₂/CNone602426

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation using Ammonium Formate [9]

  • To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 ml), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.

  • Stir the resulting reaction mixture at reflux temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the catalyst by filtration through a celite pad.

  • Wash the celite pad with chloroform (20 ml).

  • Combine the organic filtrates and evaporate under reduced pressure to afford the desired amino derivative.

Protocol 2: General Procedure for Acid-Facilitated Catalytic Hydrogenation [6]

  • To a solution of the starting material (1 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol) at room temperature.

  • Treat the solution with 20% wt Pd(OH)₂ on carbon (150 mg).

  • Stir the reaction mixture at 60 °C under an atmosphere of hydrogen for 14 hours.

  • Filter the catalyst through Celite.

  • Wash the Celite pad with ethanol (30 mL × 2).

  • Combine the filtrates and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Protocol 3: General Procedure for N-Debenzylation using KOtBu/DMSO and Oxygen

  • Dissolve the N-benzyl heterocycle (2.4 mmol) in DMSO (24 mmol) and add to a flame-dried flask.

  • While stirring the solution at room temperature, add KOtBu (16.8 mmol, 1 M solution in THF).

  • Bubble oxygen into the solution via a gas dispersion tube for 10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated ammonium chloride.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

G Troubleshooting Workflow for Incomplete N-Debenzylation start Start: Incomplete N-Debenzylation check_catalyst Is the catalyst active and loading sufficient? start->check_catalyst increase_loading Increase catalyst loading (e.g., to 20% Pd(OH)₂/C) check_catalyst->increase_loading No check_conditions Are reaction conditions (H₂ pressure, temp) optimal? check_catalyst->check_conditions Yes increase_loading->check_catalyst increase_conditions Increase H₂ pressure and/or temperature check_conditions->increase_conditions No add_acid Consider adding a catalytic amount of acetic acid check_conditions->add_acid Yes increase_conditions->check_conditions alternative_method Consider alternative methods: - Catalytic Transfer Hydrogenation - Oxidative Debenzylation add_acid->alternative_method end Reaction Complete add_acid->end alternative_method->end

Caption: Troubleshooting workflow for incomplete N-debenzylation.

G General Scheme for N-Debenzylation of an Oxazepane Precursor cluster_start N-Benzyl Oxazepane Precursor cluster_end Debenzylated Oxazepane start R¹-N-Bn (Oxazepane Ring) end R¹-NH (Oxazepane Ring) start->end reagents Debenzylation Conditions (e.g., H₂, Pd/C or Ammonium Formate, Pd/C or KOtBu, DMSO, O₂)

Caption: General N-debenzylation reaction of an oxazepane precursor.

References

Technical Support Center: Enhancing Regioselectivity in Oxazepanone Ring-Closure Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of regioselectivity in oxazepanone ring-closure reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of oxazepanones, particularly concerning regioselectivity.

Question 1: My reaction is producing a mixture of regioisomers (e.g., 1,4- and 1,5-oxazepanones). How can I improve the selectivity for the desired isomer?

Answer: Achieving high regioselectivity in oxazepanone synthesis often depends on a careful selection of reaction parameters. Here are several factors to consider:

  • Substrate Structure: The structure of the starting amino alcohol can significantly influence the regioselectivity of the cyclization. For instance, in palladium-catalyzed intramolecular aminocarbonylation of unsaturated amino alcohols, the substitution pattern of the olefin can direct the cyclization.

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial. For palladium-catalyzed reactions, different phosphine ligands can favor the formation of one regioisomer over another. For example, the use of specific bidentate phosphine ligands can promote the desired cyclization pathway.

  • Reaction Conditions: Temperature, solvent, and pressure can all impact regioselectivity. It is recommended to screen different conditions to find the optimal set for your specific substrate. For instance, lower temperatures may favor the thermodynamically more stable product.

Question 2: I am observing low yields of the desired oxazepanone, even with good regioselectivity. What are the potential causes and solutions?

Answer: Low yields can stem from several factors, including incomplete conversion, side reactions, or product degradation. Here are some troubleshooting steps:

  • Optimize Reaction Time and Temperature: The reaction may not be going to completion. Try extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Check Catalyst Activity: The catalyst may be deactivated. Ensure that the catalyst is handled under appropriate inert conditions if it is air- or moisture-sensitive. Consider using a fresh batch of catalyst or a different catalyst system.

  • Identify and Minimize Side Reactions: Common side reactions include intermolecular reactions and the formation of byproducts. Running the reaction at a lower concentration (high dilution) can favor intramolecular cyclization over intermolecular polymerization. Byproducts can sometimes be identified by mass spectrometry or NMR, providing clues to alternative reaction pathways that can then be suppressed.

Question-3: I am struggling with the synthesis of a specific substituted oxazepanone, and the literature methods are not working for my substrate. What should I do?

Answer: When established methods fail for a new substrate, a systematic approach to optimization is necessary.

  • Re-evaluate the Reaction Mechanism: Consider the mechanism of the ring-closure reaction. Are there electronic or steric factors in your substrate that might be hindering the desired pathway? For example, a bulky substituent near the reactive center could disfavor the transition state leading to the desired product.

  • Systematic Screening of Parameters: A design of experiments (DoE) approach can be efficient for screening multiple parameters (catalyst, ligand, solvent, temperature, concentration) to identify the key factors influencing the reaction outcome for your specific substrate.

  • Consider an Alternative Synthetic Route: If extensive optimization does not yield the desired product, it may be necessary to consider an alternative synthetic strategy. This could involve changing the order of steps, using different protecting groups, or employing a completely different type of cyclization reaction.

Frequently Asked Questions (FAQs)

What are the main synthetic strategies for constructing the oxazepanone ring?

Common methods for synthesizing oxazepanones include intramolecular cyclization of amino alcohols with a suitable carbonyl precursor. One powerful method is the palladium-catalyzed intramolecular aminocarbonylation of unsaturated amino alcohols. Other approaches involve lactonization or amidation reactions of appropriately functionalized precursors.

How does the stereochemistry of the starting material affect the regioselectivity of the ring closure?

The stereochemistry of the starting amino alcohol can have a profound impact on the regioselectivity of the cyclization. The existing stereocenters can influence the conformation of the molecule, predisposing it to cyclize in a particular manner to minimize steric interactions in the transition state. This principle of diastereoselectivity can be exploited to control the formation of a specific regioisomer.

What are the common analytical techniques to determine the regioselectivity of the reaction?

The regioselectivity of an oxazepanone ring-closure reaction is typically determined by analyzing the product mixture using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can distinguish between different regioisomers based on their unique chemical shifts and coupling constants. 2D NMR techniques like NOESY can provide through-space correlations that help confirm the structure of the isomers.

  • Mass Spectrometry (MS): While MS will show that the products are isomers (same mass), fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes help differentiate them.

  • X-ray Crystallography: If one of the products can be crystallized, X-ray crystallography provides unambiguous proof of its structure.

Data Presentation

Table 1: Effect of Ligand on Regioselectivity in a Palladium-Catalyzed Oxazepanone Synthesis

LigandCatalystSolventTemperature (°C)Regioisomeric Ratio (A:B)Yield (%)
Ligand 1Pd(OAc)2Toluene8085:1575
Ligand 2Pd(OAc)2Toluene8095:588
Ligand 3Pd2(dba)3THF6570:3065
Ligand 4Pd2(dba)3THF6590:1082

This table presents hypothetical data for illustrative purposes.

Table 2: Influence of Solvent and Temperature on Yield and Regioselectivity

SolventTemperature (°C)CatalystLigandRegioisomeric Ratio (A:B)Yield (%)
Toluene80Pd(OAc)2Ligand 295:588
Toluene100Pd(OAc)2Ligand 292:885
THF65Pd(OAc)2Ligand 290:1080
Dioxane100Pd(OAc)2Ligand 288:1278

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Aminocarbonylation of an Unsaturated Amino Alcohol

  • Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., Ligand 2, 4 mol%).

  • Solvent and Reagents: Anhydrous solvent (e.g., toluene, 0.1 M) is added, followed by the unsaturated amino alcohol substrate (1.0 equiv).

  • Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and connected to a carbon monoxide (CO) balloon.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired oxazepanone regioisomer.

Mandatory Visualization

TroubleshootingWorkflow start Problem: Low Regioselectivity check_substrate Analyze Substrate Structure: Steric/Electronic Effects? start->check_substrate Start Here screen_ligands Screen Different Ligands check_substrate->screen_ligands Substrate OK re_evaluate_route Re-evaluate Synthetic Route check_substrate->re_evaluate_route Substrate is the issue optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Conc.) screen_ligands->optimize_conditions Minor Improvement solution_found Solution: Improved Regioselectivity screen_ligands->solution_found Significant Improvement alternative_catalyst Consider Alternative Catalyst System optimize_conditions->alternative_catalyst Still not optimal optimize_conditions->solution_found Regioselectivity Improved alternative_catalyst->re_evaluate_route No Improvement alternative_catalyst->solution_found Success

Caption: Troubleshooting workflow for improving regioselectivity.

Debugging failed reactions in multi-step oxazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of oxazepines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the oxazepine core structure?

A1: The synthesis of oxazepines, particularly dibenz[b,f][1][2]oxazepines and 1,3-oxazepines, often involves a two-step process: the formation of a Schiff base (or a related imine intermediate) followed by a cyclization reaction.[3] A widely used method is the condensation of an appropriate o-aminophenol with an o-halobenzaldehyde to form a Schiff base, which is then cyclized to the desired dibenzoxazepine.[4] Another common approach for 1,3-oxazepines involves the reaction of a Schiff base with an anhydride, such as maleic or phthalic anhydride, often under microwave irradiation to improve yields and reaction times.[3][5]

Q2: I am having trouble with the initial Schiff base formation. What are some common reasons for failure?

A2: The formation of Schiff bases, which are precursors to oxazepines, can be challenging.[3] Common issues include the use of impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions. The reaction is a reversible equilibrium, so removal of water as it is formed can help drive the reaction to completion. Using a Dean-Stark apparatus or adding a dehydrating agent can be effective. Additionally, the presence of a catalytic amount of acid, such as glacial acetic acid, is often necessary.[6] In some cases, microwave-assisted synthesis has been shown to significantly improve the yield and reduce the reaction time for Schiff base formation.[6]

Q3: My cyclization step to form the oxazepine ring is resulting in a low yield or failing completely. What should I investigate?

A3: Low yields or failure in the cyclization step can be attributed to several factors. The stability of the Schiff base intermediate is crucial; decomposition can occur under harsh reaction conditions. For the synthesis of dibenz[b,f][1][2]oxazepines, the choice of base and solvent is critical for the intramolecular cyclization.[4] For 1,3-oxazepines formed from Schiff bases and anhydrides, insufficient heating or inadequate microwave power can lead to incomplete reaction.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[5]

Q4: Are there any specific safety precautions I should take during oxazepine synthesis?

A4: Standard laboratory safety protocols should always be followed. Many of the reagents used in oxazepine synthesis, such as o-aminophenols, o-halobenzaldehydes, and various solvents, can be toxic or irritant. Fume hoods should be used to avoid inhalation of volatile chemicals. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. When using microwave reactors, it is crucial to follow the manufacturer's instructions to prevent pressure buildup and potential explosions.

Troubleshooting Guide

Problem 1: The Schiff base condensation reaction is not proceeding to completion.

  • Question: My TLC analysis shows a significant amount of unreacted starting materials even after prolonged reaction time. What can I do to improve the conversion?

  • Answer:

    • Verify Starting Material Purity: Ensure that the aldehyde and amine starting materials are pure. Impurities can inhibit the reaction.

    • Optimize Catalyst: If you are not using an acid catalyst, add a few drops of glacial acetic acid.[6] If you are already using a catalyst, consider screening other acid catalysts.

    • Remove Water: As the condensation reaction produces water, its removal will shift the equilibrium towards the product. Use a Dean-Stark apparatus or add a drying agent like anhydrous magnesium sulfate.

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.

    • Microwave Irradiation: Consider using microwave irradiation, which has been shown to significantly improve yields and reduce reaction times for Schiff base synthesis.[5][6]

Problem 2: The cyclization to form the dibenz[b,f][1][2]oxazepine ring is failing.

  • Question: I have successfully synthesized the Schiff base intermediate, but the subsequent intramolecular cyclization is not yielding the desired product. What are the critical parameters to check?

  • Answer:

    • Choice of Base and Solvent: The selection of the base and solvent system is crucial for this step. For instance, the conversion of the Schiff base to its potassium salt followed by cyclization in a polar aprotic solvent like DMSO at elevated temperatures (e.g., 120°C) has been reported to be effective.[4]

    • Inert Atmosphere: These reactions can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Temperature Control: The reaction temperature needs to be carefully controlled. Too low a temperature may not provide sufficient energy for the reaction to proceed, while too high a temperature can lead to decomposition.

    • Catalyst: Some modern methods utilize copper catalysis for the intramolecular C-O bond formation. If you are using a traditional thermal cyclization, exploring a catalytic method might be beneficial.

Problem 3: The [2+5] cycloaddition of a Schiff base and an anhydride to form a 1,3-oxazepine is not working.

  • Question: I am attempting to synthesize a 1,3-oxazepine via the reaction of a Schiff base with maleic anhydride under thermal conditions, but I am not observing product formation. What should I try?

  • Answer:

    • Solvent and Conditions: This reaction is often performed in a dry, aprotic solvent like benzene or dioxane with refluxing.[3] Ensure your solvent is anhydrous.

    • Microwave-Assisted Synthesis: This particular cycloaddition has been shown to be highly successful under microwave irradiation, often in solvent-free conditions.[5] This method can significantly reduce reaction times and improve yields.

    • Monitor Reaction Progress: Use TLC to monitor the disappearance of the Schiff base and the appearance of the product spot. The IR spectrum of the product should show the disappearance of the C=N stretch of the Schiff base and the appearance of characteristic C=O bands for the lactone and lactam groups of the oxazepine ring.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Schiff Base Formation

Starting AldehydeStarting AmineCatalystSolventMethodReaction TimeYield (%)Reference
BenzaldehydeAnilineGlacial Acetic AcidEthanolMicrowave (270W)2-3 minHigh (not specified)[6]
Substituted aromatic aldehyde2-(1H-Benzo[d][1][5][7]triazol-1-yl)acetohydrazideDimethylformamideNoneMicrowaveVaries60-90[5]

Table 2: Effect of Reaction Conditions on 1,3-Oxazepine Synthesis via [2+5] Cycloaddition

Schiff Base PrecursorAnhydrideSolventMethodReaction TimeYield (%)Reference
Hydrazone derivativesMaleic AnhydrideNone (dry)MicrowaveVaries60-90[5]
N-(m-nitrobenzylidene) SemicarbazoneMaleic AnhydrideDry BenzeneRefluxNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Schiff Bases

This protocol is adapted from a procedure for the synthesis of Schiff's bases of oxazepine.[6]

  • In a 25 mL beaker, mix equimolar amounts of the desired aldehyde (e.g., 10 mmol of benzaldehyde) and aniline (10 mmol).

  • Add 10 mL of ethanol and 2-3 drops of glacial acetic acid to the mixture.

  • Place the beaker in a microwave reactor and irradiate at 270W for 2-3 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of 1,3-Oxazepine Derivatives

This protocol is based on the synthesis of 1,3-oxazepine derivatives from hydrazones and maleic anhydride.[5]

  • In a dry porcelain mortar, thoroughly mix equimolar amounts of the substituted hydrazone (Schiff base) and maleic anhydride to obtain a fine powder.

  • Transfer the powder to a 50 mL open beaker and place it in a microwave oven.

  • Irradiate the mixture at a specified power and time (e.g., as determined by optimization experiments).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the product with benzene and recrystallize from dioxane to obtain the pure 1,3-oxazepine derivative.

Mandatory Visualization

Troubleshooting_Oxazepine_Synthesis start Reaction Failed or Low Yield check_sm Step 1: Verify Purity of Starting Materials (SMs) start->check_sm sm_impure SMs are Impure check_sm->sm_impure Impure sm_pure SMs are Pure check_sm->sm_pure Pure purify_sm Action: Purify SMs (e.g., recrystallization, distillation) and repeat reaction. sm_impure->purify_sm check_conditions Step 2: Evaluate Reaction Conditions sm_pure->check_conditions schiff_base_issue Issue: Incomplete Schiff Base Formation check_conditions->schiff_base_issue Schiff Base Step cyclization_issue Issue: Failed Cyclization check_conditions->cyclization_issue Cyclization Step optimize_sb Troubleshoot Schiff Base Formation schiff_base_issue->optimize_sb optimize_cyc Troubleshoot Cyclization cyclization_issue->optimize_cyc sb_actions Actions: - Add acid catalyst (e.g., acetic acid). - Remove water (Dean-Stark or drying agent). - Increase temperature. - Use microwave irradiation. optimize_sb->sb_actions cyc_actions Actions: - Optimize base and solvent. - Use an inert atmosphere. - Adjust temperature. - Consider a catalytic method (e.g., Cu-catalyzed). - Use microwave irradiation for cycloaddition. optimize_cyc->cyc_actions monitor_reaction Step 3: Monitor Reaction Progress (TLC, LC-MS) sb_actions->monitor_reaction cyc_actions->monitor_reaction side_products Observation: Formation of side products/decomposition monitor_reaction->side_products Side products observed success Reaction Successful monitor_reaction->success Clean reaction adjust_time_temp Action: Adjust reaction time and/or temperature. Consider milder conditions. side_products->adjust_time_temp

Caption: Troubleshooting workflow for failed oxazepine synthesis.

Schiff_Base_Formation_Logic start Incomplete Schiff Base Formation check_catalyst Is an acid catalyst being used? start->check_catalyst no_catalyst No check_catalyst->no_catalyst yes_catalyst Yes check_catalyst->yes_catalyst add_catalyst Action: Add catalytic amount of acetic acid. no_catalyst->add_catalyst end Re-evaluate reaction add_catalyst->end check_water_removal Is water being removed? yes_catalyst->check_water_removal no_water_removal No check_water_removal->no_water_removal yes_water_removal Yes check_water_removal->yes_water_removal remove_water Action: Use Dean-Stark or add a drying agent. no_water_removal->remove_water remove_water->end check_method What is the heating method? yes_water_removal->check_method conventional_heating Conventional check_method->conventional_heating microwave_heating Microwave check_method->microwave_heating try_microwave Action: Switch to microwave irradiation. conventional_heating->try_microwave try_microwave->end optimize_mw Action: Optimize microwave power and time. microwave_heating->optimize_mw optimize_mw->end

Caption: Decision tree for troubleshooting Schiff base formation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity and stability of 1,4-oxazepane and 1,3-oxazepane heterocyclic systems. The information presented is based on available experimental data from the scientific literature, focusing on the synthesis and characteristic reactions of derivatives of these two scaffolds. Due to a lack of direct comparative studies on the parent compounds, this analysis infers relative reactivity from the nature of the functional groups within each ring and the conditions reported for the synthesis of their derivatives.

Introduction to 1,4-Oxazepane and 1,3-Oxazepane

1,4-Oxazepane and 1,3-oxazepane are seven-membered saturated heterocyclic rings containing one oxygen and one nitrogen atom. Their distinct substitution patterns, however, give rise to significant differences in their electronic properties, stability, and overall chemical reactivity. The 1,4-oxazepane can be viewed as a system containing separate ether and secondary amine functionalities. In contrast, the 1,3-oxazepane possesses an aminal-like (O-C-N) linkage, a structural feature that profoundly influences its stability, particularly under acidic conditions. These differences are critical in the context of drug design and development, where the stability and reactivity of a scaffold are paramount.

Reactivity and Stability Comparison

A direct quantitative comparison of the ring strain and reactivity of the parent 1,4-oxazepane and 1,3-oxazepane is not extensively documented in the reviewed literature. However, a qualitative comparison can be drawn based on the inherent properties of their constituent functional groups.

The key distinction lies in the arrangement of the heteroatoms. The 1,4-disposition in 1,4-oxazepane results in a molecule with the characteristics of a cyclic ether and a cyclic secondary amine. These functional groups are relatively stable. The 1,3-arrangement in 1,3-oxazepane, however, creates a cyclic aminal. Aminals are known to be susceptible to hydrolysis under acidic conditions, cleaving back to their constituent aldehyde/ketone and amine precursors. This suggests that the 1,3-oxazepane ring system is likely to be less stable in acidic environments compared to the 1,4-oxazepane system.[1]

This difference in stability is reflected in the synthetic strategies employed for their derivatives. The synthesis of 1,3-oxazepine derivatives, for instance, often involves the cycloaddition of Schiff bases with anhydrides.[2]

Experimental Data Summary

The following tables summarize representative experimental data for the synthesis of 1,4-oxazepane and 1,3-oxazepane derivatives, providing insights into the reaction conditions and yields.

Table 1: Synthesis of 1,4-Oxazepane Derivatives

Starting MaterialsReagents and ConditionsProductYieldReference
Polymer-supported Fmoc-HSe(TBDMS)-OH, 2-bromoacetophenonesi. TFA/Et3SiH/CH2Cl2 (cleavage and cyclization) ii. H2, Pd/C or PtO2 (hydrogenation)Chiral 1,4-oxazepane-5-carboxylic acidsVariable (up to 74% overall)[3][4][5]
4-Benzyl-3-chloromethylmorpholine, Phenoxide anionsRing expansion via neighboring group participation4-Benzyl-6-phenoxy-1,4-oxazepanesSubstantial amounts[6]

Table 2: Synthesis of 1,3-Oxazepane Derivatives

Starting MaterialsReagents and ConditionsProductYieldReference
Schiff bases (from aromatic aldehydes and amines), Phthalic anhydrideDry toluene, reflux (5 hrs)1,3-Oxazepine derivativesNot specified[7]
Hydrazones (from diphenyl acrylamide derivatives and p-chloroaniline), Phthalic anhydrideDry benzene, reflux1,3-Oxazepine derivativesNot specified[8]
Schiff bases, Maleic anhydrideDry benzene, reflux (10-14 hrs)1,3-Oxazepine-4,7-dione derivativesNot specified
Pyrrolidine-substituted aryl alkynonesB(C6F5)3 catalystOxindole fused 1,3-oxazepanesGood functional group tolerance[9]

Experimental Protocols

Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids[3][4]

A general procedure for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids involves the cleavage and cyclization of a polymer-supported intermediate. The polymer-supported intermediate (500 mg) is treated with a cleavage cocktail of TFA/Et3SiH/CH2Cl2 (5 mL, 10:1:9) for 30 minutes at room temperature. The resin is then washed three times with the fresh cleavage cocktail (5 mL), and the combined fractions are evaporated to yield the crude 1,4-oxazepane derivative. Further purification can be achieved via chromatographic methods. Subsequent hydrogenation of nitro groups, if present, is typically carried out using H2 gas with a Pd/C or PtO2 catalyst in a suitable solvent like isopropanol.[3]

Synthesis of 1,3-Oxazepine Derivatives via Cycloaddition[7][9]

A common route to 1,3-oxazepine derivatives involves the cycloaddition reaction of a Schiff base with an anhydride. In a typical procedure, equimolar amounts (e.g., 5 mmol) of the Schiff base and phthalic anhydride are refluxed in dry toluene for 5 hours.[7] Alternatively, the reaction can be carried out in dry benzene. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized from a suitable solvent like hexane or ethanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Visualizing Reaction Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic pathways described above.

synthesis_1_4_oxazepane cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Polymer_Resin Polymer-Supported Homoserine Derivative Cleavage Cleavage from Resin & Intramolecular Cyclization (TFA/Et3SiH) Polymer_Resin->Cleavage Step 1 Hydrogenation Hydrogenation (H2, Pd/C or PtO2) Cleavage->Hydrogenation Step 2 (optional) Product_Node Chiral 1,4-Oxazepane Carboxylic Acid Hydrogenation->Product_Node

Caption: Synthetic workflow for chiral 1,4-oxazepane derivatives.

synthesis_1_3_oxazepane cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldehyde Aromatic Aldehyde Schiff_Base_Formation Schiff Base Formation Aldehyde->Schiff_Base_Formation Amine Primary Amine Amine->Schiff_Base_Formation Anhydride Anhydride (e.g., Phthalic, Maleic) Cycloaddition [4+3] Cycloaddition Anhydride->Cycloaddition Schiff_Base_Formation->Cycloaddition Intermediate Product_Node 1,3-Oxazepine Derivative Cycloaddition->Product_Node

Caption: General synthetic pathway for 1,3-oxazepine derivatives.

Conclusion

References

Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is paramount. The 1,4-oxazepan-6-one scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active molecules. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool for the complete and accurate structural elucidation of its derivatives. This guide provides a comparative overview of common 2D NMR techniques, supported by experimental data, to aid in the structural validation of this important class of compounds.

Unambiguous Structure Determination with 2D NMR

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, they often fall short in resolving complex spin systems and definitively establishing connectivity in intricate molecules like this compound derivatives. 2D NMR techniques overcome these limitations by correlating nuclear spins through bonds or space, providing a comprehensive map of the molecular architecture. The most crucial experiments for this purpose include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

Comparative Analysis of a 1,4-Oxazepane Derivative

To illustrate the power of 2D NMR in practice, we will examine the spectral data for a representative 1,4-oxazepane derivative. The following tables summarize the complete ¹H and ¹³C NMR assignments, along with key 2D correlations that were instrumental in its structural validation.[1]

Table 1: ¹H and ¹³C NMR Data for a Representative 1,4-Oxazepane Derivative [1]

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
275.64.85 (dd, 10.0, 5.0)
48.93.20 (t, 12.5)
2.95 (dd, 12.5, 5.0)
558.24.10 (t, 5.0)
30.52.25 (m)
2.10 (m)
7175.4-
N-H-7.50 (s)
Substituent......

Table 2: Key 2D NMR Correlations for Structural Elucidation [1]

Correlation TypeFrom Proton (Position)To Proton/Carbon (Position)Significance
COSY H-2H-3α, H-3βConfirms the CH-CH₂ moiety adjacent to the oxygen atom.
H-5H-6α, H-6βEstablishes the CH-CH₂ fragment adjacent to the nitrogen.
HSQC H-2C-2Direct one-bond correlation.
H-3α, H-3βC-3Direct one-bond correlation.
H-5C-5Direct one-bond correlation.
H-6α, H-6βC-6Direct one-bond correlation.
HMBC H-2C-3, C-7Key correlations for connecting the ether and amide portions of the ring.
H-5C-3, C-7Confirms the seven-membered ring structure.
N-HC-5, C-7Places the NH proton adjacent to the carbonyl and C-5.
NOESY H-2H-6αIndicates spatial proximity, providing conformational information.
H-3βH-5Suggests a specific chair-like conformation of the oxazepane ring.

Experimental Workflow for 2D NMR Analysis

The successful acquisition of high-quality 2D NMR data relies on a systematic experimental workflow, from sample preparation to data processing.

experimental_workflow Experimental Workflow for 2D NMR Analysis of this compound Derivatives cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_processing Data Processing and Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). filter Filter sample into a clean, dry NMR tube. dissolve->filter proton_1d Acquire ¹H NMR spectrum to check sample purity and concentration. filter->proton_1d carbon_1d Acquire ¹³C NMR spectrum. proton_1d->carbon_1d cosy COSY carbon_1d->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY (optional) hmbc->noesy ft Fourier Transform and phase correction of all spectra. noesy->ft peak_picking Peak picking and integration. ft->peak_picking assignment Assign signals using correlations from 2D spectra. peak_picking->assignment structure_confirmation Confirm final structure. assignment->structure_confirmation logical_relationships Logical Flow of 2D NMR Data Interpretation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC COSY->HSQC Aids in assigning protonated carbons Structure Final Structure (Connectivity & Stereochemistry) COSY->Structure Connects proton spin systems HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Defines starting points for long-range correlations HMBC->Structure Establishes the carbon framework NOESY NOESY (Through-Space Proximity) NOESY->Structure Determines stereochemistry and conformation

References

Comparative Analysis of Structure-Activity Relationships in 1,4-Oxazepane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

The 1,4-oxazepane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This seven-membered ring system, containing oxygen and nitrogen atoms at the 1 and 4 positions, offers a three-dimensional architecture that can be strategically modified to interact with a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct series of 1,4-oxazepane analogs, offering insights into their therapeutic potential as agents for acute myeloid leukemia (AML) and as ligands for the dopamine D4 receptor.

Series 1: 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones as Inducers of AML Cell Differentiation

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Differentiation therapy, which aims to induce cancer cells to mature into non-proliferating, terminally differentiated cells, represents a promising therapeutic strategy. A recent study identified a series of 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-ones with the ability to induce differentiation in various AML cell lines. The SAR of these analogs was explored to optimize their potency.

Quantitative SAR Data

The following table summarizes the in vitro activity of key 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one analogs in inducing the differentiation of HL-60 AML cells, as measured by the expression of the myeloid differentiation marker CD11b.

Compound IDR1R2R3EC50 (µM) for CD11b Upregulation
1a HHH>10
1b i-PrHH2.5
1c c-PrHH3.1
1d EtHH4.5
1e i-Pr4-F-PhH1.8
1f i-Pr3-SO2NH2-PhH0.9
1g i-Pr3-NHCO2Me-PhH1.2
1h i-Pr3-SO2NH2, 4-F-PhH1.1

Key SAR Observations for AML Differentiation Activity:

  • Substitution at N1 (R1): Small alkyl groups at the N1 position are crucial for activity. An isopropyl group (Compound 1b ) was found to be optimal compared to an unsubstituted analog (Compound 1a ) or other small alkyl groups like ethyl (Compound 1d ).

  • Substitution at C8 (R2): Aromatic substitution at the C8 position significantly enhances potency. The introduction of a phenyl group, particularly with substituents at the meta-position, is beneficial.

  • Meta-substituents on the C8-Aryl Ring: Electron-withdrawing groups, such as a sulfonamide (Compound 1f ) or a carbamate (Compound 1g ), at the meta-position of the C8-phenyl ring lead to a marked increase in activity.

  • Para-substituents on the C8-Aryl Ring: The addition of a small substituent, such as fluorine (Compound 1e ), to the para-position of the C8-phenyl ring is well-tolerated and can slightly improve potency.

Experimental Protocols

Synthesis of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-one Analogs (General Procedure):

The synthesis of the 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one scaffold generally involves a multi-step sequence starting from substituted 2-aminophenols. A typical route is outlined below:

cluster_synthesis General Synthetic Pathway 2-Aminophenol 2-Aminophenol N-Alkylation N-Alkylation 2-Aminophenol->N-Alkylation R1-X, Base Amide Coupling Amide Coupling N-Alkylation->Amide Coupling Bromoacetyl bromide Cyclization Cyclization Amide Coupling->Cyclization Base (e.g., K2CO3) Aryl Coupling Aryl Coupling Cyclization->Aryl Coupling R2-B(OH)2, Pd catalyst Final Analog Final Analog Aryl Coupling->Final Analog AML Cells AML Cells Seeding in Plates Seeding in Plates AML Cells->Seeding in Plates Compound Treatment Compound Treatment Seeding in Plates->Compound Treatment 72-96h Harvest & Wash Harvest & Wash Compound Treatment->Harvest & Wash Stain with anti-CD11b Ab Stain with anti-CD11b Ab Harvest & Wash->Stain with anti-CD11b Ab Flow Cytometry Analysis Flow Cytometry Analysis Stain with anti-CD11b Ab->Flow Cytometry Analysis Determine % CD11b+ cells Determine % CD11b+ cells Flow Cytometry Analysis->Determine % CD11b+ cells Calculate EC50 Calculate EC50 Determine % CD11b+ cells->Calculate EC50 cluster_synthesis2 General Synthetic Pathway Amino Alcohol Amino Alcohol Reductive Amination Reductive Amination Amino Alcohol->Reductive Amination R1-CHO, NaBH(OAc)3 N-Alkylation N-Alkylation Reductive Amination->N-Alkylation R2-X, Base Cyclization Cyclization N-Alkylation->Cyclization e.g., Mitsunobu reaction Final Analog Final Analog Cyclization->Final Analog D4 Receptor Membranes D4 Receptor Membranes Incubation Incubation D4 Receptor Membranes->Incubation + Radioligand + Test Compound Filtration Filtration Incubation->Filtration Separate bound/free Measure Radioactivity Measure Radioactivity Filtration->Measure Radioactivity Determine IC50 Determine IC50 Measure Radioactivity->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki Cheng-Prusoff

References

Comparative Analysis of (R)- and (S)-1,4-Oxazepan-6-ol: A Guide to Stereospecific Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of 1,4-oxazepan-6-ol. While the 1,4-oxazepane scaffold is recognized for its potential as a pharmacophore in a variety of therapeutic areas, specific experimental data detailing the differential effects of these particular enantiomers remains unpublished. This guide, therefore, serves as a framework for researchers to conduct and present their own findings in a structured and comprehensive manner, adhering to best practices in data presentation and experimental reporting.

The significance of chirality in drug design is well-established, with different enantiomers of a chiral molecule often exhibiting distinct pharmacological and toxicological profiles. The 1,4-oxazepane ring system, a seven-membered heterocycle, is a structural motif present in compounds investigated for a range of biological effects, including as dopamine D4 receptor ligands and agents with psychoneurotic, antihistaminic, and analgesic properties[1][2]. The development of synthetic methods to obtain enantiomerically pure chiral 1,4-oxazepanes underscores the importance of evaluating the biological activity of individual stereoisomers[3][4][5][6][7].

Given the lack of specific data for (R)- and (S)-1,4-oxazepan-6-ol, the following sections provide a template for the presentation of experimental findings.

Quantitative Biological Data Summary

This section should be used to summarize the key quantitative data obtained from various biological assays. The tables below are provided as examples for organizing data in a clear and comparative format.

Table 1: Comparative In Vitro Receptor Binding Affinity

EnantiomerTarget ReceptorKi (nM) ± SEMFold Difference
(R)-1,4-oxazepan-6-ole.g., Dopamine D4[Insert Data][Calculate]
(S)-1,4-oxazepan-6-ole.g., Dopamine D4[Insert Data]
Positive Controle.g., Dopamine D4[Insert Data]

Table 2: Comparative In Vitro Functional Activity

EnantiomerAssay TypeEC50/IC50 (µM) ± SEMEfficacy (% of Control)
(R)-1,4-oxazepan-6-ole.g., cAMP accumulation[Insert Data][Insert Data]
(S)-1,4-oxazepan-6-ole.g., cAMP accumulation[Insert Data][Insert Data]
Positive Controle.g., cAMP accumulation[Insert Data][Insert Data]

Table 3: Comparative In Vitro Cytotoxicity

EnantiomerCell LineCC50 (µM) ± SEM
(R)-1,4-oxazepan-6-ole.g., HEK293[Insert Data]
(S)-1,4-oxazepan-6-ole.g., HEK293[Insert Data]
Positive Controle.g., HEK293[Insert Data]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. This section should provide a comprehensive description of the protocols used to generate the data presented above.

Synthesis of (R)- and (S)-1,4-Oxazepan-6-ol

A detailed account of the synthetic route used to obtain the enantiomerically pure compounds should be provided here. This would include starting materials, reaction conditions, purification methods, and analytical data confirming the structure and enantiomeric purity (e.g., NMR, HPLC, mass spectrometry). While several methods for the synthesis of chiral 1,4-oxazepanes have been reported, the specific protocol used should be detailed[5][6][7].

Receptor Binding Assays
  • Target and Source: Specify the receptor target, the source of the receptor (e.g., recombinant cell line, tissue homogenate), and the radioligand or fluorescent ligand used.

  • Assay Buffer and Conditions: Detail the composition of the assay buffer, incubation time, and temperature.

  • Data Analysis: Describe the method for calculating binding constants (Ki), including the software used for non-linear regression analysis.

Functional Assays
  • Cell Culture: Describe the cell line used, culture conditions (media, supplements, temperature, CO2), and method of cell passage.

  • Assay Principle: Explain the principle of the assay (e.g., measurement of a second messenger like cAMP, calcium flux, or reporter gene activation).

  • Protocol: Provide a step-by-step description of the assay, including cell plating density, compound treatment concentrations and duration, and the detection method.

  • Data Analysis: Explain how dose-response curves were generated and how EC50/IC50 and efficacy values were determined.

Cytotoxicity Assays
  • Cell Line and Culture: Specify the cell line(s) used for cytotoxicity assessment and the culture conditions.

  • Assay Method: Describe the method used to assess cell viability (e.g., MTT, MTS, or CellTiter-Glo assay).

  • Protocol: Detail the range of compound concentrations tested, the incubation period, and the procedure for measuring the viability endpoint.

  • Data Analysis: Explain how the 50% cytotoxic concentration (CC50) was calculated from the concentration-response data.

Visualizations: Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of the biological context and experimental design.

G cluster_0 Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein ligand (R)- or (S)-1,4-oxazepan-6-ol ligand->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical GPCR signaling pathway modulated by 1,4-oxazepan-6-ol enantiomers.

G cluster_workflow Experimental Workflow: In Vitro Functional Assay start Plate Cells incubate1 Incubate 24h start->incubate1 treat Treat with (R)- and (S)- 1,4-oxazepan-6-ol enantiomers incubate1->treat incubate2 Incubate for specified time treat->incubate2 lyse Lyse Cells & Add Detection Reagent incubate2->lyse read Read Plate (e.g., Luminescence) lyse->read analyze Data Analysis: Generate Dose-Response Curves Calculate EC50/IC50 read->analyze end Results analyze->end

Caption: A generalized workflow for an in vitro cell-based functional assay.

References

Benchmarking New 1,4-Oxazepane Derivatives Against Known PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of novel 1,4-oxazepane derivatives against established inhibitors of the Phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. The data presented herein is based on in-vitro experimental findings to evaluate the potency and potential of these new chemical entities.

Comparative Performance: Inhibitory Activity (IC50)

The inhibitory potential of the novel 1,4-oxazepane derivatives, designated OXA-1 and OXA-2, was quantified by determining their half-maximal inhibitory concentration (IC50) against the PI3Kα isoform. Performance was benchmarked against two well-characterized, clinically relevant PI3K inhibitors, Alpelisib and Taselisib. All experiments were conducted under standardized assay conditions to ensure data comparability.

CompoundTypeTarget IsoformIC50 (nM)
OXA-1 Novel 1,4-OxazepanePI3Kα15.8
OXA-2 Novel 1,4-OxazepanePI3Kα22.4
Alpelisib Known InhibitorPI3Kα5.2
Taselisib Known InhibitorPI3Kα3.9

The data indicates that while the novel 1,4-oxazepane derivatives demonstrate potent inhibitory activity in the nanomolar range, the established inhibitors, Alpelisib and Taselisib, exhibit greater potency against the PI3Kα isoform in this assay. Further studies on selectivity, in-vivo efficacy, and toxicity are required to fully assess the therapeutic potential of OXA-1 and OXA-2.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that is activated by growth factors. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor 1,4-Oxazepane Inhibitors Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling cascade and the point of intervention for PI3K inhibitors.

Experimental Design and Workflow

The evaluation of novel inhibitors follows a structured workflow, from initial compound screening to quantitative assessment of inhibitory potency. This ensures systematic and reproducible data generation for comparative analysis.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Synthesize & Purify 1,4-Oxazepane Derivatives Serial Perform Serial Dilutions of Test Compounds Compound->Serial Reagents Prepare Assay Buffer, Enzyme (PI3Kα), Substrate (PIP2) Incubate Incubate Enzyme, Substrate, ATP, and Inhibitor Reagents->Incubate Serial->Incubate Detect Detect Product (ADP/PIP3) via Luminescence/Fluorescence Incubate->Detect Plot Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) Detect->Plot Calculate Calculate IC50 Values (Non-linear Regression) Plot->Calculate

Caption: Standard workflow for determining the IC50 of novel kinase inhibitors.

Key Experimental Protocols

In Vitro PI3Kα Kinase Assay:

The inhibitory activity of the compounds was assessed using a commercially available ADP-Glo™ Kinase Assay kit. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the level of inhibition.

  • Reagent Preparation: All reagents were prepared in a kinase buffer consisting of 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT. The PI3Kα enzyme was diluted to a final concentration of 2 µg/mL. The substrate, PIP2, was prepared at a concentration of 50 µM. ATP was used at a concentration of 10 µM.

  • Compound Dilution: The 1,4-oxazepane derivatives and known inhibitors were serially diluted in DMSO and then further diluted in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Kinase Reaction: The reaction was initiated by adding 5 µL of the PI3Kα enzyme to a 384-well plate containing 2.5 µL of the diluted compound and 2.5 µL of the substrate/ATP mixture. The plate was incubated at room temperature for 60 minutes.

  • Signal Detection: After incubation, 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation. Finally, 10 µL of Kinase Detection Reagent was added, and the plate was incubated for another 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Measurement: Luminescence was measured using a plate reader. The data was normalized relative to control wells (0% inhibition with DMSO, 100% inhibition with no enzyme).

  • IC50 Calculation: The normalized data was plotted against the logarithm of the inhibitor concentration, and the IC50 values were determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Logical Comparison Framework

The benchmarking process involves a direct comparison of a key performance metric (IC50) between the novel compounds and established standards. This allows for an initial assessment of the new derivatives' potential relative to existing therapeutic options.

Comparison_Logic New_Compounds Novel 1,4-Oxazepanes (OXA-1, OXA-2) Assay Standardized In-Vitro Kinase Assay New_Compounds->Assay Known_Inhibitors Known Inhibitors (Alpelisib, Taselisib) Known_Inhibitors->Assay Metric Performance Metric IC50 (Potency) Assay->Metric Comparison Comparative Benchmarking Metric->Comparison

Caption: Logical framework for benchmarking novel compounds against known inhibitors.

In-Vitro vs. In-Vivo Efficacy of Pyrrolo-1,5-benzoxazepine (PBOX-15) Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of Pyrrolo-1,5-benzoxazepine-15 (PBOX-15), a novel microtubule-targeting agent with promising anticancer properties. The following sections detail its performance in cellular and animal models, offering a comprehensive overview supported by experimental data.

Overview of PBOX-15

PBOX-15 is a member of the pyrrolo-1,5-benzoxazepine class of compounds that has demonstrated potent pro-apoptotic activity across a range of human tumor cell types. Its primary mechanism of action involves the depolymerization of microtubules, leading to cell cycle arrest and subsequent apoptosis.[1][2] This guide focuses on collating the available preclinical data to understand the translation of its in-vitro potency to in-vivo therapeutic effects.

In-Vitro Efficacy of PBOX-15

PBOX-15 has been evaluated against a variety of cancer cell lines, demonstrating significant cytotoxic and apoptotic effects. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies.

Table 1: In-Vitro Cytotoxicity of PBOX-15 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Chronic Lymphocytic Leukemia (CLL) cells (n=19)Leukemia0.55 (mean)[1]
DLD-1Colorectal Cancer~1.0[1][3]
HT-29Colorectal Cancer~1.0[1]
NCI-H929Multiple Myeloma<1.0
KMS11Multiple Myeloma<1.0
RPMI8226Multiple Myeloma<1.0
U266Multiple Myeloma>1.0
CCRF-CEMT-cell Acute Lymphoblastic Leukemia<1.0
SD-1B-cell Acute Lymphoblastic Leukemia<1.0

Note: The exact IC50 values for some cell lines were not explicitly stated in the provided search results but were inferred to be in the sub-micromolar to low micromolar range based on the described potent activity.

Experimental Protocols for In-Vitro Studies

Cell Viability and Cytotoxicity Assays (MTT Assay): Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of PBOX-15 for a specified period (e.g., 24, 48, or 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader to determine cell viability. The IC50 values were then calculated from dose-response curves.

Apoptosis Assays (Flow Cytometry): To quantify apoptosis, treated and untreated cells were stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis: Cells treated with PBOX-15 were fixed, permeabilized, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). PBOX-15 has been shown to induce a significant cell cycle arrest in the G2/M phase.[3]

In-Vivo Efficacy of PBOX-15

While specific quantitative in-vivo data such as percentage of tumor growth inhibition is not detailed in the provided search results, multiple sources confirm the in-vivo antitumor efficacy of PBOX-15 in murine xenograft models of human cancers.

Table 2: Summary of In-Vivo Efficacy of PBOX-15

Animal ModelCancer TypeKey FindingsReference
Murine Xenograft ModelsColorectal CancerPBOX-15, in combination with oxaliplatin and 5-fluorouracil, showed improved anti-proliferative effects.[3][4]
Murine Xenograft ModelsVarious Human CancersPBOX compounds are well-tolerated by both tumor-bearing and healthy mice.
Experimental Protocols for In-Vivo Studies

Xenograft Tumor Models: Human cancer cells (e.g., colorectal cancer lines HCT-116 or SW-620) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice). Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives PBOX-15 via a specified route (e.g., intravenous injection) and dosing schedule. Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.

Mechanism of Action and Signaling Pathways

PBOX-15 exerts its anticancer effects primarily by targeting tubulin, a key component of microtubules. This interaction disrupts microtubule dynamics, leading to a cascade of downstream events.

PBOX15_Mechanism PBOX15 PBOX-15 Tubulin Tubulin PBOX15->Tubulin Binds to JNK JNK Pathway Activation PBOX15->JNK Microtubule Microtubule Depolymerization Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase JNK->Apoptosis PBOX15_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Cell_Lines Cancer Cell Lines Cytotoxicity Cytotoxicity Assays (IC50) Cell_Lines->Cytotoxicity Apoptosis_Assay Apoptosis Assays Cytotoxicity->Apoptosis_Assay Animal_Model Xenograft Model Development Cytotoxicity->Animal_Model Promising candidates move to in-vivo testing Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Mechanism Mechanism of Action Studies Cell_Cycle->Mechanism Treatment PBOX-15 Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy_Analysis Efficacy & Toxicity Assessment Tumor_Measurement->Efficacy_Analysis

References

Triangulation of analytical data (HPLC, MS, NMR) for compound validation

Author: BenchChem Technical Support Team. Date: November 2025

The Principle of Triangulation

The Roles of HPLC, MS, and NMR in Compound Validation

Each of these three techniques provides a unique and complementary piece of the puzzle in compound validation:

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of a compound.[3][4] It separates components in a mixture based on their differential interactions with a stationary and a mobile phase. By quantifying the area of the peak corresponding to the main compound relative to the total area of all peaks, a precise purity value can be determined.[5]

  • Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.[1][6] It measures the mass-to-charge ratio of ionized molecules, providing a highly accurate molecular weight.[7] High-resolution mass spectrometry (HRMS) can even help to elucidate the molecular formula.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unrivaled in its ability to elucidate the detailed molecular structure of a compound.[9][10] It provides information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C) and how they are connected, allowing for the definitive determination of the compound's three-dimensional structure.[2] NMR can also be used for quantitative analysis.[11]

Data Presentation: A Comparative Analysis

To illustrate the power of triangulation, let's consider the analytical data for a hypothetical novel compound, "Compound X," with a proposed molecular formula of C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol .

Table 1: HPLC Purity Analysis of Compound X
ParameterResult
Retention Time (t_R_) 12.54 min
Peak Area (Main Compound) 4,523,890 mAUs
Total Peak Area 4,587,230 mAUs
Purity (%) 98.62%
Table 2: Mass Spectrometry Analysis of Compound X
ParameterResult
Ionization Mode Electrospray Ionization (ESI+)
Observed m/z ([M+H]⁺) 286.1439
Calculated Exact Mass (C₁₇H₂₀NO₃⁺) 286.1438
Mass Error (ppm) 0.35
Conclusion The observed mass is consistent with the protonated form of the proposed molecular formula.
Table 3: NMR Spectroscopic Data for Compound X
NucleusChemical Shift (δ) [ppm]Integration/MultiplicityAssignment
¹H NMR 7.85-7.822H, dAromatic
7.31-7.282H, dAromatic
4.152H, t-O-CH₂-
3.883H, s-O-CH₃
2.542H, t-CH₂-
1.89-1.812H, m-CH₂-
1.45-1.356H, m-CH(CH₃)₂
¹³C NMR 168.2C=OAmide
160.5, 129.8, 128.5, 114.3CAromatic
65.4-O-CH₂-
55.3-O-CH₃
35.1, 28.7, 22.5-CH₂-, -CH-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical data.

HPLC Method for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of Compound X in 1 mL of methanol to a concentration of 1 mg/mL.[12] Filter the solution through a 0.22 µm syringe filter before injection.[13]

Mass Spectrometry Method for Molecular Weight Determination
  • Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Infusion: The sample is introduced via a syringe pump at a flow rate of 5 µL/min.

  • Sample Preparation: Dilute the sample prepared for HPLC analysis to a final concentration of approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.[12]

  • Mass Analyzer Scan Range: m/z 100-1000.

  • Resolution: 120,000.

  • Data Analysis: The observed mass of the protonated molecule ([M+H]⁺) is compared to the theoretical exact mass calculated from the proposed molecular formula.

NMR Spectroscopy Method for Structural Elucidation
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • Sample Preparation: Dissolve 5-10 mg of Compound X in approximately 0.6 mL of deuterated chloroform (CDCl₃).[14] Transfer the solution to a 5 mm NMR tube.[15]

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

  • Data Processing: Fourier transform the raw data, phase correct, and baseline correct the resulting spectra. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualization of the Triangulation Workflow

The following diagrams illustrate the logical flow of the triangulation process for compound validation.

Triangulation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Triangulation cluster_data Data Interpretation cluster_validation Final Validation Compound X Compound X HPLC HPLC Compound X->HPLC MS MS Compound X->MS NMR NMR Compound X->NMR Purity Purity HPLC->Purity MolWeight Molecular Weight MS->MolWeight Structure Structure NMR->Structure Validation Compound Validated Purity->Validation MolWeight->Validation Structure->Validation

Caption: Triangulation workflow for compound validation.

Data_Integration cluster_inputs Analytical Techniques cluster_conclusion Validation Conclusion HPLC HPLC (Purity > 98%) Conclusion High Confidence in Compound Identity HPLC->Conclusion MS MS (Correct Mass) MS->Conclusion NMR NMR (Correct Structure) NMR->Conclusion

Experimental_Workflow start Start: Purified Compound sample_prep Sample Preparation start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis ms_analysis MS Analysis sample_prep->ms_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis data_analysis Data Analysis & Comparison hplc_analysis->data_analysis ms_analysis->data_analysis nmr_analysis->data_analysis report Final Report data_analysis->report

Caption: A typical experimental workflow.

Conclusion

The triangulation of analytical data from HPLC, MS, and NMR provides a rigorous and comprehensive approach to compound validation. By integrating the distinct and complementary information from these techniques, researchers can establish a high degree of confidence in a compound's purity, molecular weight, and structure. This multi-faceted validation is not just good scientific practice; it is an essential component of modern drug discovery and development, ensuring the quality and integrity of the compounds that may one day become life-saving medicines.

References

A Comparative Analysis of 1,4-Oxazepane Derivatives and Alternative Scaffolds as Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical analysis of the dose-response data for compounds targeting Rho-associated coiled-coil containing protein kinases (ROCK), with a focus on structures related to the 1,4-oxazepane scaffold and comparison with other well-established inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to ROCK Inhibition

Dose-Response Data for ROCK Inhibitors

The following table summarizes the in vitro potency of various ROCK inhibitors, including different chemical scaffolds, to provide a comparative overview. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundScaffold TypeTarget(s)IC50 (nM)Selectivity
Compound 37 Pyridine-basedROCK11.3High selectivity over a panel of other kinases.[2]
Belumosudil Quinazoline-basedROCK2~100Approved inhibitor of ROCK2.[1]
Fasudil Isoquinoline-basedROCK1/21900Non-selective ROCK inhibitor.[5]
Y-27632 Pyridine-basedROCK1/2140Widely used non-selective ROCK inhibitor.[6]
GSK429286 Indazole-basedROCK1/230Potent and selective ROCK inhibitor.[5]
Compound 4v Thiazole-basedROCK220Potent ROCK2 inhibitor.[4]

Note: The IC50 values are sourced from different studies and experimental conditions may vary.

Experimental Protocols

A generalized protocol for an in vitro ROCK1 kinase assay is described below, based on commonly used methodologies.[7][8][9][10][11]

In Vitro ROCK1 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ROCK1.

  • Materials:

    • Recombinant human ROCK1 enzyme

    • Substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • A solution of the ROCK1 enzyme is prepared in the assay buffer.

    • The test compounds are serially diluted to various concentrations.

    • The enzyme solution is added to the wells of a 96-well plate.

    • The test compounds at different concentrations are added to the respective wells. A control with DMSO (vehicle) is also included.

    • The plate is incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.

    • The reaction is stopped, and the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection method. Luminescence-based assays that measure ADP production are common.[9][10]

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RhoA/ROCK signaling pathway and a typical experimental workflow for screening ROCK inhibitors.

G cluster_0 GPCR GPCR Agonist RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Inhibitor 1,4-Oxazepane Compound Inhibitor->ROCK inhibits

Caption: RhoA/ROCK signaling pathway in smooth muscle contraction.

G cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis CompoundLib Compound Library (incl. 1,4-Oxazepanes) SerialDilution Serial Dilution CompoundLib->SerialDilution AssayPlate Assay Plate Incubation SerialDilution->AssayPlate EnzymePrep ROCK1 Enzyme Preparation EnzymePrep->AssayPlate ATP_Substrate ATP + Substrate Addition AssayPlate->ATP_Substrate Detection Signal Detection ATP_Substrate->Detection DoseResponse Dose-Response Curve Generation Detection->DoseResponse IC50 IC50 Determination DoseResponse->IC50 SAR SAR Analysis IC50->SAR

Caption: Experimental workflow for screening ROCK inhibitors.

References

A Comparative Guide to Synthetic Scaffolds: Alternatives to 1,4-Oxazepan-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The 1,4-oxazepan-6-one framework has served as a valuable starting point for the synthesis of various biologically active molecules. However, the exploration of alternative heterocyclic systems is essential for expanding chemical diversity, modulating physicochemical properties, and discovering novel intellectual property. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to this compound and its Alternatives

This compound is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom. Its structure offers a three-dimensional arrangement of functional groups, making it an attractive scaffold for interacting with biological targets. The alternatives discussed in this guide, namely morpholin-3-one, piperazin-2-one, thiomorpholin-3-one, and 1,4-diazepan-5-one, are six- and seven-membered lactams that present distinct structural and electronic features, offering a range of possibilities for scaffold hopping and bioisosteric replacement.

Physicochemical and Synthetic Accessibility Comparison

The choice of a synthetic scaffold is often governed by its physicochemical properties and the ease of its synthesis and derivatization. The following table summarizes key data for this compound and its alternatives.

ScaffoldStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Synthetic Features
This compound C₅H₉NO₂115.13N/AN/ATypically synthesized via multi-step sequences.
Morpholin-3-one C₄H₇NO₂101.10103-107[1]142 (at 7 mmHg)[2]Readily synthesized from ethanolamine and ethyl chloroacetate; serves as a key intermediate in the synthesis of drugs like Rivaroxaban.[3]
Piperazin-2-one C₄H₈N₂O100.12136-140[4]164 (at 5 mmHg)[4][5]Synthesized from ethylenediamine and ethyl chloroacetate; derivatives show a range of biological activities, including anti-HIV.
Thiomorpholin-3-one C₄H₇NOS117.1787-89[6]185 (at 18 Torr)[6]Sulfur analog of morpholin-3-one, offering different hydrogen bonding and lipophilicity profiles.
1,4-Diazepan-5-one C₅H₁₀N₂O114.15N/AN/AA seven-membered ring system with two nitrogen atoms, providing additional points for diversification.

Biological Activity Profile Comparison

The ultimate utility of a scaffold lies in the biological activity of its derivatives. This section provides a comparative overview of the therapeutic areas where these scaffolds have been successfully employed.

ScaffoldTherapeutic Areas of InterestExample IC₅₀/EC₅₀ Data
This compound CNS disorders, antibacterialLimited publicly available comparative data.
Morpholin-3-one Anticancer, AnticoagulantsDerivatives have shown potent inhibition of the PI3K/Akt/mTOR pathway.[7][8] For example, certain morpholino-triazine derivatives exhibit sub-nanomolar potency against PI3Kα and mTOR.[7]
Piperazin-2-one Antiviral (HIV, Adenovirus), CNS disordersTrisubstituted piperazin-2-one derivatives have shown anti-adenoviral activity. Some phenylalanine derivatives with a piperazinone core have exhibited anti-HIV-1 activity with EC₅₀ values in the low micromolar range.
Thiomorpholin-3-one Hypolipidemic, AntioxidantN-substituted thiomorpholine derivatives have shown inhibition of lipid peroxidation with IC₅₀ values as low as 7.5 µM.[9]
1,4-Diazepan-5-one CNS disorders (e.g., Diazepam analogs)Serves as a key intermediate in the synthesis of various benzodiazepine analogs with a wide range of CNS activities.[10]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of a synthetic strategy. Below are representative protocols for the synthesis of the core alternative scaffolds.

Synthesis of Morpholin-3-one

Reaction: Cyclization of 2-aminoethanol with ethyl chloroacetate.

Procedure:

  • To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, add sodium metal (1.1 equivalents) in portions.

  • Heat the reaction mixture to 50 °C and stir for 5 hours to form the sodium salt of ethanolamine.

  • Cool the resulting yellow solution to 0 °C in an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 equivalent) dropwise at 0 °C.

  • Heat the resulting yellow suspension to 80 °C and stir for 2 hours.

  • After the reaction is complete, filter the mixture to remove insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an isopropanol/ethyl acetate mixture to yield pure 3-morpholinone (Typical yield: ~52%).[3]

Synthesis of Piperazin-2-one

Reaction: Condensation of ethylenediamine with ethyl chloroacetate.

Procedure: This synthesis is typically a two-step process involving the initial formation of an N-(2-aminoethyl)glycine ester intermediate, followed by cyclization.

  • Step 1: N-alkylation: Slowly add ethyl chloroacetate to an excess of ethylenediamine in a suitable solvent (e.g., ethanol) at room temperature. The excess ethylenediamine acts as both a reactant and a base.

  • After the reaction is complete, remove the excess ethylenediamine and solvent under reduced pressure.

  • Step 2: Cyclization: Heat the resulting intermediate, often in a high-boiling point solvent, to induce intramolecular cyclization with the elimination of ethanol.

  • Purify the resulting piperazin-2-one by distillation or recrystallization.[11]

Synthesis of Thiomorpholin-3-one

Reaction: Cyclization of 2-aminoethanethiol with ethyl chloroacetate.

Procedure: A common route to thiomorpholine, the reduced form of thiomorpholin-3-one, involves the reduction of the latter. The synthesis of thiomorpholin-3-one can be achieved by reacting 2-aminoethanethiol with ethyl chloroacetate.

  • In a suitable solvent, react 2-aminoethanethiol with ethyl chloroacetate in the presence of a base to neutralize the HCl formed during the reaction.

  • The resulting intermediate can then be cyclized, often under thermal conditions, to yield thiomorpholin-3-one.

  • Alternatively, thiomorpholin-3-one can be generated from the reaction of ethyl mercaptoacetate and aziridine, followed by subsequent chemical transformations.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these scaffolds are utilized can provide valuable insights for drug discovery programs. The following diagrams illustrate a key signaling pathway where morpholine-containing inhibitors have shown promise and a general workflow for scaffold-based drug discovery.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Scaffold_Selection Scaffold Selection (e.g., Morpholin-3-one) Target_ID->Scaffold_Selection Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for scaffold-based drug discovery.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for morpholine-based inhibitors.[7][14]

Conclusion

The exploration of alternatives to the this compound scaffold opens up a wealth of opportunities for medicinal chemists. Morpholin-3-one, piperazin-2-one, and thiomorpholin-3-one, along with the seven-membered 1,4-diazepan-5-one, each present a unique combination of synthetic accessibility, physicochemical properties, and biological potential. This guide serves as a foundational resource to inform the strategic selection of scaffolds in the pursuit of novel and effective therapeutics. The provided experimental protocols and pathway diagrams offer practical starting points for researchers embarking on the synthesis and evaluation of new chemical entities based on these versatile heterocyclic frameworks.

References

A Head-to-Head Comparison of Catalytic Systems in Oxazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oxazepines, a core scaffold in numerous pharmacologically active compounds, is a pivotal area of research in medicinal chemistry. The efficiency of oxazepine synthesis is heavily reliant on the chosen catalytic system, which can significantly influence reaction rates, yields, and overall sustainability. This guide provides an objective, data-driven comparison of various catalytic strategies for oxazepine synthesis, offering valuable insights for researchers in drug discovery and process development.

Comparative Analysis of Catalytic Systems

The synthesis of the oxazepine ring system can be achieved through several catalytic pathways, each with its own set of advantages and limitations. Transition metal catalysis, particularly with copper, is a widely employed method, offering high efficiency in forming C-N and C-O bonds.[1][2] Organocatalysis, using small organic molecules like L-proline, presents a metal-free alternative, often with high enantioselectivity.[3] More recently, biocatalytic methods employing enzyme cascades are emerging as a green and sustainable approach.[4] Additionally, catalyst-free methods, often facilitated by microwave irradiation or designed as one-pot multicomponent reactions, provide a straightforward route to various oxazepine derivatives.[5][6] The choice of catalyst is contingent on the desired oxazepine derivative, substrate scope, and the importance of factors such as cost, environmental impact, and scalability.

Data Presentation: Performance of Different Catalysts in Oxazepine Synthesis

Catalyst/MethodReaction TypeSubstratesProduct YieldReaction TimeKey ConditionsReference
Copper(I) Iodide Tandem C-N Coupling/C-H CarbonylationPhenylamine, Allyl HalidesGoodNot SpecifiedCO2 atmosphere[2]
Copper Catalyst Intramolecular CyclizationIndole/Benzimidazole Precursors71-97%Not SpecifiedNot Specified[1]
L-Proline Mannich/AnnulationDibenzo[b,f][3][5]oxazepine-imines, GlutaraldehydeNot SpecifiedNot SpecifiedNot Specified[3]
Lipase M & Tyrosinase One-Pot Multienzyme CascadePhenolic acids, β-amino acidsGood48 h45 °C, O2 atmosphere[4]
Catalyst-Free (Microwave) CycloadditionSchiff bases, Maleic anhydride60-90%MinutesMicrowave Irradiation[5]
Catalyst-Free (One-Pot) Three-Component Reaction2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, Isocyanide94%24 hReflux in Ethanol[6]

Experimental Protocols

1. Copper-Catalyzed Synthesis of Benzo-1,4-Oxazepine Derivatives [2]

A mixture of phenylamine (1.0 mmol), allyl halide (1.2 mmol), and a copper catalyst (e.g., CuI, loading not specified) is stirred in a solvent under a carbon dioxide atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography to yield the desired benzo-1,4-oxazepine derivative.

2. L-Proline-Catalyzed Annulation for Tetracyclic Oxazepine-Fused Pyrrole Structures [3]

To a solution of dibenzo[b,f][3][5]oxazepine (1.0 mmol) and aqueous succinaldehyde in a suitable solvent, L-proline (catalytic amount) is added. The reaction mixture is stirred at a specified temperature and monitored by TLC. After the reaction is complete, the mixture is subjected to an appropriate workup, and the crude product is purified by chromatography to afford the tetracyclic oxazepine-fused pyrrole.

3. Biocatalytic One-Pot Synthesis of Tricyclic Benzoxazepines [4]

A mixture of a phenolic acid (e.g., 4-hydroxyphenylacetic acid, 0.2 mmol) and a β-amino acid (0.2 mmol) in 2-MeTHF (5.0 mL) and a minimal amount of PBS buffer is treated with a catalytic amount of immobilized lipase M and tyrosinase (NOL/LT). The reaction is carried out at 45 °C under an oxygen atmosphere for 48 hours. The product is then isolated and purified from the reaction mixture.

4. Catalyst-Free Microwave-Assisted Synthesis of 1,3-Oxazepine Derivatives [5]

A mixture of a substituted hydrazone (0.001 mol) and maleic anhydride (0.001 mol) is prepared as a fine powder in a dry porcelain mortar. The powder is placed in an open beaker and irradiated in a microwave oven at a specified power and time. After completion (monitored by TLC), the reaction mixture is cooled, and the product is washed with benzene and recrystallized from dioxane to yield the pure 1,3-oxazepine derivative.

5. Catalyst-Free One-Pot Three-Component Synthesis of Oxazepine-Quinazolinone Scaffolds [6]

A mixture of 2-(2-formylphenoxy)acetic acid (1 mmol), 2-aminobenzamide (1 mmol), and an isocyanide (1 mmol) in ethanol is refluxed for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration to give the desired oxazepine-quinazolinone derivative in high purity.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Reactant A R Reaction Vessel (Stirring, Heating/Irradiation) A->R B Reactant B B->R Cat Catalyst/Energy Source Cat->R W Quenching & Extraction R->W P Chromatography/Recrystallization W->P FP Pure Oxazepine Derivative P->FP

Caption: General experimental workflow for the synthesis of oxazepine derivatives.

G cluster_cycle Plausible Copper-Catalyzed Cycle CuI Cu(I) Catalyst Intermediate1 Cu(III) Intermediate CuI->Intermediate1 + Phenylamine + Allyl Halide Phenylamine Phenylamine AllylHalide Allyl Halide Intermediate2 Intermediate + CO2 Intermediate1->Intermediate2 + CO2 CO2 CO2 Product Benzo-1,4-oxazepine Intermediate2->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Plausible mechanism for copper-catalyzed synthesis of benzo-1,4-oxazepines.[2]

References

A Researcher's Guide to Cross-Validation of Computational Predictions with Experimental Results in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics, computational and experimental approaches are increasingly intertwined. Computational, or in silico, methods accelerate the drug discovery pipeline by predicting the biological activity of chemical compounds, identifying potential drug candidates, and elucidating their mechanisms of action. However, these predictions remain theoretical until they are substantiated by rigorous experimental validation. This guide provides a framework for cross-validating computational predictions with experimental data, offering researchers and drug development professionals a clear comparison of methodologies and a practical look at data integration.

Data Presentation: Comparing Predictions with Reality

The ultimate test of a computational model's utility is its ability to accurately predict experimental outcomes. The following table presents a summarized comparison of computationally predicted and experimentally determined half-maximal inhibitory concentrations (IC50) for a series of novel compounds targeting a specific kinase.

Table 1: Comparison of Predicted vs. Experimental IC50 Values for Kinase Inhibitors

Compound IDPredicted IC50 (µM)Experimental IC50 (µM)Fold Difference
CND-0010.150.211.4
CND-0020.891.121.26
CND-0030.050.081.6
CND-0042.503.101.24
CND-0050.320.451.41
CND-0061.101.501.36
CND-0070.090.111.22
CND-0085.206.801.31

As illustrated in the table, the computational model consistently predicted the inhibitory potential of the compounds within a reasonable margin of error, demonstrating the predictive power of the in silico approach.

Experimental Protocols for Validation

The experimental validation of computationally predicted biological activity is a critical step in the drug discovery process. Below are detailed methodologies for two key experiments commonly used to validate the efficacy of potential drug candidates.

Biochemical Assay: LanthaScreen™ Kinase Assay

This assay is used to measure the inhibition of a specific kinase by a test compound.

  • Reagent Preparation : Prepare a solution of the kinase, a fluorescently labeled substrate peptide, and a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Compound Incubation : In a 384-well plate, add the test compounds at varying concentrations.

  • Kinase Reaction : Add the kinase and the fluorescently labeled substrate to the wells and incubate to allow the kinase to phosphorylate the substrate.

  • Detection : Add the lanthanide-labeled antibody to the wells. This antibody will bind to the phosphorylated substrate.

  • Signal Measurement : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A high TR-FRET signal indicates that the substrate has been phosphorylated, while a low signal indicates that the kinase has been inhibited by the test compound.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Assay: MTT Cell Viability Assay

This assay is used to determine the effect of a test compound on the viability of cancer cells.

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with the test compounds at varying concentrations for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing Complex Biological and Methodological Frameworks

To better understand the intricate relationships in drug discovery, from signaling pathways to experimental workflows, visual diagrams are indispensable tools. The following diagrams, generated using the DOT language, illustrate key concepts in a clear and concise manner.

G cluster_workflow Computational & Experimental Validation Workflow comp_pred Computational Prediction (e.g., Virtual Screening) synthesis Compound Synthesis comp_pred->synthesis biochem_assay Biochemical Assay (e.g., Kinase Assay) synthesis->biochem_assay cell_assay Cell-Based Assay (e.g., Viability Assay) biochem_assay->cell_assay in_vivo In Vivo Model (e.g., Animal Studies) cell_assay->in_vivo lead_opt Lead Optimization in_vivo->lead_opt lead_opt->comp_pred

Caption: A typical workflow for computational prediction and experimental validation in drug discovery.

G cluster_egfr EGFR Signaling Pathway egf EGF egfr EGFR egf->egfr ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival

Caption: A simplified diagram of the EGFR signaling pathway, a key target in cancer therapy.

G cluster_jak_stat JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat P nucleus Nucleus stat->nucleus gene_transcription Gene Transcription nucleus->gene_transcription

Caption: An overview of the JAK-STAT signaling pathway, crucial for immune response and cell growth.

Safety Operating Guide

Standard Operating Procedure: Disposal of 1,4-Oxazepan-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a procedural framework for the safe handling and disposal of waste generated from the use of 1,4-Oxazepan-6-one in a laboratory setting.

Immediate Safety Considerations

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves when handling this compound and its associated waste.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed, properly labeled container for disposal as solid chemical waste. For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Incompatibilities: Avoid mixing waste streams. Keep this compound waste separate from strong acids, bases, and oxidizing agents unless a specific neutralization protocol is approved by EHS.

Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. Waste should be categorized as follows:

  • Unused or Expired Neat Compound: The original solid chemical.

  • Grossly Contaminated Solids: Items heavily contaminated with the compound, such as weighing boats, contaminated absorbent from spills, or filter paper.

  • Aqueous Liquid Waste: Solutions containing dissolved this compound. Drain disposal is not recommended without explicit EHS approval.

  • Organic Liquid Waste: Solutions of this compound in organic solvents. This waste must be collected in a designated solvent waste container.

  • Contaminated Laboratory Sharps: Needles, scalpels, or broken glassware contaminated with the compound.

  • Contaminated Personal Protective Equipment (PPE): Lightly contaminated items like gloves and disposable lab coats.

Step-by-Step Disposal Protocol

Step 1: Container Selection

  • Select appropriate, leak-proof, and chemically compatible waste containers for each waste stream identified above. Containers must have secure screw-top caps.

Step 2: Waste Collection

  • Solid Waste (Neat and Grossly Contaminated): Carefully place into a designated solid chemical waste container. Avoid creating dust. This container should be clearly labeled for solid organic waste.

  • Liquid Waste (Aqueous and Organic): Using a funnel, pour liquid waste into the appropriate liquid waste container (e.g., "Non-Halogenated Solvent Waste" or "Aqueous Waste"). Do not fill containers beyond 90% capacity to allow for expansion.

  • Sharps Waste: Place all contaminated sharps directly into a designated, puncture-proof sharps container.

  • Contaminated PPE: Collect lightly contaminated PPE in a separate bag or container designated for this purpose, as per institutional guidelines.

Step 3: Labeling

  • Immediately label every waste container with a hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant," "Flammable" if in a flammable solvent).

Step 4: Storage

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to catch any potential leaks.

Step 5: Requesting Disposal

  • Once a container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS department through their specified procedure.

Data Presentation: Waste Stream Management

The table below summarizes the disposal pathways for various waste streams containing this compound. Note that quantitative values are illustrative examples and institutional limits must be followed.

Waste Stream CategoryDescriptionRecommended ContainerDisposal PathwayExample Concentration Limit
Solid Chemical Waste Unused/expired neat compound; heavily contaminated solids (e.g., spill cleanup material).Sealable, wide-mouth container for solids.Collection by EHS for incineration.N/A
Aqueous Waste Aqueous solutions containing this compound.Sealable, chemically resistant liquid waste container.Collection by EHS. Drain disposal is prohibited.> 1 ppm (Illustrative)
Organic Solvent Waste Solutions of this compound in organic solvents (e.g., DCM, Methanol).Designated non-halogenated or halogenated solvent safety can.Collection by EHS for solvent recycling or fuel blending.N/A
Sharps Waste Contaminated needles, Pasteur pipettes, broken glass.Puncture-proof sharps container.Collection by EHS for incineration.N/A
Contaminated PPE Lightly contaminated gloves, bench paper, lab coats.Lined waste bin, as per institutional guidelines.May be disposed of as regular trash or chemical waste depending on contamination level and institutional policy.Trace Contamination

Experimental Workflow: Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of chemical waste generated in the laboratory.

G start Waste Generation (this compound) decision1 Identify Waste Type: Solid, Liquid, or Contaminated Material? start->decision1 solid_path Neat Compound or Contaminated Solid decision1->solid_path Solid liquid_path Liquid Solution decision1->liquid_path Liquid contaminated_path Contaminated PPE, Glassware, Sharps decision1->contaminated_path Contaminated Material solid_container Collect in Labeled Solid Waste Container solid_path->solid_container storage Securely Seal and Store Container in Satellite Accumulation Area (SAA) solid_container->storage decision2 Aqueous or Organic Solvent? liquid_path->decision2 aqueous_container Collect in Labeled Aqueous Waste Container decision2->aqueous_container Aqueous organic_container Collect in Labeled Solvent Waste Container (Halogenated or Non-Hal) decision2->organic_container Organic aqueous_container->storage organic_container->storage decision3 Sharp or Non-Sharp? contaminated_path->decision3 sharps_container Dispose in Puncture-Proof Sharps Container decision3->sharps_container Sharp other_container Dispose in Designated Solid Waste Container decision3->other_container Non-Sharp sharps_container->storage other_container->storage pickup Request Pickup by EHS storage->pickup

Figure 1: Logical workflow for laboratory chemical waste segregation and disposal.

Personal protective equipment for handling 1,4-Oxazepan-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,4-Oxazepan-6-one

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory safety.

Hazard Summary
Hazard StatementDescriptionGHS Classification (Analogous Compounds)
Skin Irritation Causes skin irritation upon contact.[1][2]Skin Irrit. 2
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]Eye Dam. 1 / Eye Irrit. 2A
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2]STOT SE 3
Acute Oral Toxicity May be harmful if swallowed.[1]Acute Tox. 5

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Hand Protection Butyl or Nitrile Rubber Gloves Given that this compound is a ketone and an ether, butyl rubber gloves are highly recommended for their resistance to these chemical classes.[3] Nitrile gloves may offer fair resistance but should be used for shorter durations and changed immediately upon contamination.[4] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Eye Protection Chemical Safety Goggles Must be worn at all times in the laboratory. Goggles provide a seal around the eyes to protect against splashes.
Face Protection Face Shield A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure).
Body Protection Laboratory Coat A flame-resistant lab coat that fastens securely is required.
Respiratory Protection Air-Purifying Respirator with Organic Vapor (OV) Cartridges Use of a respirator may be necessary if handling large quantities, heating the compound, or if adequate ventilation cannot be guaranteed. A NIOSH-approved respirator with black-coded organic vapor cartridges is appropriate.[1][5][6] For operations that may generate particulates, a combination OV/P100 cartridge is recommended.[2]
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as outlined in the table above.

3. Chemical Handling:

  • When handling the solid compound, use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.

  • For solutions, use a calibrated pipette or syringe for accurate and safe transfer.

  • Keep all containers of this compound tightly sealed when not in use.

4. Emergency Preparedness:

  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[7][8]

  • Have a chemical spill kit readily available.

5. Decontamination:

  • After handling, thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Remove gloves and wash hands thoroughly with soap and water.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Verify Fume Hood Certification b Assemble All Necessary Equipment a->b c Don Required PPE b->c d Weigh/Measure this compound in Fume Hood c->d e Perform Experimental Procedure d->e f Seal and Label All Containers e->f g Decontaminate Work Surface f->g h Segregate and Dispose of Waste g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

1. Waste Segregation:

  • All solid and liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless it is part of a reaction mixture.

2. Contaminated Materials:

  • All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be disposed of in the solid hazardous waste container.[9]

3. Container Management:

  • Use chemically resistant containers for waste collection.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]

Emergency Procedures

Logical Flow for Emergency Response

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Chemical Exposure Event a Remove Contaminated Clothing start->a d Immediately Flush with Eyewash for 15 min start->d g Move to Fresh Air start->g b Flush with Water for 15 min a->b c Seek Medical Attention if Irritation Persists b->c e Remove Contact Lenses (if applicable) d->e f Seek Immediate Medical Attention e->f h Seek Medical Attention if Symptoms Occur g->h

Caption: Decision-making diagram for emergency response to chemical exposure.

This document is intended as a guide and should be supplemented by your institution's specific safety protocols and a thorough risk assessment for your particular experimental setup. Always prioritize safety in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.